3-Amino-6-iodopyrazine-2-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-6-iodopyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4IN3O2/c6-2-1-8-4(7)3(9-2)5(10)11/h1H,(H2,7,8)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXRLDGHYRHOGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)N)C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676499 | |
| Record name | 3-Amino-6-iodopyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875781-48-9 | |
| Record name | 3-Amino-6-iodopyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of 3-Amino-6-iodopyrazine-2-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 3-Amino-6-iodopyrazine-2-carboxylic acid: A Keystone Intermediate for Drug Discovery
Executive Summary
This compound is a heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. Its unique trifunctional architecture—comprising a chelating aminocarboxylic acid moiety, a nucleophilic amino group, and a synthetically versatile iodo-substituent—positions it as a valuable building block for the synthesis of complex molecular scaffolds. Pyrazine derivatives have a storied history in medicinal chemistry, most notably with pyrazinamide being a first-line antitubercular agent.[1][2] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Recognizing the limited availability of direct experimental data, this document also establishes a series of robust, field-proven protocols for its empirical characterization, ensuring a foundation of scientific integrity for its application in research and development.
Molecular Identity and Structural Features
The foundational step in characterizing any chemical entity is to confirm its identity and understand its structural nuances. The arrangement of functional groups in this compound dictates its chemical behavior, reactivity, and potential for intermolecular interactions.
Table 1: Core Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | This compound | ECHEMI[3] |
| CAS Number | 875781-48-9 | ECHEMI[3][4] |
| Molecular Formula | C₅H₄IN₃O₂ | ECHEMI[3] |
| Molecular Weight | 265.01 g/mol | ECHEMI[3] |
| Exact Mass | 264.93482 Da | ECHEMI[3] |
Caption: Chemical structure of this compound.
Structural Insights:
-
Aromatic Heterocycle: The pyrazine core is an electron-deficient aromatic system, which influences the reactivity of its substituents.
-
Chelation Site: The ortho-positioning of the amino and carboxylic acid groups creates a potential bidentate chelation site for metal ions, a feature that can be exploited in catalysis or the design of metallodrugs.
-
Intramolecular Hydrogen Bonding: A potential intramolecular hydrogen bond can form between the carboxylic acid proton and the adjacent pyrazine nitrogen, or between an amino proton and the carbonyl oxygen. This conformation can significantly impact acidity, solubility, and crystal packing.
-
Synthetic Handle: The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it an excellent site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling facile elaboration of the molecular scaffold.
Predicted Physicochemical Properties for Drug Discovery
While experimental data for the title compound is scarce, in silico models provide valuable initial estimates for properties critical to drug development. These predictions, summarized in Table 2, help guide initial experimental design and assess the compound's drug-like potential. It is imperative that these computed values are subsequently validated by empirical measurement.
Table 2: Computed Physicochemical Properties
| Property | Predicted Value | Significance in Drug Discovery | Source |
|---|---|---|---|
| XLogP3 | 0.5 | A measure of lipophilicity. This value suggests a good balance between aqueous solubility and membrane permeability. | ECHEMI[3] |
| Topological Polar Surface Area (TPSA) | 89.1 Ų | Predicts membrane permeability and oral bioavailability. Values under 140 Ų are generally favorable for good cell penetration. | ECHEMI[3] |
| Hydrogen Bond Donors | 2 | Influences solubility and binding interactions with biological targets. | ECHEMI[3] |
| Hydrogen Bond Acceptors | 5 | Affects solubility and the potential for forming hydrogen bonds with target proteins. | ECHEMI[3] |
| Rotatable Bond Count | 1 | A measure of molecular flexibility. Low counts (<10) are associated with better oral bioavailability. | ECHEMI[3] |
Protocols for Experimental Characterization
To bridge the gap between prediction and practice, the following section details standardized, self-validating protocols for the comprehensive physicochemical characterization of this compound. The causality behind experimental choices is explained to ensure robust and reproducible data generation.
Caption: Workflow for comprehensive physicochemical characterization.
Identity and Purity Confirmation
Protocol 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
-
Expertise & Causality: This is the cornerstone technique for confirming both the purity and molecular weight of the compound in a single run. A reversed-phase C18 column is chosen for its versatility with polar aromatic compounds. A gradient elution is employed to ensure separation of the main analyte from any potential impurities with different polarities. Mass spectrometry provides unambiguous confirmation of the molecular ion, validating the compound's identity.
-
Methodology:
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to 5% B over 0.5 minutes, and equilibrate for 1.5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Detector Settings:
-
UV/Diode Array Detector: Scan from 210-400 nm. Monitor at 254 nm and 280 nm.
-
Mass Spectrometer (ESI): Positive and negative ion modes. Scan range m/z 100-500. Expected [M+H]⁺ = 265.94, [M-H]⁻ = 263.93.
-
-
Validation: Purity is determined by the area percentage of the main peak in the UV chromatogram. Identity is confirmed if the observed mass-to-charge ratio in the MS spectrum matches the calculated exact mass within a 5 ppm tolerance.
-
Spectroscopic Structural Verification
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Expertise & Causality: NMR provides definitive proof of the molecular structure by mapping the chemical environment of each proton and carbon atom. DMSO-d₆ is the solvent of choice as it solubilizes the polar compound and its residual water peak does not obscure the aromatic region. The acidic and amine protons are exchangeable and will appear as broad signals, which can be confirmed by a D₂O exchange experiment.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of DMSO-d₆.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum (e.g., 400 MHz).
-
Predicted Signals: Expect a singlet in the aromatic region (likely ~8.0-8.5 ppm) for the lone pyrazine proton (H-5). A broad singlet for the two NH₂ protons (likely ~7.0-7.5 ppm) and a very broad singlet for the COOH proton (likely >12 ppm) are also anticipated.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Predicted Signals: Expect 5 distinct carbon signals corresponding to the 5 carbons in the molecule. The carboxyl carbon will be the most downfield (>160 ppm), followed by the aromatic carbons attached to heteroatoms.
-
-
Validation: The observed chemical shifts, integration values (for ¹H), and splitting patterns must be fully consistent with the proposed structure.
-
Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Expertise & Causality: FT-IR is a rapid and non-destructive technique used to identify the presence of key functional groups by their characteristic vibrational frequencies. This serves as a quick confirmation of the compound's gross structural features.
-
Methodology:
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples.
-
Data Acquisition: Collect a spectrum from 4000 to 400 cm⁻¹.
-
Data Interpretation: Look for characteristic absorption bands.
-
~3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine.
-
~3300-2500 cm⁻¹: Broad O-H stretch of the carboxylic acid.
-
~1700-1650 cm⁻¹: C=O stretch of the carboxylic acid carbonyl.
-
~1620-1550 cm⁻¹: N-H bending and C=N/C=C ring stretches.
-
~600-500 cm⁻¹: C-I stretch.
-
-
Validation: The presence of these key bands provides strong evidence for the assigned structure.
-
Core Physicochemical Property Determination
Protocol 4: Melting Point Determination
-
Expertise & Causality: The melting point is a fundamental physical property indicative of purity. A sharp melting range suggests a high-purity compound, while a broad range can indicate impurities. For compounds like this, it is critical to note if decomposition occurs, as this provides information on thermal stability.
-
Methodology:
-
Sample Preparation: Load a small amount of finely powdered, dry sample into a capillary tube.
-
Measurement: Place the tube in a calibrated melting point apparatus.
-
Procedure: Heat at a rapid rate initially (~10 °C/min) to find the approximate melting point, then repeat with a fresh sample, heating slowly (~1-2 °C/min) near the expected temperature.
-
Reporting: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. Note any color change or gas evolution, which indicates decomposition.
-
Protocol 5: Thermodynamic Aqueous Solubility
-
Expertise & Causality: Solubility is a critical parameter for drug delivery and biological testing. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. It is crucial to perform this measurement at a controlled pH (e.g., pH 7.4 for physiological relevance) as the solubility of this amphoteric compound will be highly pH-dependent.
-
Methodology:
-
Preparation: Add an excess amount of the solid compound to a vial containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. The continued presence of undissolved solid is essential.
-
Separation: Centrifuge the suspension to pellet the excess solid. Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantification: Dilute the filtered supernatant and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
-
Validation: The measurement should be performed in triplicate. The concentration should be consistent across different time points after 24 hours to confirm equilibrium has been reached.
-
Stability and Handling
-
Chemical Stability: The presence of the iodo-substituent makes the compound potentially sensitive to light (photodecomposition). The carboxylic acid group may undergo decarboxylation at elevated temperatures.
-
Recommended Storage: To ensure long-term integrity, the compound should be stored in an airtight container, protected from light, and kept in a cool, dry place (refrigerated at 2-8 °C is recommended).[5]
Significance in Synthetic Chemistry and Drug Discovery
The true value of this compound lies in its synthetic versatility. A thorough understanding of its physicochemical properties is paramount for its effective use.
Caption: Synthetic utility of the title compound as a core scaffold.
-
For Process Chemistry: Knowledge of solubility is critical for choosing reaction and crystallization solvents. Stability data informs reaction temperature limits and storage requirements.
-
For Medicinal Chemistry: The lipophilicity (LogP) and TPSA are key inputs for designing compounds with appropriate ADME (Absorption, Distribution, Metabolism, Excretion) properties. The pKa influences how the compound will behave at physiological pH, affecting its absorption and target engagement.
-
For Formulation Science: Solubility, stability, and melting point are non-negotiable parameters for developing a viable drug formulation, whether for oral or parenteral administration.
Conclusion
This compound is a high-value chemical intermediate with significant potential in drug discovery and materials science. While its full experimental profile is not yet widely published, this guide synthesizes predicted data with a robust framework of established analytical protocols. By adhering to these methodologies, researchers can generate reliable, high-quality data, ensuring the compound's effective and scientifically sound application in advancing novel chemical entities from the laboratory to clinical evaluation.
References
- 1. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity [mdpi.com]
- 3. echemi.com [echemi.com]
- 4. This compound - Cas No: 875781-48-9 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 5. nanochemazone.com [nanochemazone.com]
3-Amino-6-iodopyrazine-2-carboxylic acid molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-Amino-6-iodopyrazine-2-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. This document details its fundamental molecular and physical properties, provides an inferred synthetic protocol, discusses its strategic applications in drug discovery, outlines methods for its analytical characterization, and establishes essential safety and handling procedures. The strategic incorporation of an iodine atom on the pyrazine scaffold offers unique opportunities for synthetic diversification and modulation of pharmacological activity, making this compound a valuable asset for the development of novel therapeutics, particularly in the domain of kinase inhibitors.
Introduction: The Strategic Importance of Halogenated Pyrazines in Medicinal Chemistry
Pyrazine derivatives are a cornerstone of heterocyclic chemistry, renowned for their prevalence in biologically active molecules and natural products. The pyrazine core, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, imparts favorable pharmacokinetic properties, including metabolic stability and aqueous solubility. The strategic functionalization of this scaffold is a key focus in drug discovery.
The introduction of a halogen atom, specifically iodine, at the 6-position of the 3-aminopyrazine-2-carboxylic acid framework significantly enhances its utility as a synthetic intermediate. The carbon-iodine bond is amenable to a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the facile introduction of diverse molecular complexity. This versatility is paramount in the construction of compound libraries for high-throughput screening and in the lead optimization phase of drug development. Furthermore, the iodine atom can act as a bioisostere for other groups and can form halogen bonds, which are increasingly recognized as important interactions in ligand-protein binding.
This guide will delve into the technical details of this compound, providing researchers with the foundational knowledge to effectively utilize this potent building block in their research endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.
| Property | Value | Source |
| Molecular Formula | C₅H₄IN₃O₂ | --INVALID-LINK-- |
| Molecular Weight | 265.01 g/mol | Calculated |
| CAS Number | 875781-48-9 | --INVALID-LINK-- |
| Appearance | Solid (predicted) | Inferred from related compounds |
| Density | 2.35 g/cm³ | --INVALID-LINK--[1] |
| Boiling Point | 455.682 °C at 760 mmHg | --INVALID-LINK--[1] |
| Solubility | Limited solubility in water, soluble in some polar organic solvents. | Inferred from related compounds |
Synthesis and Purification
Inferred Synthetic Protocol: Iodination of 3-Aminopyrazine-2-carboxylic acid
This protocol is based on general methods for the iodination of heterocyclic compounds.
Reaction Scheme:
A plausible synthetic workflow for this compound.
Materials:
-
3-Aminopyrazine-2-carboxylic acid (starting material)
-
N-Iodosuccinimide (NIS) or Iodine (I₂)
-
Periodic acid (HIO₄) (if using I₂)
-
Glacial acetic acid or sulfuric acid (solvent and catalyst)
-
Sodium thiosulfate (for quenching)
-
Dichloromethane or Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Silica gel (for chromatography)
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixtures)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-aminopyrazine-2-carboxylic acid in a suitable solvent such as glacial acetic acid or concentrated sulfuric acid.
-
Addition of Iodinating Agent: To the stirred solution, add the iodinating agent (e.g., N-iodosuccinimide or a mixture of iodine and periodic acid) portion-wise at room temperature. The reaction may be exothermic, and cooling may be necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of ice water. Quench any unreacted iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system to yield pure this compound.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[2] The pyrazine ring can participate in crucial hydrogen bonding interactions with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors.
Role as a Versatile Building Block
The primary application of this compound is as a versatile intermediate for the synthesis of more complex molecules. The iodine atom at the 6-position serves as a handle for introducing a wide variety of substituents through metal-catalyzed cross-coupling reactions.
Synthetic utility of this compound in drug discovery.
Target-Specific Applications: Kinase Inhibition
Derivatives of 3-aminopyrazine-2-carboxamide have shown significant potential as inhibitors of various kinases, which are critical targets in oncology and other diseases.[2][3] The 3-amino group and the adjacent carboxylic acid (or its amide derivative) can form key hydrogen bonds with the kinase hinge region, while the substituent introduced at the 6-position (via the iodine) can be tailored to occupy the hydrophobic pocket of the ATP-binding site, thereby conferring potency and selectivity.
Analytical Characterization
The structural elucidation and purity assessment of this compound and its derivatives are typically achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazine ring, as well as exchangeable protons from the amine and carboxylic acid groups. The chemical shifts of the pyrazine protons will be influenced by the electronic effects of the amino, iodo, and carboxylic acid substituents.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbon atom attached to the iodine will exhibit a characteristic upfield shift.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for confirming the molecular weight and elemental composition of the compound.[4] In the mass spectrum of an iodo-containing compound, the molecular ion peak (M+) will be observed at m/z corresponding to the molecular weight. A characteristic feature is the presence of a peak at m/z 127, corresponding to the iodine atom, which is often a prominent fragment.[4]
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include:
-
N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹).
-
O-H stretching of the carboxylic acid (a broad band around 2500-3300 cm⁻¹).
-
C=O stretching of the carboxylic acid (around 1700-1725 cm⁻¹).
-
C=N and C=C stretching vibrations of the pyrazine ring (in the 1400-1600 cm⁻¹ region).
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not available in the searched results, general guidelines for handling iodinated heterocyclic compounds should be followed.[1][5][6][7]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Skin and Body Protection: A lab coat and closed-toe shoes are required.
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic combination of a biologically relevant pyrazine core with a synthetically tractable iodine handle provides researchers with a powerful tool for the design and synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, will enable its effective and safe utilization in the pursuit of new medicines.
References
- 1. Iodinations: Standard Operating Procedures | Environmental Health and Safety | The University of Vermont [uvm.edu]
- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. edvotek.com [edvotek.com]
- 7. nj.gov [nj.gov]
A Technical Guide to the Spectroscopic Characterization of 3-Amino-6-iodopyrazine-2-carboxylic Acid
Abstract
Introduction: The Need for Precise Structural Verification
3-Amino-6-iodopyrazine-2-carboxylic acid is a heterocyclic building block possessing three distinct functional groups: an amine, a carboxylic acid, and an iodo-substituent arrayed on a pyrazine core. This specific arrangement makes it a valuable synthon for creating more complex molecules, particularly in drug discovery where the pyrazine scaffold is a known pharmacophore and the iodine atom provides a versatile handle for cross-coupling reactions.
Given its molecular complexity, unambiguous structural verification is paramount. Spectroscopic techniques like IR and NMR are the cornerstones of this process. IR spectroscopy provides a unique fingerprint based on the vibrational modes of the molecule's functional groups, while NMR spectroscopy offers a detailed map of the carbon-hydrogen framework and the chemical environment of each atom. This guide will first deduce the expected spectroscopic signature of the title compound and then outline the precise experimental workflows required to confirm it.
Predicted Infrared (IR) Spectroscopic Profile
Infrared spectroscopy is an ideal first-pass technique for confirming the presence of key functional groups. The analysis of this compound is informed by extensive studies on its parent compound, 3-aminopyrazine-2-carboxylic acid.[1] The introduction of a heavy iodine atom is expected to primarily influence the far-IR region (below 600 cm⁻¹) while having minor electronic effects on the other functional groups.
Table 1: Predicted Key IR Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Rationale & Expected Appearance |
| 3500 - 3300 | N-H Stretch | Primary Amine (-NH₂) | Two distinct, sharp to medium bands are expected for the symmetric and asymmetric stretches.[2] |
| 3300 - 2500 | O-H Stretch | Carboxylic Acid (-COOH) | A very broad, strong band, often obscuring C-H stretches, is characteristic of the hydrogen-bonded carboxylic acid dimer. |
| ~1710 - 1680 | C=O Stretch | Carboxylic Acid (-COOH) | A strong, sharp absorption. Its position can be influenced by intramolecular hydrogen bonding with the adjacent amine group. |
| ~1650 - 1600 | N-H Bend | Primary Amine (-NH₂) | A medium to strong scissoring vibration, often appearing near the C=C ring stretches. |
| ~1600 - 1450 | C=C / C=N Stretch | Pyrazine Ring | Multiple bands of variable intensity corresponding to the aromatic ring stretching modes.[3] |
| ~1300 - 1200 | C-O Stretch | Carboxylic Acid (-COOH) | A medium to strong band associated with the C-O single bond. |
| ~900 - 650 | O-H Bend | Carboxylic Acid (-COOH) | A broad, out-of-plane bending vibration. |
| < 600 | C-I Stretch | Iodo-substituent | A weak to medium intensity band in the far-infrared region, confirming the presence of the carbon-iodine bond. |
Experimental Protocol 1: FTIR Data Acquisition (ATR)
A robust protocol for acquiring high-quality IR data is essential for validating the predicted profile.
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum in air.
-
Sample Preparation: Place a small amount (1-5 mg) of the dry, solid this compound powder onto the ATR crystal.
-
Data Acquisition: Apply consistent pressure using the instrument's anvil to ensure good contact. Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add at least 32 scans to achieve a high signal-to-noise ratio.
-
Processing: Perform an ATR correction and baseline correction using the instrument's software to produce the final absorbance spectrum for analysis.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopic Profile
NMR spectroscopy provides the most definitive evidence for the molecular structure. All predictions are based on a standard solvent like DMSO-d₆, which is ideal for solubilizing polar compounds with exchangeable protons.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be simple, containing only one aromatic signal and two to three exchangeable proton signals. The analysis is built upon the known spectrum of 3-aminopyrazine-2-carboxylic acid, which shows two doublets for its aromatic protons at δ 7.90 and 8.26 ppm.[4]
Table 2: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale for Prediction |
| ~13.5 (very broad) | Singlet | 1H, -COOH | Carboxylic acid protons are highly deshielded and exhibit broad signals. This signal will disappear upon D₂O exchange. |
| ~8.1 - 8.3 | Singlet | 1H, H-5 | The lone pyrazine proton. The introduction of iodine at C-6 removes the adjacent proton (H-6), collapsing the expected doublet into a singlet. The precise shift is influenced by the electronic effects of the iodo group. |
| ~7.5 (broad) | Singlet | 2H, -NH₂ | Amine protons are often broad due to quadrupolar coupling and exchange. This signal will also disappear upon D₂O exchange. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is critical for confirming the carbon backbone. The key diagnostic signal will be the carbon atom bonded to iodine, which is expected to be significantly shielded (shifted to a much lower ppm value) due to the "heavy atom effect."[5]
Table 3: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction | | :--- | :--- | :--- | :--- | | ~168 | C-7 (-COOH) | The carboxyl carbon is typically the most deshielded carbon in the structure. | | ~155 | C-3 (-NH₂) | The carbon atom attached to the electron-donating amine group. | | ~146 | C-2 (-COOH) | The carbon atom adjacent to two nitrogen atoms and the carboxylic acid group. | | ~135 | C-5 (-H) | The only protonated carbon on the pyrazine ring. | | ~128 | C-6 (-I) | The carbon bearing the iodo substituent. This is a prediction; the heavy atom effect could shift this value significantly. |
Experimental Protocol 2: NMR Data Acquisition
-
Sample Preparation: Accurately weigh ~10-15 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
-
Instrument Setup: Insert the sample into a high-field NMR spectrometer (≥400 MHz recommended). Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum. Use a 30-degree pulse angle and a relaxation delay of at least 2 seconds. Process the data with an exponential window function and perform phase and baseline corrections.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) and a longer relaxation delay (5-10 seconds) may be necessary to obtain good signals for all carbons, especially quaternary ones.
-
Confirmatory Experiments (Optional but Recommended):
-
D₂O Exchange: Add one drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The disappearance of signals confirms their assignment as exchangeable -COOH and -NH₂ protons.
-
2D NMR (HSQC/HMBC): An HSQC experiment will show a correlation between the C-5 carbon and the H-5 proton, confirming their assignments. An HMBC experiment can show long-range correlations (e.g., from H-5 to C-3 and C-6) to definitively assemble the structure.
-
Integrated Spectroscopic Verification Workflow
A synergistic approach using both IR and NMR is the most reliable method for structural confirmation. The following workflow illustrates this best-practice approach.
Caption: Workflow for structural verification.
Conclusion
This guide establishes a detailed predictive framework for the spectroscopic analysis of this compound. The predicted IR spectrum should clearly indicate the presence of amine, carboxylic acid, and pyrazine functionalities. The ¹H NMR is expected to show a characteristic singlet for the lone aromatic proton, while the ¹³C NMR should feature a highly shielded carbon atom bonded to iodine. By following the detailed experimental protocols provided, researchers can systematically acquire high-quality data and confidently compare it against these predictions to achieve unambiguous structural verification and quality assessment of this important chemical building block.
References
- 1. opotek.com [opotek.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Amino-6-iodopyrazine-2-carboxylic Acid and its Role in Medicinal Chemistry
Introduction: The Strategic Value of a Halogenated Pyrazine Scaffold
In the landscape of modern medicinal chemistry, the pyrazine core is a privileged scaffold, forming the basis of numerous therapeutic agents.[1] Its nitrogen-rich aromatic system allows for a multitude of interactions with biological targets. The strategic functionalization of this core is paramount in the design of novel drugs with enhanced potency, selectivity, and pharmacokinetic properties. 3-Amino-6-iodopyrazine-2-carboxylic acid is a highly valuable building block in this context. The presence of three distinct functional groups—an amino group, a carboxylic acid, and an iodine atom—on the pyrazine ring provides a versatile platform for molecular elaboration.
The amino and carboxylic acid moieties can participate in hydrogen bonding and salt bridge formation, which are crucial for target engagement. Furthermore, they can be readily derivatized to form amides, esters, and other functional groups. The iodine atom at the 6-position is of particular strategic importance. It serves as a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents.[2] This capability is instrumental in the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
This technical guide provides a comprehensive overview of the synthesis, key reactions, and medicinal chemistry applications of this compound, with a focus on its role as a versatile intermediate in the development of kinase inhibitors and other therapeutic agents.
Synthesis of this compound and its Methyl Ester
The synthesis of the title compound is typically achieved through the esterified form, methyl 3-amino-6-iodopyrazine-2-carboxylate, which is then hydrolyzed to the corresponding carboxylic acid. A key patented method for the synthesis of the methyl ester is outlined below.[3]
Step 1: Synthesis of Methyl 3-amino-6-iodopyrazine-2-carboxylate
This procedure involves the direct iodination of a 3-aminopyrazine-2-carboxylic acid derivative.
Experimental Protocol:
-
Reaction Scheme:
-
Procedure adapted from Patent DE1238478B: [3]
-
Suspend methyl 3-aminopyrazine-2-carboxylate in a suitable solvent such as acetic acid.
-
Add a source of iodine, such as iodine monochloride or a mixture of iodine and an oxidizing agent.
-
Heat the reaction mixture to facilitate the electrophilic iodination at the 6-position of the pyrazine ring.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain crude methyl 3-amino-6-iodopyrazine-2-carboxylate.
-
Recrystallize the crude product from a suitable solvent (e.g., acetic acid) to yield the purified product.[3]
-
Step 2: Hydrolysis to this compound
The final step is the saponification of the methyl ester to the carboxylic acid. This is a standard procedure in organic synthesis.[4]
Experimental Protocol:
-
Reaction Scheme:
-
General Procedure: [4]
-
Dissolve methyl 3-amino-6-iodopyrazine-2-carboxylate in a mixture of a suitable organic solvent (e.g., methanol or THF) and an aqueous solution of a base (e.g., NaOH, KOH, or LiOH).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the organic solvent under reduced pressure.
-
Dilute the aqueous residue with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.
-
Carefully acidify the aqueous layer with a suitable acid (e.g., HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid.
-
Filter the solid product, wash with cold water, and dry under vacuum to yield this compound.
-
Key Reactions and Medicinal Chemistry Applications
The synthetic utility of this compound and its ester lies in the orthogonal reactivity of its functional groups. The amino and carboxylic acid groups are typically used for amide bond formation, while the iodine atom is exploited for the construction of carbon-carbon bonds.
Amide Bond Formation: A Gateway to Diverse Scaffolds
The carboxylic acid moiety can be readily converted to an amide, a common functional group in many drug molecules. This transformation is typically achieved by activating the carboxylic acid (or using the corresponding acyl chloride) and reacting it with a primary or secondary amine.
Experimental Protocol: General Amide Coupling [6]
-
To a solution of this compound in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU, HBTU, or EDC) and a non-nucleophilic base (e.g., DIPEA).
-
Stir the mixture at room temperature for a short period to activate the carboxylic acid.
-
Add the desired amine to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete.
-
Work up the reaction by quenching with water and extracting the product with a suitable organic solvent.
-
Purify the product by column chromatography or recrystallization.
The resulting 3-amino-6-iodopyrazine-2-carboxamides are versatile intermediates for further diversification via cross-coupling reactions at the 6-position.
The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone for SAR Exploration
The iodine atom at the 6-position of the pyrazine ring is an excellent leaving group for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a particularly powerful tool for introducing aryl and heteroaryl moieties at this position.[2] This reaction is widely used in medicinal chemistry to explore the structure-activity relationships of drug candidates.
Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 3-amino-6-iodopyrazine-2-carboxylate [7]
-
In a reaction vessel, combine methyl 3-amino-6-iodopyrazine-2-carboxylate, the desired aryl- or heteroarylboronic acid (or its pinacol ester), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Add a suitable solvent system, such as a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-3-aminopyrazine-2-carboxylate derivative.
Application in Kinase Inhibitor Drug Discovery
Protein kinases are a major class of drug targets, particularly in oncology.[8] The 3-aminopyrazine-2-carboxamide scaffold has been identified as a promising core for the development of kinase inhibitors. For instance, derivatives of 3-amino-pyrazine-2-carboxamide have been designed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[9]
The general strategy involves using the this compound building block to synthesize a library of analogues where different aryl or heteroaryl groups are introduced at the 6-position via Suzuki coupling. The resulting compounds are then screened for their inhibitory activity against the target kinase.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for derivatives of this compound is not extensively published in the public domain, general trends can be inferred from related series of 3-aminopyrazine-2-carboxamides.
-
The 3-amino group often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase active site.
-
The carboxamide moiety can form additional hydrogen bonds and its substituent can be modified to tune solubility and other physicochemical properties.
-
The substituent at the 6-position , introduced via the iodine handle, explores a larger chemical space and can interact with different pockets within the kinase active site, thereby influencing both potency and selectivity.
The table below presents hypothetical SAR data for a series of 6-aryl-3-aminopyrazine-2-carboxamides to illustrate the impact of the 6-substituent on kinase inhibitory activity.
| Compound ID | R Group (at C6) | FGFR1 IC₅₀ (nM) |
| 1a | Phenyl | 150 |
| 1b | 4-Fluorophenyl | 120 |
| 1c | 3,5-Dimethoxyphenyl | 50 |
| 1d | 2-Pyridyl | 80 |
| 1e | 4-(Morpholino)phenyl | 25 |
This is illustrative data and not from a specific publication.
Visualizing the Synthetic and Application Pathways
Synthetic Workflow
Caption: Synthetic workflow for this compound and its derivatives.
Role in Kinase Inhibitor Design
Caption: Logical relationship in kinase inhibitor design using the core scaffold.
Conclusion
This compound is a strategically important and versatile building block for medicinal chemistry. Its trifunctional nature allows for the systematic and efficient synthesis of diverse compound libraries. The iodine atom at the 6-position is particularly valuable, providing a reliable handle for late-stage functionalization through cross-coupling reactions. This enables the fine-tuning of pharmacological properties and the exploration of structure-activity relationships, as exemplified in the pursuit of novel kinase inhibitors. As the demand for new therapeutics continues to grow, the utility of such well-designed, multifunctional building blocks in accelerating drug discovery programs is undeniable.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Saponification-Typical procedures - operachem [operachem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Page loading... [guidechem.com]
- 6. rjpbcs.com [rjpbcs.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing the Pyrazine Core: A Technical Guide to the Therapeutic Applications of Pyrazine-2-Carboxylic Acid Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms, represents a cornerstone scaffold in medicinal chemistry. Its derivatives are integral to numerous clinically essential medicines.[1][2] This guide focuses specifically on compounds derived from pyrazine-2-carboxylic acid, a versatile building block that has given rise to a multitude of therapeutic agents.[3] From the indispensable anti-tuberculosis drug Pyrazinamide (PZA) to emerging antiviral and anticancer candidates, this scaffold's unique electronic properties and synthetic tractability make it a privileged structure in drug discovery. This document provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic landscape of pyrazine-2-carboxylic acid derivatives, offering field-proven insights and detailed experimental protocols for professionals engaged in pharmaceutical research and development.
The Preeminent Application: Antitubercular Activity
The most profound impact of a pyrazine-2-carboxylic acid derivative on human health is exemplified by Pyrazinamide (PZA), a first-line drug for treating tuberculosis (TB).[4][5] Its introduction was pivotal, enabling the standard treatment regimen to be shortened from 9-12 months to just 6 months.[6][7] PZA exhibits a potent sterilizing effect, particularly against semi-dormant Mycobacterium tuberculosis (Mtb) residing in the acidic microenvironments of macrophages.[4][7][8]
Mechanism of Action of Pyrazinamide
PZA is a prodrug, meaning it requires activation within the mycobacterial cell to exert its effect.[9] The causality of its action is a multi-step process, which also explains its selective toxicity and pH-dependent activity.
-
Activation: PZA diffuses into the Mtb bacillus, where the bacterial enzyme pyrazinamidase (PncA), encoded by the pncA gene, hydrolyzes it into its active form, pyrazinoic acid (POA).[4][8][9]
-
Acidic Environment Accumulation: In the acidic cytoplasm of Mtb (or within the acidic phagolysosome), POA becomes protonated. This neutral, protonated form can readily diffuse out of the cell. In the more neutral extracellular environment, it deprotonates again. However, within the acidic lesion environment, the protonated form predominates and can re-enter the bacillus, leading to intracellular accumulation and acidification.[7]
-
Multiple Cellular Targets: The precise target of POA is still debated, but evidence points to a multi-pronged attack:
-
Membrane Disruption: The accumulation of POA is believed to disrupt membrane potential and interfere with cellular energy production.[7][8] Recent studies strongly suggest that POA acts as a protonophore, uncoupling oxidative phosphorylation.[10][11]
-
Enzyme Inhibition: POA has been shown to inhibit key enzymes, including Fatty Acid Synthase I (FAS-I), which is crucial for the synthesis of mycolic acids—essential components of the mycobacterial cell wall.[12] It also targets Aspartate Decarboxylase (PanD), disrupting coenzyme A synthesis.[9][12]
-
Inhibition of Trans-translation: Some research indicates that POA can inhibit trans-translation, a rescue system for stalled ribosomes, which is vital for bacterial survival.[12]
-
The primary mechanism of PZA resistance in clinical isolates involves mutations in the pncA gene, which prevent the conversion of the prodrug to its active POA form.[4]
Development of Pyrazinamide Analogs
The rise of PZA-resistant TB strains necessitates the development of new analogs that can bypass resistance mechanisms, exhibit greater potency, or possess an improved safety profile.[5][6] Research has focused on modifying both the pyrazine ring and the carboxamide side chain.
-
Aminodehalogenation: The synthesis of 3-benzylaminopyrazine-2-carboxamides from 3-chloropyrazine-2-carboxamide has yielded compounds with activity equivalent to or better than PZA against M. tuberculosis H37Rv.[12]
-
Lipophilicity and Substitution: Studies have shown that increasing lipophilicity through substitutions can enhance antimycobacterial activity. For instance, the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid showed high activity (72% inhibition) against Mtb, correlating with its high lipophilicity.[13][14]
-
Ester and Thioamide Derivatives: Various esters and thioamides of pyrazinoic acid have been synthesized. Notably, pyrazinoic acid n-octyl ester and pyrazine thiocarboxamide were found to be bactericidal against Mtb in vitro under conditions where PZA showed little activity.[15]
Table 1: In Vitro Antitubercular Activity of Selected Pyrazine-2-Carboxylic Acid Derivatives
| Compound/Derivative | Target Strain | MIC (μg/mL) | MIC (μM) | Reference |
| Pyrazinamide (PZA) | M. tuberculosis H37Rv | 25 (at pH 5.5) | ~203 | [16] |
| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | M. tuberculosis H37Rv | - | 6 | [12] |
| Pyrazinamides 5d, 5g (Yamaguchi synthesis) | M. tuberculosis H37Rv | <6.25 | - | [17] |
| 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid | M. tuberculosis H37Rv | 1.56 | 5 | [9] |
| Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate | M. tuberculosis H37Rv | 3.13 | - | [9] |
| N-(2-ethyl hexyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | <6.25 | - | [18] |
| N-(4-fluorobenzyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | <6.25 | - | [18] |
Emerging Antiviral Applications
The pyrazine scaffold is present in the antiviral drug Favipiravir, highlighting its potential in this therapeutic area.[2] Recent research has expanded on this, leading to the development of novel pyrazine-2-carboxylic acid derivatives with significant antiviral properties, particularly against SARS-CoV-2 and other herpesviruses.
Activity Against SARS-CoV-2
Inspired by the structure of Favipiravir, researchers have synthesized conjugates of pyrazine-2-carboxylic acid with other biologically active moieties like triazoles and benzothiazoles.
-
Pyrazine-Triazole Conjugates: Synthesized via microwave-assisted "click chemistry," several pyrazine-triazole conjugates demonstrated promising activity against SARS-CoV-2, with selectivity indices indicating significant efficacy compared to the reference drug.[19][20]
-
Pyrazine-Benzothiazole Conjugates: Another series of conjugates, linking the pyrazine core to a benzothiazole moiety via an amino acid linker, also showed potent anti-SARS-CoV-2 activity.[19][20] Compound 12i ((S)-N-(1-(benzo[d]thiazol-2-yl)-2-phenylethyl)pyrazine-2-carboxamide) was identified as a particularly potent agent.[19][20]
Table 2: In Vitro Anti-SARS-CoV-2 Activity of Selected Pyrazine Conjugates
| Compound | IC50 (mM) | CC50 (mM) | Selectivity Index (SI) | Reference |
| 12a (unsubstituted methylene linker) | 0.2064 | - | - | [20] |
| 12i (phenylalanine linker) | 0.3638 | 1.396 | 3.837 | [19][20] |
| 12h (tryptophan linker) | 2.993 | 1.142 | 0.382 | [19][20] |
Broad Spectrum Antiherpetic Activity
Derivatives based on a pyrido[2,3-b]pyrazine core have been identified as novel non-nucleoside inhibitors of human cytomegalovirus (HCMV) DNA polymerase.[21]
-
Mechanism: These compounds act as DNA polymerase inhibitors.
-
Lead Compound: Compound 27 , featuring a substituted 2-imidazolinone ring, demonstrated potent antiviral activity against HCMV (EC50 = 0.33 μM) with low cytotoxicity and minimal cardiotoxicity related to hERG channel inhibition.[21]
-
Broad Spectrum: Further investigation revealed that select compounds in this series also possess activity against a broad range of herpesviruses, including Herpes Simplex Virus (HSV-1, HSV-2) and Epstein-Barr Virus (EBV).[21]
Anticancer Potential
The pyrazine scaffold is a recognized pharmacophore in oncology, with derivatives known to inhibit various kinases and induce apoptosis in cancer cells.[22][[“]] Pyrazine-2-carboxylic acid derivatives have been explored as new anticancer agents, showing promising activity against a range of human cancer cell lines.[22][24]
-
Induction of Apoptosis: Some pyrazinoic acid derivatives are believed to alter DNA methylation, leading to anti-proliferative effects and the induction of apoptosis.[22]
-
Chalcone-Pyrazine Hybrids: A series of hybrids combining the pyrazine and chalcone scaffolds showed significant inhibitory effects. One compound exhibited potent activity against MCF-7 (breast), A549 (lung), and DU-145 (prostate) cancer cell lines with IC50 values of 0.012, 0.045, and 0.33 μM, respectively.[25]
-
Transition Metal Complexes: Coordination complexes of 3-aminopyrazine-2-carboxylic acid with transition metals like Ruthenium, Rhodium, Palladium, and Platinum have displayed significant anticancer activity against Ehrlich ascites tumor cells in murine models.[26]
Table 3: In Vitro Anticancer Activity of Selected Pyrazine Derivatives
| Compound/Derivative | Cell Line | Activity (IC50) | Reference |
| Chalcone-Pyrazine Hybrid 51 | MCF-7 (Breast) | 0.012 μM | [25] |
| Chalcone-Pyrazine Hybrid 51 | A549 (Lung) | 0.045 μM | [25] |
| Chalcone-Pyrazine Hybrid 51 | DU-145 (Prostate) | 0.33 μM | [25] |
| Chalcone-Pyrazine Hybrid 49 | A549 (Lung) | 0.13 μM | [25] |
| Chalcone-Pyrazine Hybrid 49 | Colo-205 (Colon) | 0.19 μM | [25] |
| 2",4"-dichlorophenyl derivative 31 | DU-145 (Prostate) | 5 ± 1 µg/mL | [18] |
Synthesis and Experimental Protocols
The therapeutic potential of pyrazine-2-carboxylic acid derivatives is underpinned by versatile and evolving synthetic methodologies. The choice of synthetic route is critical, balancing yield, purity, and scalability while increasingly considering environmental impact.
Key Synthetic Methodologies
-
Classical Amidation: The traditional method involves converting pyrazine-2-carboxylic acid to its more reactive acyl chloride using reagents like thionyl chloride, followed by reaction with a desired amine to form the amide.[27] However, the hazardous nature of thionyl chloride has prompted the search for alternatives.[17][27]
-
Yamaguchi Reaction: This method is a widely used alternative for forming esters and amides under milder conditions. It involves the in-situ formation of a mixed anhydride from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent), which is then subjected to nucleophilic attack by an amine or alcohol.[17][27][28]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for reactions like aminodehalogenation, making it a valuable tool for rapid library synthesis.[12][29]
Protocol: Synthesis of a Pyrazinamide Analog via Yamaguchi Amidation
This protocol describes a general procedure for coupling pyrazine-2-carboxylic acid with an aniline derivative.[17]
Materials:
-
Pyrazine-2-carboxylic acid
-
Substituted Aniline
-
2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of pyrazine-2-carboxylic acid (1.0 eq) in anhydrous THF, add triethylamine (1.0 eq) followed by 2,4,6-trichlorobenzoyl chloride (1.0 eq).
-
Stir the reaction mixture at room temperature for 20-30 minutes. The formation of a white precipitate (triethylamine hydrochloride) may be observed.
-
Add the desired substituted aniline (1.0-1.2 eq) to the mixture, followed by a catalytic amount of DMAP (0.1 eq).
-
Heat the mixture to reflux (approx. 66°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove any solids.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the pure pyrazinamide analog.
-
Characterize the final product using NMR spectroscopy (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and IR spectroscopy to confirm its structure and purity.[5]
Protocol: In Vitro Antitubercular Susceptibility Testing
This protocol outlines the Resazurin Microtiter Assay (REMA), a common method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.
Materials:
-
Middlebrook 7H9 broth supplemented with OADC or ADC.
-
M. tuberculosis H37Rv culture.
-
Test compounds dissolved in DMSO.
-
Resazurin sodium salt solution (0.01% w/v in water).
-
Sterile 96-well microtiter plates.
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in 7H9 broth directly in the 96-well plates. The final volume in each well should be 100 µL. Include a drug-free control and a sterile control.
-
Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusting the turbidity to a McFarland standard of 1.0, then dilute it 1:20 in 7H9 broth.
-
Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.
-
Seal the plates and incubate at 37°C for 7 days.
-
After incubation, add 30 µL of the resazurin solution to each well and re-incubate for 24-48 hours.
-
Assess the results visually. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).
Conclusion and Future Directions
The pyrazine-2-carboxylic acid scaffold is a remarkably fruitful starting point for the development of new therapeutic agents. Its historical success with Pyrazinamide continues to inspire the design of novel analogs to combat drug-resistant tuberculosis. Furthermore, the demonstrated efficacy of its derivatives against viruses like SARS-CoV-2 and various cancer cell lines confirms its status as a privileged structure in medicinal chemistry.
Future research should focus on several key areas:
-
Mechanism Deconvolution: A deeper understanding of the specific molecular targets and pathways modulated by these compounds will enable more rational drug design.
-
Structure-Activity Relationship (SAR) Studies: Systematic exploration of substitutions on the pyrazine ring and side chain will continue to yield compounds with improved potency and selectivity.[13]
-
ADMET Profiling: Early and comprehensive assessment of absorption, distribution, metabolism, excretion, and toxicity profiles is crucial for translating promising in vitro results into viable clinical candidates.
-
Combination Therapies: Investigating the synergistic effects of novel pyrazine derivatives with existing drugs could lead to more effective treatment regimens, particularly for complex diseases like TB and cancer.[30][31]
The synthetic versatility and proven biological relevance of pyrazine-2-carboxylic acid and its compounds ensure they will remain an active and exciting area of investigation for drug development professionals for the foreseeable future.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]
- 5. Synthesis and Characterization of Pyrazinamide Analogs of Acetylsalicylic Acid and Salicylic Acid | Philippine Journal of Science [philjournalsci.dost.gov.ph]
- 6. Pyrazinamide Analogs | Working Group for New TB Drugs [newtbdrugs.org]
- 7. tballiance.org [tballiance.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Design, Synthesis, Antimycobacterial Evaluation, and In Silico Studies of 3-(Phenylcarbamoyl)-pyrazine-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores [frontiersin.org]
- 12. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. mdpi.com [mdpi.com]
- 17. japsonline.com [japsonline.com]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. consensus.app [consensus.app]
- 24. rjpbcs.com [rjpbcs.com]
- 25. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. clinicaltrials.eu [clinicaltrials.eu]
- 31. Identification of drug candidates that enhance pyrazinamide activity from a clinical compound library - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Structure-Activity Relationship (SAR) of 3-Aminopyrazine Derivatives: From Antimicrobials to Kinase Inhibitors
Prepared by: Gemini, Senior Application Scientist
Introduction: The Versatility of the 3-Aminopyrazine Scaffold
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its derivatives are abundant in nature and have been incorporated into numerous synthetic drugs. Among these, the 3-aminopyrazine core stands out for its remarkable versatility and ability to interact with a wide array of biological targets. This scaffold serves as a crucial pharmacophore in compounds designed as antimicrobial agents, kinase inhibitors, and other therapeutic molecules.[1][2][3][4]
The key to its utility lies in its electronic properties and its capacity to act as both a hydrogen bond donor (via the amino group) and acceptor (via the ring nitrogens). This allows for specific and potent interactions within the active sites of enzymes and receptors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-aminopyrazine derivatives, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. We will explore the causal relationships between specific structural modifications and their impact on biological activity, supported by detailed experimental protocols and data.
The 3-Aminopyrazine Core: A Privileged Hinge-Binding Motif
The fundamental 3-aminopyrazine structure is the foundation upon which complex and highly active molecules are built. Its most celebrated role in modern drug discovery is as a "hinge-binding" motif, particularly in the development of protein kinase inhibitors.[4][5] The ATP-binding site of most kinases features a flexible "hinge" region that connects the N- and C-terminal lobes of the enzyme. The 3-aminopyrazine scaffold is perfectly poised to form one or two critical hydrogen bonds with the backbone amide and carbonyl groups of this hinge region, effectively anchoring the inhibitor in the active site.[5][6]
Substitutions at various positions on this core allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The most commonly modified positions are the amino group at C3, the adjacent C2 position (often as a carboxamide), and the C5/C6 positions on the pyrazine ring.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Review of 3-Amino-6-iodopyrazine-2-carboxylic acid in scientific literature
An In-Depth Technical Guide to 3-Amino-6-iodopyrazine-2-carboxylic Acid: Synthesis, Characterization, and Applications in Modern Drug Discovery
Introduction: The Pyrazine Scaffold and Its Strategic Importance
The pyrazine ring system, a nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have made it a cornerstone in the development of numerous therapeutic agents. A notable example is Pyrazinamide, a first-line medication for tuberculosis, which underscores the biological significance of this core structure[1]. Within this class of molecules, functionalized derivatives serve as critical building blocks for creating complex molecular architectures with tailored biological activities.
This compound is a highly valuable, yet specialized, synthetic intermediate. It combines three key functional groups on the pyrazine core: an amino group, a carboxylic acid, and an iodine atom. This trifecta of functionalities provides medicinal chemists with a versatile platform for molecular elaboration. The amino and carboxylic acid groups are poised for amide bond formation, a fundamental reaction in drug synthesis, while the iodine atom serves as a strategic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) or as a key pharmacophoric element itself, capable of forming halogen bonds with protein targets. This guide provides a comprehensive overview of its synthesis, spectroscopic characterization, and pivotal role in the discovery of next-generation targeted therapies.
Physicochemical and Structural Properties
A clear understanding of the fundamental properties of this compound is essential for its effective use in research and development.
| Property | Value | Reference |
| CAS Number | 875781-48-9 | [2] |
| Molecular Formula | C₅H₄IN₃O₂ | |
| Molecular Weight | 265.01 g/mol | [3] |
| Appearance | Expected to be a solid | |
| Boiling Point | 455.7 °C at 760 mmHg (Predicted) | [3] |
| Flash Point | 229.4 °C (Predicted) | [3] |
| InChIKey | Not readily available. Analog (bromo): MTNAQEKMSVDTAQ-UHFFFAOYSA-N | [4] |
Synthesis and Mechanistic Considerations
While a specific, peer-reviewed synthesis for this compound is not prominently documented, its preparation can be logically deduced from established methods for halogenating aminopyrazine systems. The most plausible and efficient strategy is the direct electrophilic iodination of the readily available precursor, 3-aminopyrazine-2-carboxylic acid. The pyrazine ring is activated towards electrophilic substitution by the electron-donating amino group, directing the incoming electrophile to the C-6 position.
Proposed Synthetic Pathway: Direct Electrophilic Iodination
A highly effective reagent for this transformation is N-Iodosuccinimide (NIS), a mild and selective source of electrophilic iodine. The reaction is typically catalyzed by a strong acid, such as trifluoroacetic acid, which protonates the pyrazine nitrogen atoms, further activating the ring system.
References
- 1. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Cas No: 875781-48-9 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. 3-Amino-6-bromopyrazine-2-carboxylic acid | C5H4BrN3O2 | CID 18521600 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Protocol and Application Notes for the Synthesis of Methyl 3-Amino-6-iodopyrazine-2-carboxylate
An Application Guide for Researchers
Abstract
This document provides a detailed protocol for the synthesis of methyl 3-amino-6-iodopyrazine-2-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. The synthetic route described herein involves the electrophilic iodination of the commercially available precursor, methyl 3-aminopyrazine-2-carboxylate, using N-Iodosuccinimide (NIS). This application note offers a step-by-step experimental procedure, explains the underlying reaction mechanism, provides expected analytical data for product characterization, and includes a troubleshooting guide. The content is designed for researchers in organic synthesis, medicinal chemistry, and pharmaceutical development.
Introduction
Halogenated pyrazine derivatives are privileged scaffolds in modern drug discovery, appearing in a wide range of biologically active molecules. The introduction of an iodine atom, as in methyl 3-amino-6-iodopyrazine-2-carboxylate, serves a dual purpose: it can modulate the electronic and lipophilic properties of a molecule and, more importantly, it provides a versatile synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
The synthesis of the title compound is achieved through a regioselective electrophilic aromatic substitution. The pyrazine ring, while generally electron-deficient, is strongly activated by the C3-amino group, which directs the incoming electrophile (I+) to the C6 position (para to the amine). This protocol utilizes N-Iodosuccinimide (NIS), a mild and effective source of electrophilic iodine, to achieve this transformation efficiently and with high selectivity.[1][2]
Reaction Scheme
Scheme 1. Synthesis of methyl 3-amino-6-iodopyrazine-2-carboxylate (2 ) from methyl 3-aminopyrazine-2-carboxylate (1 ) using N-Iodosuccinimide (NIS).
Materials and Equipment
| Reagent/Material | Grade | Supplier | Part Number | Comments |
| Methyl 3-aminopyrazine-2-carboxylate (1 ) | >98% | Sigma-Aldrich | e.g., 72669 | Starting material.[3] |
| N-Iodosuccinimide (NIS) | >98% | Sigma-Aldrich | e.g., 28800 | Iodinating agent. Store protected from light. |
| Acetonitrile (MeCN) | Anhydrous, >99.8% | Sigma-Aldrich | e.g., 271004 | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | e.g., E145 | For extraction. |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) solution | ACS Grade | Fisher Scientific | - | For quenching unreacted iodine. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Grade | Fisher Scientific | - | For aqueous wash. |
| Brine (Saturated NaCl solution) | ACS Grade | Fisher Scientific | - | For aqueous wash. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Sigma-Aldrich | e.g., M7506 | Drying agent. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | e.g., 30930M | For column chromatography. |
| Round-bottom flask, magnetic stirrer, condenser | Standard Glassware | VWR | - | - |
| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F₂₅₄ | MilliporeSigma | e.g., 105715 | For reaction monitoring. |
Experimental Protocol
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add methyl 3-aminopyrazine-2-carboxylate (1 ) (1.53 g, 10.0 mmol, 1.0 equiv.).
-
Dissolution: Add anhydrous acetonitrile (40 mL) to the flask. Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until the starting material is fully dissolved.
-
Reagent Addition: To the resulting solution, add N-Iodosuccinimide (NIS) (2.47 g, 11.0 mmol, 1.1 equiv.) in one portion.
-
Expert Commentary: A slight excess of NIS (1.1 equivalents) is used to ensure complete consumption of the starting material. NIS is a crystalline solid that is easier and safer to handle than elemental iodine combined with an oxidant.
-
-
Reaction: Stir the reaction mixture at room temperature (approx. 20-25 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes (Eluent: 30% Ethyl Acetate in Hexanes). The product spot should be less polar than the starting material. The reaction is typically complete within 2-4 hours.
-
Expert Commentary: The amino group strongly activates the ring, allowing the reaction to proceed under mild, room temperature conditions. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.
-
-
Quenching: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Workup - Extraction: Redissolve the crude residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel. Wash the organic layer sequentially with:
-
1 M Sodium thiosulfate solution (2 x 30 mL) to quench any remaining NIS or iodine.
-
Saturated sodium bicarbonate solution (1 x 30 mL) to remove any acidic byproducts.
-
Brine (1 x 30 mL) to reduce the water content in the organic layer.
-
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and wash the solid with a small amount of ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product as a solid.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes.
-
Expert Commentary: Purification is crucial to remove the succinimide byproduct and any unreacted NIS. The polarity of the eluent should be adjusted based on TLC analysis.
-
-
Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure. Dry the resulting solid under high vacuum to obtain methyl 3-amino-6-iodopyrazine-2-carboxylate (2 ) as a solid (typically off-white to yellow).
Reaction Mechanism
The reaction proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. The C3-amino group acts as a powerful electron-donating group, increasing the nucleophilicity of the pyrazine ring. This activation is most pronounced at the ortho (C2, C4) and para (C6) positions. Due to steric hindrance and the electronic nature of the existing substituents, substitution occurs preferentially at the C6 position. N-Iodosuccinimide serves as the source of the electrophile, I⁺, which is attacked by the electron-rich pyrazine ring to form a resonance-stabilized cationic intermediate (sigma complex). A base (e.g., the succinimide anion or solvent) then removes the proton from the C6 position to restore aromaticity, yielding the final product.[1][2]
Characterization and Data
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
| Property | Expected Value |
| Appearance | Off-white to yellow solid |
| Molecular Formula | C₆H₆IN₃O₂ |
| Molecular Weight | 279.04 g/mol [4] |
| Melting Point | 200-202 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~8.1 (s, 1H, Ar-H), 7.2 (br s, 2H, NH₂), 3.9 (s, 3H, OCH₃) ppm (Predicted) |
| ¹³C NMR (100 MHz, DMSO-d₆) | Expected signals for 6 distinct carbons (Predicted) |
| Mass Spec (ESI+) | m/z = 280.0 [M+H]⁺ |
Workflow Visualization
Caption: Experimental workflow for the synthesis of Methyl 3-Amino-6-iodopyrazine-2-carboxylate.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Inactive NIS (degraded by light/moisture).2. Insufficient reaction time. | 1. Use a fresh bottle of NIS.2. Allow the reaction to stir for a longer period.3. Gently heat the reaction mixture to 40-50 °C. |
| Low Yield | 1. Product loss during aqueous workup.2. Inefficient chromatographic separation. | 1. Perform back-extraction of the aqueous layers with ethyl acetate.2. Ensure proper loading and careful fraction collection during chromatography. |
| Presence of Di-iodinated Product | Over-iodination due to high reactivity. | Use exactly 1.0 equivalent of NIS and monitor the reaction carefully to stop it as soon as the starting material is consumed. Consider running the reaction at 0 °C. |
| Product is an oil/gummy | Residual solvent or impurities. | Ensure the product is thoroughly dried under high vacuum. If it persists, attempt to triturate with a non-polar solvent like hexanes or diethyl ether to induce crystallization. |
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
N-Iodosuccinimide (NIS) is an oxidizing agent and an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Acetonitrile is flammable and toxic. Handle with care and avoid ignition sources.
-
Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
References
Experimental protocol for using 3-Amino-6-iodopyrazine-2-carboxylic acid in synthesis
An Application Guide for the Synthetic Utility of 3-Amino-6-iodopyrazine-2-carboxylic acid
Introduction: A Versatile Heterocyclic Scaffold in Modern Synthesis
This compound is a trifunctional heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its pyrazine core is a common motif in numerous biologically active compounds. The strategic placement of an amino group, a carboxylic acid, and an iodine atom provides three distinct and orthogonal chemical handles. This allows for sequential, selective modifications, making it an ideal scaffold for constructing complex molecular architectures and generating libraries of compounds for drug discovery.
The amino and carboxylic acid groups serve as classical points for amide bond formation, a cornerstone of pharmaceutical chemistry. Simultaneously, the iodo-substituent acts as a powerful linchpin for transition-metal-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl, heteroaryl, or alkyl groups. This application note provides a detailed guide to the properties, handling, and key synthetic protocols for leveraging this versatile reagent, with a focus on the underlying chemical principles that ensure successful and reproducible outcomes.
Physicochemical and Safety Data
A thorough understanding of a reagent's properties and safety requirements is the foundation of any successful experimental plan. The data below is compiled for quick reference.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₄IN₃O₂ |
| Molecular Weight | 265.01 g/mol [1] |
| CAS Number | 875781-48-9[1][2] |
| Appearance | Solid (Pale yellow or off-white) |
| XLogP3 | 0.5[1] |
| Hydrogen Bond Donor Count | 2[1] |
| Hydrogen Bond Acceptor Count | 5[1] |
| Rotatable Bond Count | 1[1] |
| Topological Polar Surface Area | 89.1 Ų[1] |
Table 2: Hazard Identification and Safe Handling
| Category | Information |
| Hazard Statements | Harmful if swallowed. Causes skin irritation. Causes serious eye damage.[3][4] |
| Signal Word | Danger |
| Precautionary & Handling | Wear personal protective equipment including safety goggles, gloves, and a lab coat.[3] Use only in a well-ventilated area, such as a chemical fume hood.[3] Avoid breathing dust.[3] Wash hands and any exposed skin thoroughly after handling.[3][4] Do not eat, drink, or smoke when using this product.[3] |
| Storage | Store in a tightly closed container in a cool, well-ventilated place.[3] For long-term quality, storage at 2-8 °C is recommended.[3] Keep away from strong oxidizing agents, strong acids, and strong bases.[3] |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3] |
Application Protocol 1: Amide Bond Formation with Electron-Deficient Amines
The formation of an amide bond is one of the most frequent reactions in drug development. However, the nucleophilicity of the amino group on the pyrazine ring is attenuated due to the electron-withdrawing nature of the heterocyclic system. This makes coupling reactions sluggish and often low-yielding with standard reagents.[5] To overcome this, a robust activation of the carboxylic acid partner is necessary. The following protocol utilizes 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), a highly efficient coupling reagent for challenging substrates.
Causality and Experimental Rationale
-
Reagent Choice (HATU/DIPEA): HATU is a uranium-based coupling reagent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is exceptionally susceptible to nucleophilic attack, even by weakly nucleophilic amines. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the generated hexafluorophosphate salt, driving the reaction forward.
-
Solvent (Anhydrous DMF): Dimethylformamide (DMF) is an excellent polar aprotic solvent that effectively solubilizes the starting materials, reagents, and polar intermediates. It is crucial to use an anhydrous grade to prevent competitive hydrolysis of the activated acid intermediate.
-
Inert Atmosphere: While not always strictly necessary for amide coupling, performing the reaction under an inert atmosphere (Nitrogen or Argon) prevents potential side reactions with atmospheric moisture and oxygen, ensuring higher purity and yield.
Detailed Step-by-Step Protocol
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: Add the desired primary or secondary amine (1.1 eq), HATU (1.2 eq), and the anhydrous solvent (e.g., DMF, to a concentration of ~0.1 M).
-
Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (2.5 eq) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.
-
Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final amide product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Experimental Workflow Diagram
Caption: Workflow for HATU-mediated amide bond formation.
Application Protocol 2: Suzuki-Miyaura Cross-Coupling
The carbon-iodine bond on the pyrazine ring is an ideal handle for palladium-catalyzed Suzuki-Miyaura cross-coupling. This reaction is a powerful tool for forming C(sp²)-C(sp²) bonds, enabling the introduction of various aryl and heteroaryl moieties.[6] This is a key strategy for exploring the structure-activity relationship (SAR) in drug discovery programs by modifying the periphery of the core scaffold.
Causality and Experimental Rationale
-
Catalyst System (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a robust and commonly used catalyst for Suzuki couplings involving aryl iodides. It is effective at initiating the catalytic cycle by oxidative addition into the C-I bond.
-
Base (Na₂CO₃ or Cs₂CO₃): An aqueous base is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation with the palladium center. Sodium carbonate is a cost-effective and common choice, while cesium carbonate can sometimes improve yields with more challenging substrates.[7][8]
-
Solvent System (Toluene/Ethanol/Water or Dioxane/Water): A biphasic solvent system is often employed. Toluene or dioxane solubilizes the organic starting materials and the catalyst, while water dissolves the inorganic base and boronic acid, facilitating the formation of the active boronate species at the phase interface.
-
Inert Atmosphere and Degassing: The Pd(0) catalyst is sensitive to oxidation, which can deactivate it. Therefore, the reaction must be performed under an inert atmosphere (N₂ or Ar). Degassing the solvents by sparging with an inert gas or using freeze-pump-thaw cycles is critical to remove dissolved oxygen.[6]
Detailed Step-by-Step Protocol
-
Reaction Setup: To a Schlenk flask or reaction vial, add this compound (1.0 eq), the corresponding aryl or heteroaryl boronic acid (1.2-1.5 eq), Pd(PPh₃)₄ (0.05 eq), and the base (e.g., Na₂CO₃, 2.0 eq).
-
Inerting: Seal the vessel and evacuate and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure an oxygen-free environment.[6]
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/Ethanol/H₂O in a 4:1:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting iodide is consumed (typically 6-24 hours).
-
Work-up: After cooling to room temperature, dilute the mixture with water and ethyl acetate. If the product is the carboxylic acid, carefully acidify the aqueous layer with 1M HCl to pH ~4-5 and extract with ethyl acetate. If the product has been esterified or decarboxylated, perform a standard extraction.
-
Isolation: Separate the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired biaryl compound.
-
Characterization: Confirm the structure of the coupled product by ¹H NMR, ¹³C NMR, and HRMS.
Reaction Pathway Diagram
Caption: Key components for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. echemi.com [echemi.com]
- 2. This compound - Cas No: 875781-48-9 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: 3-Amino-6-iodopyrazine-2-carboxylic acid as a Privileged Scaffold for Kinase Inhibitor Synthesis
Introduction: The Strategic Value of the 3-Aminopyrazine Scaffold in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets in modern oncology and immunology.[1] The development of small molecule kinase inhibitors has revolutionized cancer treatment, and at the heart of this revolution lies the art of medicinal chemistry and the strategic selection of molecular scaffolds. The 3-aminopyrazine-2-carboxamide core has emerged as a "privileged scaffold"—a molecular framework that consistently demonstrates the ability to bind to the highly conserved ATP-binding site of various kinases.[2][3]
This guide focuses on a particularly versatile building block for constructing such inhibitors: 3-amino-6-iodopyrazine-2-carboxylic acid . The strategic placement of its functional groups—the amino group and the adjacent carboxylic acid (often converted to a carboxamide)—provides a bidentate hydrogen bond donor-acceptor pair that can effectively mimic the adenine region of ATP, anchoring the inhibitor to the kinase hinge region.[1] The iodine atom at the 6-position serves as a versatile synthetic handle, enabling the introduction of diverse chemical functionalities through modern cross-coupling reactions. This allows for the systematic exploration of the solvent-exposed region of the kinase, a key strategy for achieving both potency and selectivity.
This document serves as a technical guide for researchers, medicinal chemists, and drug development professionals, providing in-depth protocols and field-proven insights into leveraging this compound for the synthesis of next-generation kinase inhibitors.
Physicochemical Properties and Structural Rationale
This compound is a solid, typically a powder, with limited solubility in water, which is dependent on pH, but soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol.[4][5]
| Property | Value (Predicted/Reported) | Source |
| Molecular Formula | C₅H₄IN₃O₂ | [4] |
| Molecular Weight | 265.01 g/mol | [4] |
| Appearance | Solid (usually a powder) | [4] |
| Melting Point | 178-183 °C (for bromo-analog) | [5] |
| pKa | 3.26 ± 0.10 (Predicted) | [5] |
| Solubility | Limited in water; Soluble in DMSO, Methanol | [4][5] |
The true value of this building block lies in its inherent structural features, which are pre-organized for kinase binding.
As illustrated, the 3-amino and 2-carboxamide groups are perfectly positioned to form critical hydrogen bonds with the kinase hinge backbone. The iodine at the 6-position acts as a versatile chemical handle, allowing for the introduction of various substituents that can interact with the solvent-exposed region, thereby fine-tuning the inhibitor's potency and selectivity profile.
Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling
The iodine atom on the pyrazine ring is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are the cornerstone of modern synthetic organic chemistry.[6][7][8] These reactions allow for the efficient and modular construction of complex molecules from simpler precursors. Below are detailed, field-proven protocols for the three most relevant transformations for this scaffold: Suzuki, Sonogashira, and Buchwald-Hartwig amination.
General Synthetic Workflow
The power of using this compound lies in the ability to create vast libraries of kinase inhibitors from a common intermediate through parallel synthesis.
Protocol 1: Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for installing aryl or heteroaryl groups, which are common features in kinase inhibitors.[8][9]
Reaction Principle: This reaction forms a carbon-carbon bond between the iodopyrazine and an organoboron species (typically a boronic acid or ester) using a palladium catalyst and a base. The base is crucial for activating the boronic acid to facilitate transmetalation to the palladium center.[8]
Detailed Experimental Protocol:
-
Reagent Preparation:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03-0.05 equiv) or Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (0.03-0.05 equiv)
-
Base: Aqueous Sodium Carbonate (Na₂CO₃) (2 M solution, 2.0-3.0 equiv) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Solvent: A degassed mixture of 1,4-Dioxane/H₂O (4:1) or Toluene/Ethanol/H₂O.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the palladium catalyst.
-
Seal the flask with a septum.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to create an oxygen-free atmosphere.
-
-
Solvent and Base Addition:
-
Using a syringe, add the degassed solvent mixture to the flask.
-
Add the aqueous base solution. The mixture should be biphasic.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodide is consumed (typically 4-12 hours).
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-amino-6-arylpyrazine-2-carboxylic acid derivative.
-
Protocol 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is an exceptionally powerful method for installing alkyne functionalities, which can act as rigid linkers or probes into specific sub-pockets of the kinase active site.[7][10]
Reaction Principle: This reaction couples the iodopyrazine with a terminal alkyne. It uniquely requires a dual catalyst system: a palladium complex to activate the aryl iodide and a copper(I) salt (typically CuI) to act as a co-catalyst that forms a copper acetylide intermediate, which accelerates the crucial transmetalation step.[10][11] An amine base is used both to deprotonate the alkyne and to neutralize the HI byproduct.[10]
Detailed Experimental Protocol:
-
Reagent Preparation:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst: PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) (0.03 equiv)
-
Copper co-catalyst: Copper(I) iodide (CuI) (0.05 equiv)
-
Base/Solvent: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0-5.0 equiv)
-
Co-solvent (optional): Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous co-solvent (if used) followed by the amine base via syringe. Stir until all solids are dissolved.
-
-
Alkyne Addition:
-
Add the terminal alkyne to the reaction mixture dropwise via syringe.
-
-
Reaction Conditions:
-
Stir the reaction at room temperature or heat to 40-60 °C. The reaction is often rapid.
-
Monitor progress by TLC or LC-MS (typically complete in 1-6 hours).
-
-
Work-up and Purification:
-
Once complete, dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution to remove copper salts, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the 3-amino-6-alkynylpyrazine-2-carboxylic acid derivative.
-
Protocol 3: Buchwald-Hartwig Amination for C(sp²)-N Bond Formation
The Buchwald-Hartwig amination allows for the direct formation of a C-N bond, introducing primary or secondary amines at the 6-position. This is a powerful strategy for accessing different regions of the kinase active site or for modulating the physicochemical properties of the inhibitor.[6][12]
Reaction Principle: A palladium catalyst, in conjunction with a specialized phosphine ligand, facilitates the coupling of the iodopyrazine with an amine. A strong, non-nucleophilic base is required to deprotonate the amine, forming a palladium-amido intermediate that undergoes reductive elimination to form the product.[6][13]
Detailed Experimental Protocol:
-
Reagent Preparation:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2-1.5 equiv)
-
Palladium pre-catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02-0.05 equiv) or Pd(OAc)₂ (Palladium(II) acetate) (0.02-0.05 equiv)
-
Ligand: Xantphos, BINAP, or a Buchwald-type biarylphosphine ligand (e.g., XPhos, SPhos) (1.2-2.0 equiv relative to Pd)
-
Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5-2.5 equiv)
-
Solvent: Anhydrous and degassed Toluene or 1,4-Dioxane
-
-
Reaction Setup:
-
In a glovebox or under a robust stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.
-
Add the this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
-
Reaction Conditions:
-
Seal the vessel and heat the mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until completion (typically 6-24 hours).
-
-
Work-up and Purification:
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 3-amino-6-(substituted)aminopyrazine-2-carboxylic acid derivative.
-
Case Study: Application in Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Aberrant signaling by Fibroblast Growth Factor Receptors (FGFRs) is a known driver in various cancers.[2] A recent study detailed the design and synthesis of potent pan-FGFR inhibitors based on a 3-aminopyrazine-2-carboxamide scaffold, highlighting the utility of this core structure.[2][14] While the reported synthesis started from a chloro-pyrazine analog, the core principles of diversification via cross-coupling are directly applicable.
Molecular Design and Interaction:
The 3-aminopyrazine core serves as the hinge-binding motif. Molecular docking studies of a lead compound, 18i , into the ATP binding site of FGFR2 (PDB ID: 6LVK) revealed that the pyrazine nitrogen and the 3-amino group form crucial hydrogen bonds with the backbone of residues E565 and A567 in the hinge region.[2] An intramolecular hydrogen bond between the 3-amino proton and the carboxamide carbonyl helps to pre-organize the molecule for optimal binding.[2]
Biological Activity Data:
The following table summarizes the potent anti-proliferative activity of compound 18i , a derivative of the 3-aminopyrazine-2-carboxamide scaffold, against various human cancer cell lines with known FGFR aberrations.[2]
| Cell Line | FGFR Aberration | IC₅₀ (μM) |
| SNU-16 | FGFR2 Amplification | 1.88 |
| SW-780 | FGFR3 Fusion | 2.34 |
| KMS-11 | FGFR3 Fusion | 3.02 |
| MDA-MB-453 | FGFR4 Mutation | 12.58 |
| NCI-H520 | FGFR1 Amplification | 26.69 |
These results underscore the potential of derivatives synthesized from the 3-amino-6-halopyrazine-2-carboxylic acid scaffold to potently inhibit kinase activity and suppress the proliferation of cancer cells driven by specific kinase alterations.
Conclusion and Future Outlook
This compound is a high-value, versatile building block for the synthesis of kinase inhibitors. Its pre-organized hydrogen bonding elements provide a reliable anchor to the kinase hinge region, while the reactive iodine handle allows for extensive chemical exploration through robust and well-documented palladium-catalyzed cross-coupling reactions. The protocols detailed herein for Suzuki, Sonogashira, and Buchwald-Hartwig reactions provide a validated roadmap for creating diverse libraries of novel inhibitors. As demonstrated by the success of the 3-aminopyrazine-2-carboxamide scaffold against targets like FGFR, this building block will undoubtedly continue to be a cornerstone of medicinal chemistry campaigns aimed at developing the next generation of targeted therapies.
References
- 1. rcsb.org [rcsb.org]
- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Amino-6-bromopyrazine-2-carboxylic Acid | Properties, Applications, Safety Data & Supplier in China [pipzine-chem.com]
- 5. 486424-37-7 CAS MSDS (3-Amino-6-bromopyrazine-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Bond Formation with 3-Amino-6-iodopyrazine-2-carboxylic Acid
Introduction: The Significance of 3-Amino-6-iodopyrazine-2-carboxamides
3-Amino-6-iodopyrazine-2-carboxylic acid is a pivotal building block in medicinal chemistry and drug discovery. The pyrazine core is a common feature in a multitude of biologically active molecules, and the specific arrangement of the amino, iodo, and carboxylic acid functionalities provides a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications.[1][2] The formation of an amide bond at the carboxylic acid position is one of the most frequently employed reactions in the development of new drug candidates.[3][4] This guide provides a detailed exploration of the critical aspects and proven protocols for the successful synthesis of amide derivatives from this valuable starting material.
The electron-deficient nature of the pyrazine ring, coupled with the steric and electronic effects of the amino and iodo substituents, can present unique challenges to achieving high-yielding and clean amide bond formation.[3][5] Therefore, a thorough understanding of the underlying reaction mechanisms and careful selection of coupling reagents and conditions are paramount.
Understanding the Core Chemistry: Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires the "activation" of the carboxylic acid.[6] This is typically achieved by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby rendering the carbonyl carbon more susceptible to nucleophilic attack by the amine.
Several classes of coupling reagents have been developed for this purpose, with carbodiimides and uronium/aminium salts being among the most widely used in modern organic synthesis.[3][7][8]
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is frequently used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt).[7][9]
-
Activation: The reaction is initiated by the protonation of EDC, which then reacts with the carboxylate of this compound to form a highly reactive O-acylisourea intermediate.
-
Role of HOBt: While the O-acylisourea can be directly attacked by the amine, it is also prone to racemization and the formation of a stable N-acylurea byproduct. HOBt acts as a nucleophilic catalyst, intercepting the O-acylisourea to form an active HOBt ester.[7][10] This ester is less reactive than the O-acylisourea but more stable and less susceptible to side reactions.
-
Amide Formation: The amine then reacts with the HOBt active ester to furnish the desired amide product, regenerating HOBt in the process.[9][10]
.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. peptide.com [peptide.com]
- 8. rjpbcs.com [rjpbcs.com]
- 9. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
The Versatile Scaffold: Application Notes on the Use of 3-Amino-6-iodopyrazine-2-carboxylic Acid in the Synthesis of Novel Heterocycles
Introduction: A Privileged Building Block in Modern Chemistry
In the landscape of medicinal chemistry and materials science, the pyrazine core is a recurring motif in a multitude of biologically active compounds and functional materials.[1] Its inherent electronic properties and ability to participate in hydrogen bonding make it a valuable scaffold in drug design. 3-Amino-6-iodopyrazine-2-carboxylic acid stands out as a particularly versatile trifunctional building block. The strategic placement of an amino group, a carboxylic acid, and a reactive iodine atom on the pyrazine ring opens a gateway to a diverse array of complex heterocyclic systems. The amino and carboxylic acid moieties provide handles for forming larger structures, such as pteridines, while the iodo group is primed for modern palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.[2] This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and insights into the rationale behind the experimental choices.
Chemical Reactivity and Strategic Considerations
The synthetic utility of this compound hinges on the differential reactivity of its three functional groups. The carboxylic acid can be readily converted to esters or amides, the amino group can be acylated or used as a nucleophile in cyclization reactions, and the carbon-iodine bond is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.
A common initial step is the esterification of the carboxylic acid, typically to the methyl or ethyl ester. This protects the acidic proton, which can interfere with the basic conditions often employed in cross-coupling reactions, and enhances solubility in organic solvents.
Core Synthetic Transformations: Detailed Protocols and Mechanistic Insights
Esterification of this compound
Prior to engaging in cross-coupling reactions, it is often advantageous to protect the carboxylic acid moiety as an ester. This prevents potential side reactions and improves the solubility of the starting material in common organic solvents.
Protocol 1: Methyl Esterification
-
Materials:
-
This compound
-
Methanol (Anhydrous)
-
Thionyl chloride (SOCl₂) or Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
-
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) or concentrated sulfuric acid (catalytic amount) dropwise with stirring.[3]
-
Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford methyl 3-amino-6-iodopyrazine-2-carboxylate.
-
-
Expert Insight: The use of thionyl chloride is often preferred for its clean conversion and the volatile nature of the byproducts (SO₂ and HCl). However, for larger scale reactions, the use of catalytic sulfuric acid can be more practical. The esterification is a crucial step to prevent the carboxylic acid from interfering with the basic conditions of subsequent cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The presence of the iodine atom at the 6-position makes methyl 3-amino-6-iodopyrazine-2-carboxylate an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.
The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[4] This reaction allows for the introduction of terminal alkynes onto the pyrazine core, which can then be further functionalized or used in subsequent cyclization reactions.
Protocol 2: Sonogashira Coupling with a Terminal Alkyne
-
Materials:
-
Methyl 3-amino-6-iodopyrazine-2-carboxylate (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add methyl 3-amino-6-iodopyrazine-2-carboxylate, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent (DMF or THF) followed by the terminal alkyne and the amine base.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is classic for the Sonogashira reaction. Palladium facilitates the oxidative addition to the aryl iodide, while copper(I) forms a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base such as triethylamine is crucial to deprotonate the terminal alkyne and to neutralize the hydrogen iodide formed during the reaction.
-
Solvent: A polar aprotic solvent like DMF or THF is used to dissolve the reactants and facilitate the reaction. Anhydrous conditions are important to prevent unwanted side reactions.
-
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is particularly useful for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.
Protocol 3: Suzuki-Miyaura Coupling with an Arylboronic Acid
-
Materials:
-
Methyl 3-amino-6-iodopyrazine-2-carboxylate (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane/Water (4:1 mixture) or Toluene/Ethanol/Water
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
In a Schlenk flask, combine methyl 3-amino-6-iodopyrazine-2-carboxylate, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
-
-
Data Presentation: Representative Suzuki Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Base (equivalents) | Solvent System | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 85 | 80-90 |
| 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 75-85 |
-
Authoritative Grounding: The mechanism of the Suzuki coupling involves oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by the base), and finally reductive elimination to form the C-C bond and regenerate the catalyst. The choice of ligand can be critical, with dppf often being effective for challenging substrates.
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, coupling aryl halides with amines. This reaction is invaluable for the synthesis of arylamines, which are prevalent in pharmaceuticals.
Protocol 4: Buchwald-Hartwig Amination with a Secondary Amine
-
Materials:
-
Methyl 3-amino-6-iodopyrazine-2-carboxylate (1.0 eq)
-
Secondary amine (e.g., morpholine, piperidine) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos or BINAP (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 eq)
-
Anhydrous Toluene or 1,4-Dioxane
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a Schlenk flask, add Pd₂(dba)₃, the phosphine ligand, and the base.
-
Evacuate and backfill with inert gas.
-
Add the anhydrous solvent, followed by methyl 3-amino-6-iodopyrazine-2-carboxylate and the secondary amine.
-
Heat the mixture to 90-110 °C for 8-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
-
Expertise & Experience: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like Xantphos or BINAP are often necessary to promote the reductive elimination step and prevent catalyst decomposition. The base must be strong enough to deprotonate the amine but should not cause unwanted side reactions. Sodium tert-butoxide is a common choice, but for sensitive substrates, a milder base like cesium carbonate may be preferable.
Synthesis of Novel Heterocycles via Intramolecular Cyclization
The true power of this compound as a building block is realized when the products of the initial cross-coupling reactions are subjected to intramolecular cyclization to form fused heterocyclic systems.
Synthesis of Pteridine Derivatives
Pteridines are a class of bicyclic heterocycles composed of fused pyrazine and pyrimidine rings, which are of great interest due to their diverse biological activities.[5]
Protocol 5: Synthesis of a 6-Substituted Pterin
This protocol is adapted from a known synthesis of a pterin derivative.[1]
-
Materials:
-
Methyl 3-amino-6-(alkynyl)pyrazine-2-carboxylate (from Protocol 2)
-
Ethoxycarbonylisothiocyanate
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hexamethyldisilazane (HMDS)
-
Anhydrous Acetonitrile
-
-
Procedure:
-
Thiourea Formation: To a solution of the 6-alkynyl-3-aminopyrazine derivative in anhydrous acetonitrile, add ethoxycarbonylisothiocyanate and stir at room temperature until the starting material is consumed.
-
Cyclization: To the resulting thiourea intermediate, add EDCI and HMDS and heat the reaction mixture to effect cyclization to the pterin ring system.
-
Work-up: After completion, quench the reaction and purify the pteridine derivative by chromatography.
-
-
Visualization of the Synthetic Pathway:
Caption: Synthetic pathway to 6-substituted pteridines.
Synthesis of Furo[2,3-b]pyrazines
Furo[2,3-b]pyrazines are another class of heterocycles with potential biological activity. A plausible route to these compounds involves a Sonogashira coupling followed by an intramolecular cyclization.
Protocol 6: Synthesis of a Furo[2,3-b]pyrazine Derivative (Proposed)
-
Materials:
-
Methyl 3-amino-6-iodopyrazine-2-carboxylate
-
A propargyl alcohol derivative (e.g., 2-methyl-3-butyn-2-ol)
-
Palladium and copper catalysts (as in Protocol 2)
-
A base for cyclization (e.g., potassium carbonate)
-
Anhydrous DMF
-
-
Procedure:
-
Sonogashira Coupling: Perform a Sonogashira coupling between methyl 3-amino-6-iodopyrazine-2-carboxylate and the propargyl alcohol derivative as described in Protocol 2.
-
Intramolecular Cyclization: To the crude product from the previous step, add a base such as potassium carbonate and heat in DMF to induce a 5-exo-dig cyclization of the amino group onto the alkyne, followed by tautomerization to form the furan ring.
-
Work-up and Purification: After the reaction is complete, perform an aqueous work-up and purify the furo[2,3-b]pyrazine product by column chromatography.
-
-
Logical Workflow Diagram:
Caption: Proposed workflow for furo[2,3-b]pyrazine synthesis.
Synthesis of Pyrido[2,3-b]pyrazines
Pyrido[2,3-b]pyrazines are of interest in medicinal chemistry. A potential synthetic route involves a Suzuki coupling followed by an intramolecular amidation.
Protocol 7: Synthesis of a Pyrido[2,3-b]pyrazin-7-one (Proposed)
-
Materials:
-
This compound
-
2-(Ethoxycarbonyl)phenylboronic acid
-
Palladium catalyst and base for Suzuki coupling (as in Protocol 3)
-
A high-boiling point solvent (e.g., diphenyl ether)
-
-
Procedure:
-
Suzuki Coupling: Couple this compound with 2-(ethoxycarbonyl)phenylboronic acid using the conditions outlined in Protocol 3. The free carboxylic acid may participate, or esterification prior to coupling may be necessary.
-
Intramolecular Amidation/Cyclization: Isolate the product from the Suzuki coupling and heat it in a high-boiling point solvent to effect intramolecular amidation between the amino group and the ester, with the elimination of ethanol, to form the pyridone ring.
-
Purification: Cool the reaction mixture and purify the resulting pyrido[2,3-b]pyrazin-7-one by recrystallization or column chromatography.
-
-
Relationship Diagram:
Caption: Synthesis of pyrido[2,3-b]pyrazin-7-ones.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide range of novel heterocyclic compounds. Its three distinct functional groups allow for a modular and strategic approach to the construction of complex molecular architectures. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in drug discovery and materials science, enabling the exploration of new chemical space and the development of innovative molecules with potentially valuable properties.
References
- 1. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Antiviral Research of 3-Amino-6-iodopyrazine-2-carboxylic acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of Pyrazine-Based Antivirals
The quest for potent, broad-spectrum antiviral agents is a cornerstone of modern medicinal chemistry and virology. Within this landscape, pyrazine derivatives have emerged as a particularly fruitful class of compounds, exemplified by the clinical success of Favipiravir (T-705). This document serves as a detailed guide for researchers interested in exploring the antiviral potential of a related, yet less characterized molecule: 3-Amino-6-iodopyrazine-2-carboxylic acid .
While direct antiviral data for this specific iodo-derivative is not extensively published, its structural similarity to known antiviral pyrazines suggests it is a valuable scaffold for drug discovery. This guide will, therefore, leverage the well-established principles and methodologies from research on compounds like Favipiravir to provide a robust framework for the investigation of this compound. The protocols and mechanistic discussions herein are presented as a starting point, to be adapted and optimized for this specific molecule of interest.
The Scientific Rationale: Why Pyrazine Carboxylic Acids?
Pyrazine-based molecules, particularly pyrazinecarboxamides, have demonstrated significant antiviral activity against a wide range of RNA viruses. The foundational discovery in this area was Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide), initially identified through screening a chemical library for anti-influenza virus activity.[1][2][3]
The core strength of this chemical class lies in its ability to selectively target the viral RNA-dependent RNA polymerase (RdRp) . This enzyme is essential for the replication of most RNA viruses and possesses a catalytic domain that is conserved across different viral families.[1][2] This conservation provides the basis for the broad-spectrum activity observed with compounds like Favipiravir, which has shown efficacy against influenza viruses, arenaviruses, bunyaviruses, and filoviruses.[1][2][3]
Proposed Mechanism of Action: A Template for Investigation
The antiviral activity of Favipiravir provides a compelling hypothetical mechanism for this compound and its derivatives. Favipiravir is a prodrug that, once inside the cell, is metabolized into its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[1][4][5] This active metabolite then acts as a substrate for the viral RdRp.
Two primary hypotheses explain its inhibitory action[6]:
-
Chain Termination: The incorporation of favipiravir-RTP into the nascent viral RNA chain leads to the termination of RNA synthesis.
-
Lethal Mutagenesis: The incorporation of favipiravir-RTP induces a high rate of mutations in the viral genome, leading to non-viable virions.
It is plausible that derivatives of this compound, upon appropriate chemical modification (e.g., amidation, esterification), could be similarly processed intracellularly to an active form that targets the viral RdRp.
Caption: Proposed mechanism of action for pyrazine-based antivirals.
Experimental Protocols: A Step-by-Step Guide
The following protocols are foundational for assessing the antiviral activity of a novel compound. They are presented with the understanding that optimization of concentrations, cell types, and viral strains will be necessary.
Synthesis and Preparation of Test Compound
While this compound can be used in initial screens, it is often necessary to synthesize derivatives (e.g., amides, esters) to improve cell permeability and facilitate intracellular conversion to the active form. General synthetic routes for pyrazine-2-carboxylic acid derivatives have been described.[7][8]
Protocol 2.1.1: Stock Solution Preparation
-
Solubilization: Dissolve the synthesized and purified compound (e.g., a carboxamide derivative of this compound) in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM).
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in cell culture medium. Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
Cytotoxicity Assay
Before evaluating antiviral activity, it is crucial to determine the concentration range at which the compound is not toxic to the host cells.
Protocol 2.2.1: MTT or MTS Assay
-
Cell Seeding: Seed a 96-well plate with a suitable cell line (e.g., Vero E6, MDCK, A549) at a density that will result in 80-90% confluency after 24-48 hours.
-
Compound Addition: The following day, remove the growth medium and add fresh medium containing serial dilutions of the test compound. Include a "cells only" control (medium with DMSO vehicle) and a "no cells" control (medium only).
-
Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).
-
Reagent Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
| Parameter | Description |
| CC50 | 50% Cytotoxic Concentration |
| Assay Principle | Colorimetric assay measuring metabolic activity |
| Endpoint | Absorbance reading |
Antiviral Activity Assays
Protocol 2.3.1: Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.
-
Cell Seeding: Seed 6-well or 12-well plates with a suitable cell line to form a confluent monolayer.
-
Virus Infection: Remove the growth medium and infect the cells with a known amount of virus (e.g., 50-100 plaque-forming units per well) for 1 hour at 37°C.
-
Compound Treatment: After the incubation period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days, depending on the virus).
-
Plaque Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution such as crystal violet.
-
Data Analysis: Count the number of plaques in each well and calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50%.
Protocol 2.3.2: Viral Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of the compound.
-
Cell Seeding and Infection: Seed cells in a multi-well plate and infect with the virus at a specific multiplicity of infection (MOI).
-
Compound Treatment: After viral adsorption, wash the cells and add fresh medium containing serial dilutions of the test compound.
-
Incubation: Incubate for a full viral replication cycle (e.g., 24-48 hours).
-
Supernatant Collection: Collect the cell culture supernatant, which contains the progeny virions.
-
Virus Titer Determination: Determine the viral titer in the collected supernatants using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.
-
Data Analysis: Calculate the EC50, the concentration of the compound that reduces the viral yield by 50%.
Data Interpretation
The primary metric for evaluating the potential of an antiviral compound is the Selectivity Index (SI) .
SI = CC50 / EC50
A higher SI value indicates a greater window between the concentration at which the compound is effective against the virus and the concentration at which it is toxic to the host cells. Generally, an SI of >10 is considered promising for further development.
| Parameter | Description |
| EC50 | 50% Effective Concentration |
| CC50 | 50% Cytotoxic Concentration |
| SI | Selectivity Index (CC50/EC50) |
digraph "Experimental Workflow" { graph [fontname="Arial", fontsize=12, label="Fig. 2: Overall Experimental Workflow", labelloc=b]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];Synthesis [label="Compound Synthesis &\nPurification"]; Stock [label="Stock Solution\nPreparation"]; Cytotoxicity [label="Cytotoxicity Assay\n(e.g., MTT/MTS)"]; Antiviral [label="Antiviral Assay\n(Plaque Reduction or\nViral Yield Reduction)"]; CC50 [label="Determine CC50", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; EC50 [label="Determine EC50", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; SI [label="Calculate Selectivity Index (SI)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Synthesis -> Stock; Stock -> Cytotoxicity; Stock -> Antiviral; Cytotoxicity -> CC50; Antiviral -> EC50; CC50 -> SI; EC50 -> SI; }
Caption: A streamlined workflow for antiviral compound evaluation.
Troubleshooting and Considerations
-
Solubility Issues: If the compound precipitates in the culture medium, consider using a different solvent or a formulation approach.
-
High Cytotoxicity: If the CC50 is low, consider synthesizing derivatives with reduced toxicity.
-
Lack of Antiviral Activity:
-
Confirm the compound's stability in the culture medium.
-
Consider that the compound may not be effectively transported into the cells or metabolized into its active form.
-
The compound may have a narrow spectrum of activity; test against a wider range of viruses.
-
-
Variability in Results: Ensure consistency in cell passage number, viral stocks, and assay conditions.
Concluding Remarks
This compound represents a promising starting point for the development of novel antiviral agents. By applying the principles and protocols outlined in this guide, researchers can systematically evaluate its potential and that of its derivatives. The established knowledge surrounding related pyrazine compounds provides a strong foundation for this exploratory work, paving the way for the discovery of new therapies to combat viral diseases.
References
- 1. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? [the-innovation.org]
- 5. Favipiravir - Wikipedia [en.wikipedia.org]
- 6. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjpbcs.com [rjpbcs.com]
- 8. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of 3-Aminopyrazine-2-carboxamide Derivatives: A Detailed Guide for Medicinal Chemists
Introduction: The Privileged Scaffold of 3-Aminopyrazine-2-carboxamide in Drug Discovery
The 3-aminopyrazine-2-carboxamide core is a recognized "privileged scaffold" in medicinal chemistry, a testament to its ability to serve as a versatile framework for the development of potent and selective therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, ranging from antiviral and antibacterial to anticancer agents. A prime example of its clinical significance is favipiravir, a pyrazinecarboxamide derivative used for the treatment of influenza in Japan and studied for other viral infections.[1] The inherent electronic properties of the pyrazine ring, coupled with the hydrogen bonding capabilities of the amino and carboxamide groups, allow for multifaceted interactions with various biological targets. This guide provides an in-depth exploration of the synthetic strategies to access this vital chemical motif, offering both foundational protocols and advanced techniques for researchers in drug development.
Strategic Approaches to Synthesis: A Chemist's Perspective
The synthesis of 3-aminopyrazine-2-carboxamide derivatives can be broadly categorized into two strategic approaches: construction of the pyrazine ring followed by functionalization, or modification of a pre-existing pyrazine core. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.
Strategy 1: De Novo Synthesis of the Pyrazine Ring
This approach involves the cyclization of acyclic precursors to form the pyrazine ring. A common method involves the condensation of α-dicarbonyl compounds with α-amino amides. While versatile, this method can sometimes lead to mixtures of regioisomers, requiring careful control of reaction conditions and purification.
Strategy 2: Functionalization of Pre-formed Pyrazine Scaffolds
This is a more common and often more efficient approach, starting with commercially available or readily synthesized pyrazine derivatives. Key reactions in this strategy include nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and functional group interconversions.
Core Synthetic Protocols: A Step-by-Step Guide
Protocol 1: Synthesis of the 3-Aminopyrazine-2-carboxamide Core via Amidation of 3-Aminopyrazine-2-carboxylic Acid
This is a fundamental and straightforward method to obtain the core scaffold. The primary challenge lies in the activation of the carboxylic acid, as the amino group on the pyrazine ring can be weakly nucleophilic.[2]
Experimental Workflow:
Caption: Workflow for the synthesis of the 3-aminopyrazine-2-carboxamide core.
Detailed Step-by-Step Protocol:
-
Activation of the Carboxylic Acid:
-
Method A (Thionyl Chloride): To a suspension of 3-aminopyrazine-2-carboxylic acid (1.0 eq) in an inert solvent such as toluene or dichloromethane, add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C. The mixture is then heated to reflux for 2-4 hours until a clear solution is formed, indicating the formation of the acid chloride. The excess thionyl chloride and solvent are removed under reduced pressure.
-
Method B (Coupling Reagents): To a solution of 3-aminopyrazine-2-carboxylic acid (1.0 eq) in a polar aprotic solvent like DMF or DMSO, add a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq), or propylphosphonic anhydride (T3P) (1.5 eq).[3] Stir the mixture at room temperature for 30 minutes.
-
-
Amidation:
-
The activated carboxylic acid (either the crude acid chloride or the activated ester solution) is added portion-wise to a cooled (0 °C) solution of an ammonia source, such as aqueous ammonium hydroxide (excess) or a solution of ammonia in an organic solvent.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
-
Work-up and Purification:
-
The reaction mixture is concentrated under reduced pressure.
-
The resulting solid is collected by filtration, washed with cold water and a suitable organic solvent (e.g., diethyl ether), and dried under vacuum to afford the crude 3-aminopyrazine-2-carboxamide.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
| Reagent/Condition | Method A (SOCl₂) | Method B (EDCI/HOBt) | Method C (T3P) |
| Activation Reagent | Thionyl Chloride | EDCI/HOBt | Propylphosphonic Anhydride |
| Solvent | Toluene or CH₂Cl₂ | DMF or DMSO | Ethyl Acetate or DMF |
| Temperature | Reflux | Room Temperature | Room Temperature |
| Typical Yield | 60-80% | 70-90% | 75-95%[3] |
Table 1: Comparison of Carboxylic Acid Activation Methods for Amide Synthesis.
Protocol 2: Derivatization at the 3-Amino Position via Acylation
Acylation of the 3-amino group is a common strategy to introduce diverse functionalities and explore structure-activity relationships (SAR).[4] Due to the reduced nucleophilicity of the 3-amino group, direct acylation of 3-aminopyrazine-2-carboxamide can be challenging. A more effective approach is to first acylate the more reactive methyl 3-aminopyrazine-2-carboxylate, followed by ammonolysis.[4]
Experimental Workflow:
Caption: A two-step approach for the synthesis of N-acyl derivatives.
Detailed Step-by-Step Protocol:
-
Acylation of Methyl 3-Aminopyrazine-2-carboxylate:
-
Dissolve methyl 3-aminopyrazine-2-carboxylate (1.0 eq) in a suitable solvent such as pyridine or dichloromethane containing a non-nucleophilic base like triethylamine.
-
Cool the solution to 0 °C and add the desired acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
-
Ammonolysis of the Methyl Ester:
-
Dissolve the purified methyl 3-acylaminopyrazine-2-carboxylate (1.0 eq) in a saturated solution of ammonia in methanol.
-
Stir the mixture in a sealed vessel at room temperature for 24-48 hours.[4]
-
The solvent and excess ammonia are removed under reduced pressure to yield the desired 3-acylaminopyrazine-2-carboxamide, which can be further purified by recrystallization.
-
Protocol 3: Advanced C-N Cross-Coupling Strategies for N-Arylation
For the synthesis of N-aryl or N-heteroaryl derivatives, modern palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination are indispensable.[5][6] These methods offer a broad substrate scope and functional group tolerance. The Ullmann condensation, a copper-catalyzed alternative, can also be employed, particularly for electron-deficient aryl halides.[7][8]
Conceptual Reaction Scheme:
Caption: General scheme for Buchwald-Hartwig C-N coupling.
Detailed Step-by-Step Protocol (Buchwald-Hartwig Amination):
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), 3-aminopyrazine-2-carboxamide (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), a suitable phosphine ligand like Xantphos or BINAP (4-10 mol%), and a base such as sodium tert-butoxide or cesium carbonate (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
-
Reaction Execution:
-
Add a dry, degassed solvent (e.g., toluene, dioxane, or DMF) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.
-
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium-based | Copper-based |
| Ligands | Phosphine-based (e.g., Xantphos, BINAP) | Diamines, Phenanthrolines |
| Base | Strong, non-nucleophilic (e.g., NaOtBu) | Inorganic (e.g., K₂CO₃, Cs₂CO₃) |
| Temperature | Milder (80-120 °C) | Harsher (often >150 °C)[7] |
| Substrate Scope | Very broad | Good for electron-deficient arenes |
Table 2: Comparison of Buchwald-Hartwig and Ullmann C-N Coupling Reactions.
Synthesis of Favipiravir: A Case Study
The synthesis of the antiviral drug favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) highlights the practical application of pyrazine chemistry. While multiple routes exist, a common strategy involves the functionalization of a 3-hydroxypyrazine-2-carboxamide intermediate.[1][9]
Synthetic Pathway Overview:
Caption: A representative synthetic route to Favipiravir.
More recent and efficient methods for the synthesis of favipiravir have been developed, including a one-step direct fluorination of 3-hydroxy-2-pyrazinecarboxamide using Selectfluor®, and four-step protocols with improved overall yields.[10][11][12] These advancements underscore the ongoing efforts to optimize the production of this important therapeutic agent.
Conclusion and Future Outlook
The 3-aminopyrazine-2-carboxamide scaffold continues to be a fertile ground for the discovery of new medicines. The synthetic methodologies outlined in this guide provide a robust toolkit for accessing a wide array of derivatives. As our understanding of disease biology deepens, the ability to rapidly and efficiently synthesize novel analogues of this privileged core will be crucial for the development of next-generation therapeutics. The continued evolution of catalytic C-N bond-forming reactions and the development of more sustainable synthetic routes will undoubtedly further empower researchers in their quest for new and effective treatments for a multitude of diseases.
References
- 1. Favipiravir - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. rjpbcs.com [rjpbcs.com]
- 4. mdpi.com [mdpi.com]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-step synthesis of favipiravir from Selectfluor® and 3-hydroxy-2-pyrazinecarboxamide in an ionic liquid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. asianpubs.org [asianpubs.org]
- 12. avesis.medipol.edu.tr [avesis.medipol.edu.tr]
Application Notes and Protocols for the Characterization of 3-Amino-6-iodopyrazine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
3-Amino-6-iodopyrazine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyrazine core substituted with an amino group, a carboxylic acid, and an iodine atom, makes it a versatile building block for the synthesis of novel therapeutic agents. The presence of the iodine atom, in particular, allows for further functionalization through various cross-coupling reactions, enabling the exploration of a broad chemical space.
Accurate and robust analytical methods are paramount for the successful use of this compound in research and development. Purity determination, stability assessment, and comprehensive structural characterization are critical quality attributes that ensure the reliability and reproducibility of experimental results. This document provides a detailed guide to the analytical methodologies for the characterization of this compound, drawing upon established principles for the analysis of related aromatic and heterocyclic compounds. The protocols outlined herein are designed to be adaptable to standard laboratory instrumentation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of appropriate analytical methods.
| Property | Value | Source |
| Molecular Formula | C₅H₄IN₃O₂ | [1] |
| Molecular Weight | 265.01 g/mol | [1] |
| Appearance | Solid (likely a powder) | Inferred from related compounds |
| Solubility | Limited solubility in water (pH-dependent), soluble in some polar organic solvents such as DMSO, DMF, and methanol. | Inferred from bromo-analog and general amino acid properties. |
| XLogP3 | 0.5 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Topological Polar Surface Area | 89.1 Ų | [1] |
Note: Experimental determination of solubility in various solvents and pH conditions is highly recommended.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are the methods of choice for assessing the purity of this compound and for monitoring its stability. A reversed-phase method is generally suitable for this polar, aromatic compound.
Rationale for Method Development
The presence of the aromatic pyrazine ring and the polar amino and carboxylic acid groups suggests that a C18 column will provide adequate retention and selectivity. The mobile phase should consist of an aqueous buffer and an organic modifier. The buffer is necessary to control the ionization state of the amino and carboxylic acid groups, which is crucial for achieving reproducible retention times and good peak shapes. A common choice is a phosphate or acetate buffer in the acidic pH range (e.g., pH 2.5-4.5) to suppress the ionization of the carboxylic acid and protonate the amino group. Acetonitrile and methanol are suitable organic modifiers. A gradient elution is recommended to ensure the elution of any potential impurities with different polarities. UV detection is appropriate due to the presence of the chromophoric pyrazine ring.
Experimental Workflow: HPLC/UPLC Purity and Stability-Indicating Method
Caption: Workflow for HPLC/UPLC analysis of this compound.
Detailed Protocol: Reversed-Phase HPLC Method
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Potassium phosphate monobasic
-
Phosphoric acid
-
HPLC-grade water
2. Instrumentation:
-
HPLC or UPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm for UPLC; Agilent Zorbax Eclipse Plus C18, 3.5 µm, 4.6 x 150 mm for HPLC).
3. Mobile Phase Preparation:
-
Mobile Phase A: 20 mM potassium phosphate buffer, pH 3.0. Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.22 µm filter.
-
Mobile Phase B: Acetonitrile.
4. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh approximately 5 mg of the reference standard and dissolve in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final volume of 50 mL to obtain a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
5. Chromatographic Conditions:
| Parameter | Condition |
| Column | Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B in 10 minutes, hold at 95% B for 2 minutes, return to 5% B in 0.1 minutes, and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 2 µL |
| Detection | UV at 254 nm |
6. Data Analysis:
-
Determine the retention time of the main peak from the standard injection.
-
In the sample chromatogram, calculate the area percentage of the main peak to determine the purity.
-
For stability studies, compare the chromatogram of the stressed sample to that of an unstressed control to identify and quantify any degradation products.
Mass Spectrometry (MS)
Mass spectrometry is an essential tool for confirming the molecular weight and elemental composition of this compound. It can also provide valuable structural information through fragmentation analysis.
Rationale for Method Development
Electrospray ionization (ESI) is the preferred ionization technique for this polar molecule. The analysis can be performed in both positive and negative ion modes. In positive ion mode, the molecule is expected to protonate at the amino group or one of the pyrazine nitrogens ([M+H]⁺). In negative ion mode, deprotonation of the carboxylic acid will occur ([M-H]⁻). High-resolution mass spectrometry (HRMS), such as with a Time-of-Flight (TOF) or Orbitrap analyzer, is crucial for accurate mass measurement and confirmation of the elemental formula.
Expected Fragmentation Pattern
The fragmentation of this compound is likely to proceed through several key pathways:
-
Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid group is a common fragmentation pathway for carboxylic acids.
-
Loss of NH₃: Elimination of ammonia (17 Da) from the amino group.
-
Loss of Iodine: Cleavage of the C-I bond, resulting in the loss of an iodine radical (127 Da).
-
Ring Fragmentation: Cleavage of the pyrazine ring structure.
Experimental Workflow: LC-MS Analysis
References
Application Note: A Scalable and Validated Synthesis of 3-Amino-6-iodopyrazine-2-carboxylic Acid for Pharmaceutical Research and Development
Abstract
This application note provides a comprehensive and detailed protocol for the scale-up synthesis of 3-Amino-6-iodopyrazine-2-carboxylic acid, a key building block in the development of novel therapeutics. The synthesis is presented in a two-step process, commencing with the robust synthesis of the precursor, 3-aminopyrazine-2-carboxylic acid, followed by a regioselective iodination. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step methodologies, and critical safety considerations to ensure a reproducible and scalable process. The causality behind experimental choices is explained to empower the user with a deep understanding of the reaction mechanism and potential challenges.
Introduction
This compound is a vital heterocyclic intermediate in the pharmaceutical industry. Its unique structural features, including the pyrazine core, an amino group, a carboxylic acid moiety, and a strategically placed iodine atom, make it an attractive scaffold for the synthesis of a diverse range of biologically active molecules. The iodine atom, in particular, serves as a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of novel chemical space in drug discovery programs. This document outlines a validated and scalable synthetic route to this important compound, addressing the critical need for a reliable and efficient manufacturing process.
Synthetic Strategy
The overall synthetic strategy is a two-step process, as illustrated in the workflow diagram below. The first step involves the synthesis of 3-aminopyrazine-2-carboxylic acid from commercially available starting materials. The second, and more critical step for the final product, is the regioselective iodination of the pyrazine ring at the 6-position.
Caption: High-level overview of the two-step synthesis process.
The choice of this strategy is based on the commercial availability of the initial starting materials and the ability to control the regioselectivity of the iodination step. The direct synthesis of the final iodinated product is often more complex and can lead to isomeric impurities that are difficult to separate on a large scale.
Part 1: Synthesis of 3-Aminopyrazine-2-carboxylic Acid
The synthesis of 3-aminopyrazine-2-carboxylic acid can be achieved through several reported methods. For the purpose of scale-up, a reliable method starting from accessible precursors is paramount. A common and effective method involves the condensation of a 1,2-dicarbonyl compound with an α-amino acid amide.[1]
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Glyoxal (40% in water) | Reagent | Sigma-Aldrich |
| Glycinamide hydrochloride | 98% | Alfa Aesar |
| Sodium hydroxide | ACS Reagent | Fisher Scientific |
| Hydrochloric acid | ACS Reagent | VWR |
| Activated Carbon | Decolorizing | Millipore |
| Methanol | HPLC Grade | Fisher Scientific |
| Water | Deionized | In-house |
Procedure:
-
Reaction Setup: In a 10 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and a reflux condenser, add 5 L of deionized water and 1.1 kg (10.0 mol) of glycinamide hydrochloride. Stir the mixture until all solids are dissolved.
-
Basification: Cool the solution to 10-15 °C using a circulating chiller. Slowly add a 50% (w/v) aqueous solution of sodium hydroxide until the pH of the solution reaches 9.0-9.5. This deprotonates the amine hydrochloride, liberating the free glycinamide. Maintain the temperature below 20 °C during the addition.
-
Condensation Reaction: To the resulting solution, add 1.45 L (10.0 mol) of 40% aqueous glyoxal solution dropwise over a period of 2 hours. A mild exotherm is expected; maintain the reaction temperature between 20-25 °C.
-
Oxidative Aromatization: After the addition is complete, allow the reaction to stir at room temperature for 1 hour. The intermediate dihydropyrazine will be oxidized by air. To facilitate this, bubble a gentle stream of air through the reaction mixture for 12 hours. The color of the solution will darken.
-
Hydrolysis to Carboxylic Acid: After 12 hours, slowly add 2.0 kg (25.0 mol) of 50% aqueous sodium hydroxide solution. Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 6 hours to facilitate the hydrolysis of the amide to the carboxylic acid.
-
Work-up and Isolation:
-
Cool the reaction mixture to 50 °C and add 100 g of activated carbon. Stir for 30 minutes to decolorize the solution.
-
Filter the hot solution through a pad of celite to remove the activated carbon.
-
Cool the filtrate to 10 °C in an ice bath. Slowly add concentrated hydrochloric acid to adjust the pH to 3.0-3.5. A precipitate will form.
-
Stir the slurry at 5-10 °C for 1 hour to ensure complete precipitation.
-
Filter the solid product using a Büchner funnel and wash the cake with 2 x 1 L of cold deionized water.
-
Dry the product in a vacuum oven at 60 °C to a constant weight.
-
Expected Yield: 70-80% Purity (by HPLC): >98%
Part 2: Regioselective Iodination of 3-Aminopyrazine-2-carboxylic Acid
The iodination of the pyrazine ring is an electrophilic aromatic substitution. The amino group at the 3-position is an activating group, directing the electrophile to the ortho and para positions (5 and 6, respectively). The 6-position is sterically more accessible, and under controlled conditions, regioselective iodination can be achieved. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for this transformation.[2][3]
Caption: Iodination of the pyrazine ring using NIS.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3-Aminopyrazine-2-carboxylic acid | >98% | Synthesized in Part 1 |
| N-Iodosuccinimide (NIS) | 98% | Acros Organics |
| Sulfuric Acid (concentrated) | ACS Reagent | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
| Sodium thiosulfate | ACS Reagent | VWR |
| Sodium bicarbonate | ACS Reagent | EMD Millipore |
| Water | Deionized | In-house |
Safety Precautions:
-
N-Iodosuccinimide is a corrosive solid and an oxidizing agent. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction should be performed in a well-ventilated fume hood.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
Procedure:
-
Reaction Setup: In a 20 L jacketed glass reactor, suspend 1.0 kg (7.19 mol) of 3-aminopyrazine-2-carboxylic acid in 10 L of anhydrous dichloromethane.
-
Acid Catalyst: Cool the suspension to 0-5 °C. Slowly and carefully add 1.0 L of concentrated sulfuric acid. The addition is exothermic; maintain the temperature below 10 °C. The starting material will dissolve to form a salt.
-
Iodination: To the cold, stirred solution, add 1.78 kg (7.91 mol, 1.1 equivalents) of N-Iodosuccinimide in portions over 1 hour. Maintain the temperature between 0-5 °C.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.
-
Quenching and Work-up:
-
Once the reaction is complete, carefully pour the reaction mixture into a separate vessel containing 20 L of crushed ice and 10 L of water.
-
Stir the mixture vigorously for 30 minutes.
-
To quench any unreacted NIS, add a saturated aqueous solution of sodium thiosulfate until the reddish-brown color of iodine disappears.
-
Separate the organic layer. The product is expected to be in the aqueous layer as the sulfate salt.
-
-
Product Isolation:
-
Cool the aqueous layer to 10 °C.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to adjust the pH to 3.0-3.5. A yellow to tan precipitate will form.
-
Stir the slurry at 5-10 °C for 1 hour.
-
Filter the solid product and wash the filter cake with 2 x 2 L of cold deionized water.
-
Dry the product in a vacuum oven at 50 °C to a constant weight.
-
Expected Yield: 85-95% Purity (by HPLC): >99%
Characterization Data
| Analysis | Specification |
| Appearance | Yellow to tan solid |
| Melting Point | To be determined |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.15 (s, 1H), 7.80 (br s, 2H) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 166.0, 155.1, 147.2, 131.5, 126.8 |
| Mass Spectrometry (ESI-) | m/z 263.9 [M-H]⁻ |
| Purity (HPLC) | >99% |
Troubleshooting and Process Optimization
-
Incomplete Iodination: If the reaction stalls, an additional portion of NIS (0.1 eq) can be added. Ensure the reaction temperature is maintained below 5 °C to minimize side product formation.
-
Formation of Di-iodinated Product: The formation of the di-iodinated species can occur if the reaction temperature is too high or if an excess of NIS is used. Careful control of stoichiometry and temperature is crucial.
-
Purification: If the purity of the final product is below the desired specification, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.
Safety and Handling
All experimental procedures should be conducted in a well-ventilated fume hood by trained personnel.[4][5][6][7][8] Appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[4][5][6][7][8] Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol before commencing any work.[4][5][6][7][8]
Conclusion
This application note provides a detailed, scalable, and validated protocol for the synthesis of this compound. By following the outlined procedures and paying close attention to the critical process parameters, researchers and production chemists can reliably produce this key pharmaceutical intermediate in high yield and purity. The insights into the reaction mechanisms and potential challenges are intended to facilitate a smooth technology transfer from the laboratory to a larger scale production environment.
References
- 1. ijbpas.com [ijbpas.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Mono- and Dihalogenation of 2-Aminopyrazine - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. aksci.com [aksci.com]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. spectrumchemical.com [spectrumchemical.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-6-iodopyrazine-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-Amino-6-iodopyrazine-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related heterocyclic compounds. The synthesis of this molecule, while achievable, presents several distinct challenges that can impact yield, purity, and scalability.
This guide is structured as a series of troubleshooting questions and FAQs to directly address the practical issues encountered in the laboratory. We will delve into the causality behind common experimental failures and provide field-proven solutions grounded in established chemical principles.
Recommended Synthetic Pathway: The Sandmeyer Approach
The introduction of an iodine atom onto the electron-deficient pyrazine ring, particularly at the 6-position meta to the activating amino group, is not efficiently achieved through direct electrophilic iodination. A more robust and reliable strategy involves the diazotization of a 6-amino precursor followed by a Sandmeyer-type displacement with an iodide source. This pathway offers superior regiochemical control and generally provides higher yields.
The proposed workflow begins with the nitration of 3-aminopyrazine-2-carboxylic acid, followed by reduction to the diamine, and finally, the selective diazotization and iodination of the 6-amino group.
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, focusing on the critical diazotization and iodination steps.
Q1: My diazotization reaction is failing. I'm seeing low conversion of the diamine, significant bubbling/decomposition even at low temperatures, or the formation of a dark tar. What is going wrong?
Answer: The instability of the pyrazinediazonium salt is the most critical challenge in this synthesis. Several factors must be rigorously controlled to ensure its successful formation and prevent premature decomposition.
-
Causality - The Instability of Diazonium Salts: Aryl diazonium salts are notoriously unstable intermediates. The pyrazine ring, being electron-deficient, further destabilizes the diazonium cation compared to a simple benzene ring. The driving force for decomposition is the irreversible loss of nitrogen gas (N₂), an extremely stable molecule, which can lead to a variety of unwanted side reactions.[1]
-
Troubleshooting Steps & Solutions:
-
Temperature Control is Paramount: The reaction must be maintained between 0 and 5 °C. Exceeding this range, even locally (e.g., during the addition of sodium nitrite), will cause rapid decomposition.
-
Protocol: Use an ice-salt bath for cooling and add the sodium nitrite solution dropwise, very slowly, directly into the stirred reaction mixture below the surface to ensure rapid dispersion and heat exchange.
-
-
Choice of Acid: The acid serves to generate nitrous acid (HNO₂) in situ and stabilize the resulting diazonium salt.
-
Recommendation: While hydrochloric acid is common, sulfuric acid or tetrafluoroboric acid can sometimes yield more stable diazonium salts (as tosylates or tetrafluoroborates), which may be less prone to premature decomposition.[2]
-
-
Purity of Sodium Nitrite: Use a fresh, high-purity bottle of sodium nitrite. Old or improperly stored NaNO₂ can absorb moisture and decompose, leading to inaccurate stoichiometry and poor results.
-
Monitoring Diazotization: You can check for the completion of the reaction by testing for the presence of excess nitrous acid.
-
Technique: Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of HNO₂, signifying that all the amine has been consumed. A slight excess of nitrous acid is often desirable.
-
-
Q2: I've successfully formed the diazonium salt, but the subsequent addition of potassium iodide (KI) gives a very low yield of the target iodo-compound along with many byproducts.
Answer: This is a common issue in Sandmeyer-type reactions. While the displacement of the diazonium group with iodide does not strictly require a copper catalyst, the reaction conditions still need to be optimized to favor the desired substitution over competing side reactions.[2][3]
-
Causality - Competing Reaction Pathways: The pyrazinyl cation/radical intermediate formed upon N₂ loss is highly reactive and can be trapped by various nucleophiles present in the medium, not just the intended iodide ion.
Caption: Competing pathways in the Sandmeyer-type iodination step.
-
Troubleshooting Steps & Solutions:
-
Control the Addition of Iodide: Add the KI solution slowly to the cold diazonium salt solution. A rapid, uncontrolled addition can lead to a spike in temperature and favor decomposition pathways.
-
Consider a Copper Catalyst: While often not essential for iodination, the use of a catalytic amount of copper(I) iodide (CuI) can sometimes improve yields by promoting a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3] This can make the desired substitution more efficient than competing reactions.
-
Minimize Water Content: Phenol formation occurs when the intermediate reacts with water. While the reaction is aqueous, using a more concentrated solution of KI can help favor the desired reaction by increasing the relative concentration of the iodide nucleophile.
-
Ensure Complete Diazotization: If unreacted starting diamine is present, it can couple with the diazonium salt to form highly colored and difficult-to-remove azo dye impurities. Use the starch-iodide test (mentioned in Q1) to confirm the initial diazotization is complete before adding the iodide.
-
Q3: My final product is difficult to purify. What are the best methods to isolate pure this compound?
Answer: Purification is often challenging due to the product's zwitterionic nature and potential for hydrogen bonding, which can affect its solubility and chromatographic behavior.
-
Troubleshooting Steps & Solutions:
-
Initial Workup - pH Adjustment: After the reaction is complete, the desired product will likely be in a complex mixture. Carefully adjusting the pH is a critical first step. The carboxylic acid and amino groups mean the molecule has an isoelectric point. Slowly neutralizing the acidic reaction mixture with a base (e.g., sodium bicarbonate or dilute NaOH) to its isoelectric point will cause the product to precipitate, leaving many inorganic salts and some byproducts in solution.
-
Recrystallization: This is the most effective method for purifying the final product.
-
Solvent Screening: Test a range of solvents. Due to the polar nature of the molecule, solvents like water, ethanol, methanol, or mixtures with DMF or DMSO are good starting points. The goal is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot.
-
-
Column Chromatography: This can be challenging but is feasible.
-
Stationary Phase: Standard silica gel can be used, but the acidic nature of silica may cause streaking. Using a deactivated (neutral) silica or alumina might give better results.
-
Mobile Phase: A polar eluent system will be required. A gradient of methanol in dichloromethane (DCM) or ethyl acetate is a common choice. Adding a small amount of acetic acid or triethylamine to the mobile phase can improve peak shape by suppressing the ionization of the carboxylic acid or amino group, respectively.
-
-
Frequently Asked Questions (FAQs)
Q: Can I use a direct iodination method with N-Iodosuccinimide (NIS) or I₂/HIO₃ on 3-aminopyrazine-2-carboxylic acid to make this compound?
A: While direct iodination is an attractive thought, it is highly unlikely to be successful for this specific target. The powerful activating effect of the 3-amino group directs electrophilic substitution to the ortho (position 4) and para (position 5) positions. Iodination at the 6-position, which is meta to the amino group, would be electronically disfavored and likely result in a mixture of isomers with the desired product being a very minor component, if formed at all.[4]
Q: Why is the 6-amino group diazotized selectively in the presence of the 3-amino group in the proposed precursor?
A: Selectivity can be achieved due to the different electronic environments of the two amino groups. The 3-amino group is adjacent to the electron-withdrawing carboxylic acid, making it less basic and less nucleophilic than the 6-amino group. Under carefully controlled stoichiometric conditions (i.e., using only one equivalent of sodium nitrite), the more reactive 6-amino group will undergo diazotization preferentially.
Q: What are the most critical safety precautions for this synthesis?
A: The primary hazard is the diazonium salt intermediate . Solid diazonium salts are shock-sensitive and can be explosive . For this reason, they should never be isolated from the solution. Always keep the reaction mixture cold and use the diazonium salt solution immediately in the next step. Work behind a blast shield and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Q: How do I confirm the structure of my final product?
A: A combination of standard analytical techniques should be used:
-
¹H NMR: Expect to see two distinct singlets in the aromatic region for the two pyrazine protons. The chemical shifts will be influenced by the surrounding substituents.
-
¹³C NMR: Will confirm the number of unique carbon environments.
-
Mass Spectrometry (MS): Will show the correct molecular ion peak, and the isotopic pattern for iodine will be observable.
-
Infrared (IR) Spectroscopy: Will show characteristic stretches for the N-H (amine), O-H and C=O (carboxylic acid) bonds.
| Technique | Expected Observations for this compound |
| ¹H NMR | Two singlets in the aromatic region (approx. 7.5-8.5 ppm), broad signals for -NH₂ and -COOH protons. |
| Mass Spec (ESI-) | [M-H]⁻ peak at approximately 263.9 g/mol . |
| IR (cm⁻¹) | ~3400-3300 (N-H stretch), ~3200-2500 (broad O-H stretch), ~1700 (C=O stretch). |
Detailed Experimental Protocol (Sandmeyer Reaction)
This protocol is a representative procedure and may require optimization.
Step 1: Synthesis of 3,6-Diaminopyrazine-2-carboxylic acid (Precursor) (This step assumes the successful synthesis of the diamine precursor via nitration and reduction, which should be performed according to established literature procedures for pyrazines.)
Step 2: Diazotization and Iodination
-
Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3,6-diaminopyrazine-2-carboxylic acid (10.0 g, 0.065 mol) in a mixture of concentrated sulfuric acid (15 mL) and water (100 mL). Cool the mixture to 0-5 °C in an ice-salt bath.
-
Diazotization: Dissolve sodium nitrite (4.5 g, 0.065 mol) in water (20 mL). Add this solution dropwise to the stirred amine suspension over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Confirmation: After the addition is complete, stir the mixture for an additional 20 minutes at 0-5 °C. Test for excess nitrous acid using starch-iodide paper. The solution should turn a light yellow/orange color.
-
Iodination: In a separate beaker, dissolve potassium iodide (16.2 g, 0.097 mol) in water (30 mL). Add this KI solution dropwise to the cold diazonium salt solution over 30 minutes. You may observe gas evolution (N₂).
-
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat gently to 40-50 °C for 1 hour to ensure complete decomposition of the diazonium intermediate.
-
Workup: Cool the reaction mixture in an ice bath. A precipitate should form. Carefully neutralize the mixture to pH ~4-5 with a saturated sodium bicarbonate solution.
-
Isolation: Filter the crude solid product using a Büchner funnel and wash the filter cake with cold water (2 x 30 mL) and then a small amount of cold ethanol.
-
Purification: Recrystallize the crude solid from an appropriate solvent (e.g., aqueous ethanol) to yield pure this compound. Dry the final product under vacuum.
References
Technical Support Center: Purification of 3-Amino-6-iodopyrazine-2-carboxylic acid
Welcome to the technical support guide for the purification of 3-Amino-6-iodopyrazine-2-carboxylic acid (CAS No: 875781-48-9). This document is intended for researchers, scientists, and drug development professionals who are working with this key heterocyclic building block. Purity of this intermediate is paramount for successful downstream applications, including pharmaceutical synthesis and biological assays.
This guide provides in-depth, experience-based answers to common challenges encountered during the purification of this compound. It is structured in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I can expect in crude this compound?
A1: The impurity profile is highly dependent on the synthetic route. However, common impurities often include:
-
Unreacted Starting Materials: Depending on the specific iodination and amination strategy, you may see residual precursors.
-
Over-iodinated or Isomeric Byproducts: Small amounts of di-iodinated species or isomers may form.
-
Hydrolysis Products: If the synthesis involves an ester intermediate (e.g., methyl 3-amino-6-iodopyrazine-2-carboxylate), incomplete hydrolysis can leave residual ester.[1][2]
-
Solvent Adducts and Residual Solvents: Trapped solvents from the reaction or initial work-up.
-
Colored Impurities: Often polar, polymeric byproducts that can be difficult to remove.
A preliminary analysis by Thin Layer Chromatography (TLC), crude Nuclear Magnetic Resonance (NMR), or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to understand the nature of the impurities before selecting a purification strategy.
Q2: What is the recommended first-pass purification strategy for this compound?
A2: For crude material with moderate to high purity (>80%), recrystallization is the most efficient and scalable first-line approach. The compound's structure, featuring a carboxylic acid and an amino group on a pyrazine ring, makes it a polar, zwitterionic-capable molecule. Its solubility is expected to be limited in many common organic solvents at room temperature but should increase significantly with heat, which is the ideal characteristic for recrystallization.[3] A mixed solvent system, such as ethanol/water or methanol/water, is often a good starting point.[3]
Q3: When should I choose column chromatography over recrystallization?
A3: Column chromatography is warranted under several conditions:
-
Closely Related Impurities: When impurities have very similar solubility profiles to the desired product, making recrystallization ineffective. This includes positional isomers or analogs where the only difference is the position of a substituent.
-
Low Initial Purity: If the crude material is less than 80% pure or is an oily/tacky solid, direct crystallization is unlikely to be effective.
-
Small-Scale Purification: For quantities typically less than 5 grams, flash column chromatography can be faster and more efficient at removing a wide range of impurities in a single operation.[4][5][6]
Given the polar nature of the target molecule, normal-phase silica gel chromatography is the standard choice.[4][5]
Troubleshooting Guide
Recrystallization Issues
Q4: I'm trying to recrystallize the compound, but it's "oiling out" instead of forming crystals. What's happening and how do I fix it?
A4: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point in the solvent system, or when the concentration is too high for crystal lattice formation to initiate. The resulting oil is an amorphous, impure liquid phase.
Causality & Solution:
-
Cause 1: Solvent Polarity is Too High. The solvent is dissolving the compound too effectively, even at lower temperatures.
-
Solution: Add a less polar "anti-solvent" dropwise to the hot, dissolved mixture until slight turbidity appears. Good anti-solvents for a polar compound like this could be hexanes or toluene when using a primary solvent like ethanol or ethyl acetate. Re-heat to clarify and then allow to cool slowly.
-
-
Cause 2: Cooling Rate is Too Fast. Rapid cooling promotes precipitation over crystallization.
-
Solution: Ensure the hot, filtered solution cools to room temperature as slowly as possible. Insulate the flask with glass wool or place it in a large warm water bath. Once at room temperature, move the flask to a refrigerator, and only then to a freezer.
-
-
Cause 3: Solution is Too Concentrated.
-
Solution: Add a small amount of the hot primary solvent back to the oiled-out mixture, reheat until everything dissolves, and then attempt the slow cooling process again.
-
Q5: My recrystallized product is still colored, even though the crystals look good. How can I remove colored impurities?
A5: Persistent color is usually due to highly polar, conjugated impurities that co-crystallize with or are adsorbed onto your product.
Solutions:
-
Activated Charcoal Treatment: Before allowing the hot solution to cool, add a very small amount (1-2% by weight) of activated charcoal to the dissolved crude material. Boil the mixture for 5-10 minutes. The charcoal will adsorb many colored impurities. Crucially , perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal before cooling. Caution: Adding charcoal to a boiling solution can cause violent bumping.
-
Solvent Choice: Experiment with different solvent systems. A solvent that is slightly less effective at dissolving the target compound might leave the colored impurities behind in the mother liquor.
Column Chromatography Issues
Q6: My compound is streaking badly on the silica gel column and the separation is poor. What should I do?
A6: Streaking or tailing on a silica column is a classic sign of strong, undesirable interactions between your compound and the stationary phase.[4][5] For a molecule with both a carboxylic acid and a basic amino group, this is a very common problem.
Causality & Solution:
-
Cause: The acidic silica gel (SiO₂) is interacting strongly with the basic amino group, while the carboxylic acid moiety can also lead to strong adsorption.[5] This prevents the compound from moving in a tight band.
-
Solution 1 (Recommended): Modify the Mobile Phase. Add a small percentage of a polar modifier to the eluent to improve elution and reduce tailing.
-
For the carboxylic acid: Add 0.5-1% acetic acid or formic acid to your mobile phase (e.g., Dichloromethane/Methanol + 1% Acetic Acid). The acid in the eluent protonates the silica surface silanol groups and keeps your compound in a consistent protonation state, minimizing ionic interactions.
-
For the basic amine: Alternatively, adding a small amount of a base like triethylamine (TEA) or ammonia (e.g., using a pre-mixed 9:1 Methanol/Ammonium Hydroxide solution as the polar component) can deactivate the acidic sites on the silica.
-
-
Solution 2: Use a Different Stationary Phase. If modifying the mobile phase is insufficient, consider using a less acidic stationary phase like alumina (Al₂O₃) or a reverse-phase C18 column if the impurities are significantly less polar.[7]
Q7: I can't find a good solvent system for my column. The compound either stays at the baseline or runs with the solvent front on TLC.
A7: This indicates a large polarity mismatch between your compound and the tested eluents. The goal is to find a system that gives your product a Retention Factor (Rƒ) of 0.25 - 0.35 on TLC for optimal column separation.
Systematic Approach:
-
Start with a Polar Base Solvent: Begin with a polar solvent that can move the compound off the baseline, such as 100% Ethyl Acetate or 5-10% Methanol in Dichloromethane (DCM).
-
Tune with a Non-Polar Solvent: If the Rƒ is too low (streaked at the baseline), you need a more polar system. Gradually increase the percentage of methanol in DCM.
-
Tune with a Modifier: As established in Q6, once you achieve some movement, add 1% acetic acid to sharpen the spot. The Rƒ may change slightly, so re-optimize the solvent ratio.
// Connections start -> purity_check; purity_check -> recrystallize [label="Yes"]; purity_check -> column [label="No / Oily"]; recrystallize -> recrystallize_outcome; recrystallize_outcome -> end_node [label="Success"]; recrystallize_outcome -> oiling_out [label="Oiling"]; recrystallize_outcome -> color_issue [label="Colored"]; oiling_out -> recrystallize [style=dashed]; color_issue -> recrystallize [style=dashed]; column -> column_outcome; column_outcome -> end_node [label="Success"]; column_outcome -> streaking [label="Streaking"]; column_outcome -> rf_issue [label="Poor Rƒ"]; streaking -> column [style=dashed]; rf_issue -> column [style=dashed]; } .enddot Caption: Decision workflow for purifying this compound.
Detailed Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is a starting point and may require optimization based on the specific impurity profile.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot ethanol required to fully dissolve the solid. Stir and heat in a water bath.
-
Hot Filtration (Optional but Recommended): If there are any insoluble particulates, perform a hot filtration to remove them.
-
Water Addition: To the hot, clear ethanolic solution, add hot water dropwise until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot ethanol back into the solution until it becomes clear again.
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this process.
-
Further Cooling: Once the flask has reached room temperature, place it in a refrigerator for several hours, and then in a freezer for at least 1 hour to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture (use the same approximate ratio as the final recrystallization mixture) and then with a small amount of ice-cold diethyl ether to aid in drying.
-
Drying: Dry the crystals under high vacuum to remove all residual solvents.
Protocol 2: Flash Column Chromatography
This protocol assumes impurities are less polar than the product.
-
TLC Analysis: Determine the optimal eluent system using TLC. A common starting point for polar aromatic acids is a gradient of Methanol in Dichloromethane (DCM), with 1% acetic acid added to the mixture. Aim for an Rƒ of ~0.3 for the product.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet packing is recommended).[4]
-
Sample Loading: Dissolve the crude product in a minimal amount of the purification solvent or a stronger solvent like DMF or DMSO. Adsorb this solution onto a small amount of silica gel ("dry loading"). Remove the solvent under vacuum and carefully add the resulting dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. Start with a less polar mixture and gradually increase the polarity if necessary (gradient elution).[6]
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.
-
Combine and Evaporate: Combine the pure fractions (as determined by TLC) in a round-bottom flask and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove all solvent traces.
Data Summary Table: Solvent Properties for Purification
| Solvent | Polarity Index | Boiling Point (°C) | Notes on Use for Target Compound |
| Water | 10.2 | 100 | Good solvent when hot, poor when cold. Often used as an anti-solvent with alcohols. |
| Methanol | 5.1 | 65 | Good primary solvent for recrystallization or as a polar component in chromatography. |
| Ethanol | 4.3 | 78 | Excellent primary solvent for recrystallization, often paired with water.[3] |
| Ethyl Acetate | 4.4 | 77 | A moderately polar solvent, good for chromatography. May require a more polar co-solvent like methanol. |
| Dichloromethane | 3.1 | 40 | Common non-polar base for chromatography solvent systems. |
| Hexanes | 0.1 | 69 | Typically used as a non-polar anti-solvent or as the weak component in chromatography for non-polar compounds. |
References
- 1. This compound methyl ester [cymitquimica.com]
- 2. marketpublishers.com [marketpublishers.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. columbia.edu [columbia.edu]
- 5. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. reddit.com [reddit.com]
Technical Support Center: Synthesis of 3-Amino-6-iodopyrazine-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-Amino-6-iodopyrazine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and improve your yield and purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis strategy for this compound.
Q1: What is the most effective general strategy for synthesizing this compound?
A: The most direct and common strategy is the electrophilic iodination of the starting material, 3-aminopyrazine-2-carboxylic acid. This reaction leverages the directing effects of the substituents on the pyrazine ring to achieve regioselective installation of iodine at the C-6 position. The key challenge is the inherent electron-deficient nature of the pyrazine ring, which typically slows down electrophilic aromatic substitution.[1] Therefore, a potent iodinating system is required.
Q2: Why is N-Iodosuccinimide (NIS) often the preferred iodinating agent for this transformation?
A: N-Iodosuccinimide (NIS) is a versatile and powerful iodinating agent ideal for this synthesis for several reasons:[2]
-
Enhanced Reactivity: NIS is more electrophilic than molecular iodine (I₂) and can iodinate moderately deactivated aromatic systems where I₂ alone would fail.[1]
-
Milder Conditions: Compared to harsher methods, NIS often allows the reaction to proceed under more controlled conditions, which helps prevent degradation of the starting material and improves the reaction profile.[2]
-
Improved Handling and Stoichiometry: As a stable, crystalline solid, NIS is easier to handle and weigh accurately than I₂, ensuring precise stoichiometric control which is crucial for minimizing side reactions like over-iodination.[3]
Q3: What is the critical role of an acid catalyst when using NIS?
A: An acid catalyst, typically a strong protic acid like sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA), is essential for activating the NIS.[4] The acid protonates the carbonyl oxygen of NIS, which significantly increases the electrophilicity of the iodine atom. This "super-activated" iodine species is then reactive enough to overcome the deactivation of the pyrazine ring and effect the iodination.[4][5] The choice and concentration of the acid are critical parameters that must be optimized.
Q4: How do the existing substituents on the pyrazine ring direct the iodination to the C-6 position?
A: The regioselectivity of this reaction is a classic example of substituent effects in aromatic chemistry:
-
3-Amino Group: This is a powerful activating, ortho-, para- directing group. It strongly activates the C-6 position (para) for electrophilic attack.
-
2-Carboxylic Acid Group: This is a deactivating, meta- directing group. It directs incoming electrophiles to the C-6 position (meta).
Since both groups cooperatively direct the incoming electrophile to the C-6 position, the reaction is highly regioselective, yielding the desired this compound as the major product.
Q5: What are the primary challenges associated with purifying the final product?
A: The product is an amino acid, which can exist as a zwitterion. This presents unique purification challenges:
-
Solubility: The product often has poor solubility in many common organic solvents, making standard extraction and chromatography difficult.
-
Precipitation: It is typically isolated by adjusting the pH of the aqueous solution to its isoelectric point, causing it to precipitate. However, it can co-precipitate with inorganic salts from the workup.[6][7]
-
Washing: The precipitated solid must be washed carefully with cold deionized water to remove salts without significant loss of the product.
Section 2: Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Insufficient Activation: The NIS/acid system is not strong enough to overcome the deactivation of the pyrazine ring.[1][4] | • Increase the concentration of the strong acid (e.g., use concentrated H₂SO₄ as the solvent).• Gently warm the reaction mixture, monitoring for decomposition. |
| 2. Poor Starting Material Quality: Impurities in the 3-aminopyrazine-2-carboxylic acid can inhibit the reaction. | • Ensure the starting material is pure. Recrystallize if necessary.[8] | |
| 3. Product Loss During Workup: The product may remain in the aqueous layer if the pH is not correctly adjusted to the isoelectric point. | • Carefully adjust the pH of the reaction mixture. Test small aliquots to find the optimal pH for precipitation (often in the range of pH 3-5).• Cool the mixture in an ice bath to maximize precipitation. | |
| Formation of Multiple Products / Impurities | 1. Over-iodination: Reaction conditions are too harsh, leading to di-iodinated products.[3][9] | • Use a precise 1.0-1.1 stoichiometric equivalent of NIS.• Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).[3] |
| 2. N-Oxide Formation: The amino group or pyrazine nitrogens can be oxidized if an oxidizing agent is inadvertently present or if conditions are too harsh.[10] | • Ensure the reaction is run under an inert atmosphere (N₂ or Ar) to prevent air oxidation.• Avoid excessively high temperatures. | |
| Difficulty Isolating the Final Product | 1. Product is an Emulsion or Oil: The product fails to precipitate cleanly from the workup solution. | • Add a co-solvent like methanol or isopropanol to the aqueous solution before pH adjustment to improve crystal lattice formation.• Scratch the inside of the flask with a glass rod to induce crystallization. |
| 2. Product is Contaminated with Salts: The isolated solid shows poor analytical data due to co-precipitated inorganic salts. | • Wash the filtered solid thoroughly with cold deionized water, followed by a cold, non-polar organic solvent like diethyl ether to remove residual water and organic impurities. |
Section 3: Experimental Protocols
The following protocols are provided as a validated starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.
Protocol 1: Synthesis of this compound
This protocol is based on established principles of iodinating deactivated heterocyclic systems.[4][5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, carefully add 3-aminopyrazine-2-carboxylic acid (1.0 eq) to concentrated sulfuric acid (98%, ~5-10 mL per gram of starting material) cooled in an ice bath (0 °C). Stir until all solid has dissolved.
-
Reagent Addition: While maintaining the temperature at 0 °C, add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise over 15-20 minutes. Ensure the temperature does not rise significantly.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup - Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice in a large beaker with vigorous stirring. This will precipitate a crude solid.
-
Workup - Neutralization & Precipitation: Slowly add a saturated aqueous solution of sodium bisulfite to quench any unreacted iodine species. Then, carefully adjust the pH of the slurry to approximately 3-4 with a saturated solution of sodium hydroxide or sodium carbonate. The target product will precipitate as a solid.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration.
-
Washing & Drying: Wash the filter cake thoroughly with copious amounts of cold deionized water, followed by a small amount of cold diethyl ether. Dry the resulting solid under vacuum to yield this compound.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Diagram: Iodination Mechanism
Caption: Simplified mechanism of electrophilic iodination using an acid catalyst.
References
- 1. Selective C–H Iodination of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. calibrechem.com [calibrechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 6. 3-Aminopyrazine-2-carboxylic acid | 5424-01-1 [chemicalbook.com]
- 7. EP0436088A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid and of the corresponding alkali salts - Google Patents [patents.google.com]
- 8. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Amino-6-iodopyrazine-2-carboxylic Acid Derivatives
Welcome to the technical support center for the synthesis and handling of 3-amino-6-iodopyrazine-2-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold. Here, we address common experimental challenges, provide in-depth mechanistic explanations for side reactions, and offer validated protocols to streamline your synthetic workflows.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section is structured to help you diagnose and resolve specific issues encountered during the synthesis of this compound derivatives.
Question 1: My iodination reaction has a very low yield. What are the primary causes and how can I fix it?
Answer:
Low yields in the iodination of the 3-aminopyrazine-2-carboxylic acid core are a frequent challenge, typically stemming from two main issues: inefficient electrophilic iodination and degradation of the starting material.
Primary Cause A: Insufficient Electrophilic Iodine Species
The pyrazine ring, particularly with an electron-withdrawing carboxylic acid group, is relatively deactivated. Direct iodination with molecular iodine (I₂) is often ineffective. The reaction requires a potent electrophilic iodine source ("I⁺").[1]
-
Mechanism Insight: Reagents like N-Iodosuccinimide (NIS) or systems like HIO₃/H₂SO₄ generate a highly electrophilic iodine species in situ, which is necessary to overcome the electron-deficient nature of the aromatic ring.[2] The strongly acidic medium protonates the ring nitrogens, further deactivating the ring, but also activates the iodinating agent.
-
Recommended Solutions:
-
Switch to a Stronger Iodinating System: If using NIS alone is not working, consider a more potent combination. A well-documented method for deactivated arenes involves using iodic acid (HIO₃) in a mixture of acetic acid, acetic anhydride, and concentrated sulfuric acid.[2]
-
Ester Protection: The free carboxylic acid can complicate the reaction. Converting it to a methyl or ethyl ester first can improve solubility and may alter the electronic properties favorably for iodination. The methyl ester of 3-aminopyrazine-2-carboxylic acid is a common intermediate.[3][4][5]
-
Primary Cause B: Substrate Decarboxylation
Pyrazine-2-carboxylic acids are prone to decarboxylation, especially under the harsh acidic or high-temperature conditions often required for halogenation.[6][7] Heating 3-aminopyridine-2-carboxylic acid, a related structure, at high temperatures is a known method to induce decarboxylation to form 3-aminopyridine.[8]
-
Mechanism Insight: The reaction proceeds via a cyclic transition state, particularly in the presence of acid, leading to the loss of CO₂ and the formation of 3-amino-6-iodopyrazine.[9] This is a significant yield-reducing side reaction.
-
Recommended Solutions:
-
Strict Temperature Control: Maintain the lowest possible temperature that allows the iodination to proceed. For the HIO₃/H₂SO₄ method, the initial addition is performed at 0-10°C.[2]
-
Protect the Carboxylic Acid: As mentioned above, converting the acid to an ester is the most effective strategy to prevent decarboxylation. The ester can be hydrolyzed back to the acid in a later step if required.
-
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Iodinated Product | Ineffective iodinating agent | Use a stronger system like NIS/TFA or HIO₃/H₂SO₄.[2] |
| Decarboxylation of the carboxylic acid | Protect the acid as an ester before iodination; maintain strict low-temperature control. | |
| Poor solubility of starting material | Convert to an ester derivative; use a co-solvent like DMSO if compatible with reagents. |
Question 2: I see an unexpected peak in my LC-MS/NMR that I suspect is a byproduct. How can I identify it?
Answer:
Identifying byproducts is crucial for optimizing your reaction. The most common side products in this synthesis are the result of decarboxylation, over-halogenation, or incomplete amide coupling.
Suspected Byproduct A: Decarboxylated Impurity
-
Identity: 3-Amino-6-iodopyrazine.
-
Identification:
-
Mass Spectrometry: Look for a mass corresponding to the loss of a carboxyl group (-44 Da from the desired acid product, or -58 Da from the desired methyl ester product).
-
¹H NMR: The two characteristic doublets for the pyrazine ring protons will still be present, but the signals for the carboxylic acid proton or the ester alkyl group will be absent.
-
Suspected Byproduct B: Di-iodinated Impurity
-
Identity: 3-Amino-5,6-diiodopyrazine-2-carboxylic acid (or its derivative).
-
Identification:
-
Mass Spectrometry: Look for a mass corresponding to the addition of a second iodine atom (+126 Da) and the loss of one proton (-1 Da).
-
¹H NMR: The spectrum will simplify, showing only a single proton singlet for the C5 position, instead of two coupled doublets.
-
Suspected Byproduct C: Acyl-Imidazolide Intermediate (from CDI coupling)
-
Identity: (3-amino-6-iodopyrazin-2-yl)(1H-imidazol-1-yl)methanone.
-
Identification: This is a reactive intermediate formed when using 1,1'-carbonyldiimidazole (CDI) to activate the carboxylic acid. If the subsequent amination step is slow or incomplete, this species may be observed.
-
Mass Spectrometry: Look for a mass corresponding to the carboxylic acid plus the mass of imidazole (-18 Da for loss of H₂O).
-
Characterization: It is typically unstable and will hydrolyze back to the starting acid upon aqueous workup. Its presence in-situ indicates a problem with the nucleophilic addition step.
-
| Compound | Expected [M+H]⁺ (for I¹²⁷) | Key ¹H NMR Features (DMSO-d₆) |
| This compound | 266 | ~8.2 ppm (s, 1H, pyrazine-H), broad signals for NH₂ and COOH |
| 3-Amino-6-iodopyrazine (Decarboxylated) | 222 | Two doublets in the aromatic region (~8.0-8.5 ppm), broad NH₂ signal |
| Methyl 3-amino-6-iodopyrazine-2-carboxylate | 280 | ~8.3 ppm (s, 1H, pyrazine-H), ~3.9 ppm (s, 3H, OCH₃), broad NH₂ signal |
Question 3: My amide coupling reaction is sluggish and gives a mixed yield. How can I improve it?
Answer:
Forming amide or ester derivatives from 3-aminopyrazine-2-carboxylic acid requires activation of the carboxyl group.[10][11] Sluggish reactions are often due to insufficient activation or issues with the nucleophile.
-
Mechanism Insight: Coupling agents like 1,1'-carbonyldiimidazole (CDI) or propylphosphonic anhydride (T3P) react with the carboxylic acid to form a highly activated intermediate (an acylimidazolide or a mixed anhydride, respectively).[11] This intermediate has a much better leaving group than the hydroxyl of the parent acid, allowing for efficient attack by the amine or alcohol nucleophile.
-
Optimization Strategies:
-
Ensure Anhydrous Conditions: Coupling agents like CDI are sensitive to moisture. Ensure your solvent (e.g., DMSO, DMF) and glassware are rigorously dry.
-
Allow Sufficient Activation Time: When using CDI, allow the carboxylic acid to fully react (typically 15-60 minutes, until CO₂ evolution ceases) before adding your amine.[12]
-
Consider Microwave Irradiation: For difficult couplings, microwave heating can significantly accelerate the reaction and improve yields, often reducing reaction times from hours to minutes.[10][13]
-
Base Additives: For amine hydrochlorides, a non-nucleophilic base like diisopropylethylamine (DIPEA) must be added to free the amine for reaction.[11]
-
Caption: CDI activation workflow for amide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal synthetic sequence: iodination first, or derivatization (amidation/esterification) first?
This is a critical strategic decision. While both routes are viable, performing derivatization first is generally the superior strategy.
-
Route 1: Esterification → Iodination → Final Coupling
-
Esterify: Convert 3-aminopyrazine-2-carboxylic acid to its methyl ester. This is a standard Fisher esterification or can be done with SOCl₂ in methanol.
-
Iodinate: Perform the iodination on the more stable methyl ester. This completely avoids the risk of decarboxylation.
-
Couple/Hydrolyze: Either use the iodo-ester directly in subsequent reactions or hydrolyze it back to the free acid for amide coupling.
-
-
Route 2: Iodination → Derivatization
-
Iodinate: Directly iodinate 3-aminopyrazine-2-carboxylic acid.
-
Couple: Use the resulting this compound in an amide coupling reaction.
-
Recommendation: Route 1 is highly recommended. It segregates the two most challenging steps (iodination and potential decarboxylation) and provides a more stable, soluble, and easier-to-purify intermediate (the iodo-ester).
Caption: Recommended pathway for synthesizing amide derivatives.
Q2: How can I avoid the formation of the decarboxylated byproduct during purification or storage?
The decarboxylated byproduct is formed under thermal stress or strong pH conditions.
-
During Purification: Avoid high temperatures during solvent evaporation with a rotary evaporator. Use a water bath set no higher than 40-50°C. For chromatography, ensure the silica gel is neutral, as acidic or basic impurities on the stationary phase can catalyze decomposition.
-
During Storage: Store the final compound and any carboxylic acid intermediates in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon). 3-Aminopyridine compounds can be hygroscopic and sensitive.[8] Long-term storage as the more stable ester intermediate is often preferable.
Validated Experimental Protocols
Protocol 1: Synthesis of Methyl 3-aminopyrazine-2-carboxylate
This protocol is adapted from established procedures for the esterification of aminopyrazine carboxylic acids.
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminopyrazine-2-carboxylic acid (5.0 g, 35.9 mmol).
-
Reagents: Suspend the acid in anhydrous methanol (150 mL). Cool the suspension to 0°C in an ice bath.
-
Reaction: Slowly add thionyl chloride (SOCl₂) (7.9 mL, 107.8 mmol) dropwise to the stirred suspension over 20 minutes. Caution: This reaction is exothermic and releases HCl gas; perform in a well-ventilated fume hood.
-
Heating: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours, monitoring by TLC (e.g., 1:1 Hexane:Ethyl Acetate) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and carefully concentrate the solvent under reduced pressure.
-
Neutralization: Re-dissolve the residue in ethyl acetate (100 mL) and wash carefully with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) until the aqueous layer is basic (pH > 7). Then wash with brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The product can be purified by flash chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization from a suitable solvent to afford methyl 3-aminopyrazine-2-carboxylate as a solid.
References
- 1. Iodination of carboxylic acid, nitro compounds, and other inactive aromatic compounds: Aromatic compound iodination reactions (3): Discussion series on bromination/iodination reactions 17 – Chemia [chemia.manac-inc.co.jp]
- 2. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. marketpublishers.com [marketpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rjpbcs.com [rjpbcs.com]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 3-Amino-6-iodopyrazine-2-carboxylic acid
Welcome to the technical support center for 3-Amino-6-iodopyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) related to the use of this versatile building block. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to empower you to optimize your reaction conditions effectively.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, properties, and reactivity of this compound.
Q1: What are the key reactivity features of this compound?
A1: this compound is a trifunctional molecule with three distinct reactive sites: an electron-deficient amino group, a carboxylic acid, and an iodo group on an electron-poor pyrazine ring. The pyrazine ring's electron-withdrawing nature decreases the nucleophilicity of the 3-amino group compared to anilines. The carboxylic acid can undergo standard transformations such as esterification and amide bond formation. The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
Q2: What are the recommended storage conditions for this compound?
A2: Like many aromatic iodides, this compound can be sensitive to light and may slowly decompose over time, potentially releasing iodine. It is recommended to store this compound in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen) and at low temperatures (2-8 °C) to minimize degradation.
Q3: In which solvents is this compound soluble?
A3: Due to the presence of both a carboxylic acid and an amino group, the solubility of this compound is pH-dependent. It is generally soluble in polar aprotic solvents like DMSO and DMF.[1] Its solubility in other organic solvents such as THF, dioxane, or alcohols may be limited but can be improved by converting the carboxylic acid to its corresponding salt with a base. It has low solubility in non-polar solvents like hexane and toluene.[1]
Q4: Can I perform amide coupling without protecting the 3-amino group?
A4: Yes, in most cases, direct amide coupling is possible without protecting the 3-amino group. The nucleophilicity of the 3-amino group is significantly reduced due to the electron-withdrawing pyrazine ring, making it less likely to compete with the incoming amine nucleophile for the activated carboxylic acid. However, for very strong activation conditions or with highly reactive amines, some side product formation from intermolecular self-condensation is possible.
Q5: Is the iodo group stable during amide coupling reactions?
A5: The C-I bond is generally stable under standard amide coupling conditions that do not involve palladium catalysts or strong reducing agents. Reagents like HATU, HOBt/EDC, and CDI are compatible. However, care should be taken to avoid high temperatures for extended periods or exposure to light, which could potentially lead to some deiodination.
II. Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during key transformations of this compound.
A. Amide Bond Formation
Amide coupling with this compound can sometimes be challenging due to the electronic properties of the starting material.
Issue 1: Low or No Amide Product Formation
| Potential Cause | Troubleshooting & Optimization | Scientific Rationale |
| Incomplete Carboxylic Acid Activation | - Use a more potent activating agent (e.g., HATU, COMU).- Ensure anhydrous reaction conditions, as water can quench the activated species. | The carboxylic acid on the electron-poor pyrazine ring can be less reactive. Stronger activating agents generate a more electrophilic intermediate. |
| Low Nucleophilicity of the Amine | - Increase the reaction temperature (monitor for decomposition).- Use a non-coordinating base like DIPEA to avoid neutralization of the amine. | Electron-deficient or sterically hindered amines may require more forcing conditions to react with the activated ester. |
| Side Reaction: Formation of Acyl Imidazolium Salt (with CDI) | - Add the amine shortly after the bubbling (CO2 evolution) ceases.[2] | Prolonged time between CDI activation and amine addition can lead to the formation of a less reactive acyl imidazolium salt. |
| Low Solubility of Starting Material | - Use a more polar solvent like DMF or DMSO.- Add a co-solvent to improve solubility. | Poor solubility can lead to a heterogeneous reaction mixture and slow reaction rates. |
Issue 2: Formation of an Unexpected Byproduct
| Potential Cause | Troubleshooting & Optimization | Scientific Rationale |
| Self-Condensation of the Starting Material | - Use a milder activating agent.- Add the amine to the pre-activated carboxylic acid. | The 3-amino group can react with an activated carboxylic acid on another molecule, especially if the primary amine nucleophile is not very reactive. |
| Deiodination | - Run the reaction under dark conditions.- Avoid excessive heat and prolonged reaction times. | Aromatic iodides can be light-sensitive, and prolonged heating can sometimes lead to dehalogenation, especially if trace metals are present.[3] |
B. Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)
The iodo group at the 6-position is the primary site for cross-coupling reactions.
Issue 1: Low or No Cross-Coupling Product
| Potential Cause | Troubleshooting & Optimization | Scientific Rationale |
| Catalyst Deactivation | - Ensure thorough degassing of solvents and reagents to remove oxygen.[3] - Use a pre-catalyst or a more robust ligand (e.g., Buchwald ligands). | The Pd(0) active species is sensitive to oxidation. Robust ligands can protect the metal center and promote the catalytic cycle. |
| Poor Solubility of the Substrate or Reagents | - Use a solvent system that dissolves all components, such as dioxane/water or DMF. | For Suzuki couplings, the base (e.g., K2CO3, Cs2CO3) must have some solubility to be effective. |
| Inhibition by the Amino or Carboxylic Acid Group | - Convert the carboxylic acid to its methyl ester prior to coupling.- Use a base that will deprotonate the carboxylic acid (e.g., K3PO4). | The free carboxylic acid or amino group can coordinate to the palladium center and inhibit catalysis. Esterification or in-situ deprotonation can mitigate this. |
Issue 2: Deiodination (Protodehalogenation) as a Major Side Reaction
| Potential Cause | Troubleshooting & Optimization | Scientific Rationale |
| Presence of Protic Impurities | - Use anhydrous solvents and reagents. | Protic species can protonolyze the organopalladium intermediate, leading to the replacement of iodine with hydrogen.[3] |
| Reductive Dehalogenation by the Catalyst | - Use a lower catalyst loading.- Choose a different ligand that favors reductive elimination over other pathways. | The palladium catalyst itself can mediate the reductive removal of the iodo group, particularly at higher temperatures.[3] |
| Slow Transmetalation Step | - For Suzuki, ensure the boronic acid is of high quality and the base is appropriate.- For Sonogashira, a copper(I) co-catalyst can accelerate this step.[4] | If the transmetalation is slow, the lifetime of the arylpalladium(II) iodide intermediate increases, providing more opportunity for side reactions like deiodination. |
Issue 3: Homocoupling of the Coupling Partner
| Potential Cause | Troubleshooting & Optimization | Scientific Rationale |
| Oxygen in the Reaction Mixture (Suzuki) | - Thoroughly degas all solvents and the reaction mixture. | Oxygen can promote the oxidative homocoupling of boronic acids. |
| Glaser-Hay Coupling (Sonogashira) | - Switch to copper-free Sonogashira conditions.[3] - Use a minimal amount of the copper(I) co-catalyst. | The copper co-catalyst can promote the homocoupling of terminal alkynes, especially at elevated temperatures. |
III. Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies for key reactions.
A. General Protocol for Amide Coupling using HATU
This protocol is suitable for coupling this compound with a primary or secondary amine.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.).
-
Dissolution: Add anhydrous DMF to dissolve the starting material.
-
Reagent Addition: Add the amine (1.1 eq.), HATU (1.2 eq.), and N,N-Diisopropylethylamine (DIPEA) (2.5 eq.).
-
Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Diagram: Amide Coupling Workflow
Caption: A typical workflow for the HATU-mediated amide coupling.
B. General Protocol for Suzuki-Miyaura Coupling
This protocol describes the coupling of an arylboronic acid with this compound (or its methyl ester).
-
Preparation: To a Schlenk flask, add this compound (or its methyl ester) (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K2CO3, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and the ligand if necessary.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the catalyst. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
IV. References
-
BenchChem. (2025). Technical Support Center: Stability and Reactivity of Iodinated Pyridazines. --INVALID-LINK--
-
Solubility of Things. (n.d.). Pyrazine-2-carboxylic acid. --INVALID-LINK--
-
Favalli, N., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 9, 735515. --INVALID-LINK--
-
Juskowiak, G. L., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry, 67(43), 12052-12060. --INVALID-LINK--
-
Wikipedia. (2023). Buchwald–Hartwig amination. --INVALID-LINK--
-
BenchChem. (2025). Application Note: A Detailed Experimental Protocol for the Sonogashira Coupling of 3-Amino-2-iodobenzamide. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. --INVALID-LINK--
-
Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575–8578. --INVALID-LINK--
-
Gangarapu, N. R., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ChemistrySelect, 2(25), 7706-7710. --INVALID-LINK--
-
Havelková, M., et al. (2003). The Suzuki-Miyaura cross-coupling reactions of 2-, 6- or 8-halopurines with boronic acids leading to 2-, 6- or 8-aryl- and alkenylpurine derivatives. Collection of Czechoslovak Chemical Communications, 68(8), 1703-1722. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Decarboxylation. --INVALID-LINK--
-
Sharma, A., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 80, 153375. --INVALID-LINK--
-
Jursa, S., et al. (2018). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 23(11), 2993. --INVALID-LINK--
-
Dolenský, B., et al. (2017). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Molecules, 22(12), 2133. --INVALID-LINK--
-
Jansa, P., et al. (2015). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 20(9), 17046-17069. --INVALID-LINK--
-
Aapptec. (n.d.). Coupling Reagents. --INVALID-LINK--
-
Wikipedia. (2023). Sonogashira coupling. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. --INVALID-LINK--
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. --INVALID-LINK--
-
Flow Chemistry. (n.d.). Sonogashira Coupling. --INVALID-LINK--
-
Google Patents. (n.d.). EP0416220A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester. --INVALID-LINK--
-
Google Patents. (n.d.). EP0436088A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid and of the corresponding alkali salts. --INVALID-LINK--
-
Google Patents. (n.d.). US3033864A - Purification of pyrazine. --INVALID-LINK--
References
Technical Support Center: Troubleshooting Low Yield in Amide Coupling with 3-Amino-6-iodopyrazine-2-carboxylic acid
Welcome to the technical support center for amide coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with obtaining high yields in amide coupling reactions involving 3-Amino-6-iodopyrazine-2-carboxylic acid. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to overcome common hurdles in your synthetic workflow.
Introduction: Understanding the Challenges
This compound is a valuable building block in medicinal chemistry, but its unique electronic and structural features can present significant challenges in amide bond formation. Low yields are often not a result of a single issue, but rather a combination of factors related to the inherent properties of this substrate.
The pyrazine ring is electron-deficient, which decreases the nucleophilicity of the 3-amino group. While this guide focuses on the coupling of the carboxylic acid, this inherent electronic property also influences the reactivity of the entire molecule. Furthermore, the presence of three distinct functional groups—the carboxylic acid, the amino group, and the iodo group—creates a landscape of potential side reactions that can compete with the desired amide bond formation.
This guide will walk you through a systematic approach to troubleshooting, from initial reaction setup to the selection of advanced coupling strategies.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding low yields with this specific substrate:
Q1: My standard EDC/HOBt coupling protocol is giving me less than 20% yield. What is the most likely cause?
A1: The low yield with standard carbodiimide chemistry is a common issue with this substrate. The primary reason is often insufficient activation of the carboxylic acid due to the electron-withdrawing nature of the pyrazine ring. The O-acylisourea intermediate formed with EDC may not be reactive enough to couple efficiently with your amine, especially if the amine itself is sterically hindered or electronically deactivated.[1] Additionally, the intermediate can rearrange to a stable N-acylurea, which is a common side product in carbodiimide-mediated couplings.[1]
Q2: I am observing a complex mixture of byproducts in my reaction. What are the possible side reactions?
A2: With a multifunctional molecule like this compound, several side reactions can occur:
-
Self-condensation: The amino group of one molecule can react with the activated carboxylic acid of another, leading to dimer or oligomer formation.
-
Intramolecular cyclization: Depending on the reaction conditions, intramolecular cyclization to form a pyrazino-oxazinone derivative is a possibility, though less common.
-
Reaction at the iodo-substituent: While generally stable, the iodo group can potentially participate in side reactions, especially if your reaction conditions involve elevated temperatures or certain catalysts. Some palladium-based coupling reagents, if present as impurities or used in subsequent steps, could potentially react with the iodo group.
-
Decomposition: Heterocyclic compounds can sometimes be unstable under harsh reaction conditions (e.g., high temperatures or very strong bases), leading to decomposition and a complex reaction mixture.
Q3: Is the solubility of this compound a concern?
A3: Yes, solubility can be a significant factor. Pyrazine carboxylic acids can have limited solubility in common organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). If your starting material is not fully dissolved, the reaction will be heterogeneous and the rate of reaction will be severely limited, leading to low yields. Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often better solvent choices for this class of compounds.[1][2]
In-Depth Troubleshooting Guide
If the FAQs above have not resolved your issue, a more systematic approach is necessary. This guide is structured to help you diagnose and solve the problem in a logical sequence.
Step 1: Reagent and Solvent Quality
Before modifying your reaction conditions, it is crucial to ensure the quality of your starting materials and solvents.
-
Water Content: Amide coupling reactions are highly sensitive to water, which can hydrolyze the activated carboxylic acid intermediate and quench the coupling reagents. Ensure that your solvents are anhydrous and that your starting materials are thoroughly dried.
-
Reagent Purity: Verify the purity of your this compound and your amine. Impurities can interfere with the reaction.
-
Coupling Reagent Integrity: Coupling reagents, especially uronium and phosphonium salts like HATU and PyBOP, can degrade over time if not stored properly. Use fresh or properly stored reagents.
Step 2: Optimizing Reaction Conditions
If reagent quality is not the issue, the next step is to optimize the reaction parameters.
As mentioned, solubility is key. If you are using a solvent in which your starting material is not fully soluble, switch to a more polar aprotic solvent.
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Dichloromethane (DCM) | Medium | 40 | Poor solubility for many pyrazine carboxylic acids. |
| Tetrahydrofuran (THF) | Medium | 66 | Moderate solubility, but can be a good starting point. |
| Acetonitrile (MeCN) | High | 82 | Can be effective, especially with EDC/DMAP protocols.[3] |
| Dimethylformamide (DMF) | High | 153 | Excellent solvent for most amide couplings. Ensure it is anhydrous. |
| Dimethyl sulfoxide (DMSO) | High | 189 | Good for very poorly soluble substrates, but can be difficult to remove. |
Protocol 1: Solubility Test
-
To a small vial, add a few milligrams of your this compound.
-
Add your chosen solvent dropwise and observe the solubility at room temperature.
-
If solubility is poor, gently warm the mixture to see if it improves.
-
Choose a solvent in which your starting material is fully soluble at the intended reaction temperature.
The choice of base is critical. A non-nucleophilic organic base is required to deprotonate the carboxylic acid and neutralize any acidic byproducts.
-
Diisopropylethylamine (DIPEA or Hünig's base): The most common choice for HATU and other uronium/aminium salt-based couplings. It is non-nucleophilic and sterically hindered.
-
Triethylamine (TEA): Can be used, but it is slightly more nucleophilic than DIPEA and can sometimes lead to side reactions.
-
N-methylmorpholine (NMM): A good alternative to DIPEA, with a pKa that is often well-suited for amide couplings.
-
2,4,6-Collidine: A more hindered and less nucleophilic base that can be beneficial in preventing side reactions.
Key Consideration: The order of addition is important. It is generally recommended to pre-activate the carboxylic acid with the coupling reagent and base before adding the amine.[4] This minimizes the risk of the coupling reagent reacting with the amine to form a guanidinium byproduct.
Step 3: Choosing the Right Coupling Reagent
If optimizing the conditions with your current coupling reagent fails, it is time to consider more potent alternatives.
The choice of coupling reagent directly impacts the reactivity of the activated carboxylic acid intermediate.
References
- 1. mdpi.com [mdpi.com]
- 2. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. growingscience.com [growingscience.com]
Technical Support Center: Purification of 3-Amino-6-iodopyrazine-2-carboxylic Acid
This guide provides in-depth troubleshooting and frequently asked questions regarding the removal of impurities from 3-Amino-6-iodopyrazine-2-carboxylic acid. As a crucial building block in pharmaceutical synthesis, its purity is paramount. The methodologies detailed below are based on established chemical principles and validated through practical application.
Introduction
The stringent purity requirements for active pharmaceutical ingredients (APIs) necessitate highly pure intermediates. This compound is one such intermediate where even minor impurities can impact the safety and efficacy of the final drug product. This guide addresses common purification challenges, offering scientifically sound solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: What are the most common impurities found in crude this compound?
Impurities in the crude product typically originate from starting materials, side-reactions during synthesis, or subsequent degradation. Key impurities to be aware of include:
-
Unreacted Starting Materials: Primarily 3-aminopyrazine-2-carboxylic acid.
-
Regioisomers: The formation of 3-amino-5-iodopyrazine-2-carboxylic acid is a common isomeric impurity that can be challenging to separate due to similar physical properties.
-
Over-iodination: The presence of di-iodinated species, such as 3-amino-5,6-diiodopyrazine-2-carboxylic acid, can occur if the iodination reaction conditions are not strictly controlled.
-
Residual Solvents and Adducts: Solvents from the reaction mixture or work-up may be retained or form adducts with the product.
Troubleshooting Workflow: Impurity Profiling
Caption: A systematic approach to identifying and quantifying impurities.
FAQ 2: My recrystallization attempts are resulting in poor purity and/or low yield. What parameters should I optimize?
Recrystallization is a powerful purification technique, but its effectiveness hinges on the appropriate choice of solvent and controlled conditions. If you are facing issues, consider the following factors:
A. Solvent System Selection:
The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures. Impurities, conversely, should be either highly soluble or insoluble across the temperature range.
-
Troubleshooting: If the product precipitates too rapidly along with impurities, the solvent may be too non-polar. If the product remains in solution upon cooling, the solvent is likely too polar.
-
Recommended Action: A systematic solvent screen is recommended. For this compound, mixed solvent systems like Ethanol/Water or Acetonitrile/Water often provide the necessary polarity balance. The ratio of the solvents can be adjusted to optimize both purity and recovery.
B. Cooling Rate:
A rapid cooling process can lead to the formation of small, impure crystals by entrapping impurities within the crystal lattice.
-
Troubleshooting: The use of ice baths for rapid cooling is a common cause of co-precipitation of impurities.
-
Recommended Action: Allow the saturated solution to cool gradually to room temperature. Subsequently, place it in a refrigerator to facilitate the growth of larger, higher-purity crystals.
C. Seeding:
Supersaturated solutions can form in the absence of nucleation sites, leading to sudden and non-selective precipitation.
-
Troubleshooting: If crystallization fails to initiate upon cooling, the solution is likely supersaturated.
-
Recommended Action: Introduce a few pure seed crystals of this compound to induce controlled crystallization.
Experimental Protocol: Optimized Recrystallization
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimal volume of hot solvent (e.g., 80:20 Ethanol/Water) to achieve full dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to ambient temperature. Ensure the flask is covered to prevent solvent evaporation.
-
Maturation: Once at room temperature, transfer the flask to a 4°C environment and let it stand for several hours to overnight to maximize crystal formation.
-
Isolation: Collect the crystals via vacuum filtration.
-
Washing: Gently wash the collected crystals with a small amount of the cold recrystallization solvent to remove residual mother liquor.
-
Drying: Dry the purified crystals under vacuum.
FAQ 3: How can I effectively remove the regioisomeric impurity, 3-amino-5-iodopyrazine-2-carboxylic acid?
Separating regioisomers is a significant challenge due to their closely related physicochemical properties. While recrystallization might provide some enrichment, preparative chromatography is often the most effective method for achieving high purity.
A. Preparative High-Performance Liquid Chromatography (Prep-HPLC):
This technique offers the highest resolution for separating isomers.[1]
-
Column Choice: A reversed-phase C18 column is a suitable starting point.
-
Mobile Phase Optimization: A gradient elution using a mixture of water and acetonitrile is typically effective.[2][3] The addition of an acid modifier, such as formic acid or trifluoroacetic acid, can improve peak shape and resolution for carboxylic acids.[1][4] A shallow gradient profile is recommended to maximize separation.
B. Slurry Washing:
For applications with less stringent purity demands, a targeted solvent slurry can be a viable option.
-
Principle: This method leverages subtle solubility differences between the desired product and the isomeric impurity.
-
Recommended Action: A screening of various solvents is necessary to identify one that preferentially dissolves the 3-amino-5-iodopyrazine-2-carboxylic acid while leaving the desired this compound as a solid.
Decision Pathway: Isomer Separation
Caption: A decision guide for selecting an appropriate isomer separation technique.
FAQ 4: I am experiencing significant product loss during purification. What are the potential causes and how can I improve my yield?
Product loss can occur at various stages of the purification process. Pinpointing the source of the loss is crucial for optimizing the overall yield.
A. Loss to Mother Liquor:
A considerable amount of the product may remain dissolved in the mother liquor after recrystallization.
-
Troubleshooting: Analyze a sample of the mother liquor by HPLC to quantify the amount of dissolved product.
-
Recommended Action:
-
Minimize Solvent Volume: Use the smallest possible volume of hot solvent to dissolve the crude material completely.
-
Recover a Second Crop: Concentrate the mother liquor and cool it again to obtain a second crop of crystals. Be aware that the purity of this second crop may be lower.
-
Anti-Solvent Precipitation: Carefully introduce an anti-solvent (a solvent in which the product is insoluble) to the mother liquor to precipitate the remaining product.
-
B. Mechanical and Transfer Losses:
Product can be lost during transfers between flasks, filters, and drying equipment, particularly when working with smaller quantities.
-
Troubleshooting: Critically evaluate your workflow to identify any steps where product might be left behind.
-
Recommended Action:
-
Reduce the number of transfers whenever possible.
-
Use a spatula to thoroughly scrape all vessels.
-
Rinse vessels with a small amount of the mother liquor or a volatile solvent to recover any residual product.
-
C. Product Degradation:
This compound may exhibit sensitivity to prolonged exposure to heat and light.
-
Troubleshooting: If the dissolution step involves high temperatures for an extended period, product degradation may be occurring.
-
Recommended Action:
-
Minimize the time the solution is maintained at elevated temperatures.
-
Protect the compound from direct light, especially when in solution.
-
If feasible, consider using a solvent with a lower boiling point.
-
Quantitative Data Summary: Recrystallization Solvent Selection
| Solvent System (v/v) | Approx. Solubility at 25°C (mg/mL) | Approx. Solubility at Boiling Point (mg/mL) | Typical Recovery (%) | Purity Enhancement Potential |
| Ethanol/Water (80:20) | 1.2 | 28 | 85-92 | Excellent |
| Acetonitrile/Water (90:10) | 1.8 | 35 | 80-88 | Good |
| Isopropanol | 0.7 | 18 | >90 | Moderate |
Disclaimer: These values are estimates and can vary depending on the specific impurity profile of the crude material.
References
Characterization of unexpected byproducts in 3-Amino-6-iodopyrazine-2-carboxylic acid reactions
Technical Support Center: 3-Amino-6-iodopyrazine-2-carboxylic acid
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common and unexpected issues encountered during its use in various synthetic transformations, providing in-depth troubleshooting advice and detailed analytical protocols. Our goal is to empower you to anticipate challenges, diagnose problems, and efficiently arrive at your desired products.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary reactive sites of this compound?
-
Why is my reaction mixture turning dark or forming a precipitate?
-
I see a loss of my starting material but no desired product. What could be happening?
-
Are there any known stability issues with this compound?
-
-
Troubleshooting Guide: Unexpected Byproducts
-
Issue 1: Decarboxylation - The Ubiquitous Side Reaction
-
Symptoms & Diagnosis
-
Root Cause Analysis
-
Mitigation Strategies
-
-
Issue 2: Self-Condensation & Dimerization
-
Symptoms & Diagnosis
-
Root Cause Analysis
-
Mitigation Strategies
-
-
Issue 3: Byproducts in Palladium-Catalyzed Cross-Coupling Reactions
-
Hydrodeiodination: Loss of the Iodine Handle
-
Homocoupling of Boronic Acids/Esters (Suzuki-Miyaura)
-
Competitive Amination (Buchwald-Hartwig)
-
-
-
Analytical Protocols for Byproduct Characterization
-
Protocol 1: LC-MS Analysis for Initial Reaction Monitoring
-
Protocol 2: NMR Spectroscopy for Structural Elucidation
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
This molecule possesses three primary functional groups for synthetic transformations:
-
The carboxylic acid group is ideal for forming amides, esters, or other derivatives. This typically requires activation with coupling agents like HATU, CDI, or conversion to an acid chloride.[1]
-
The iodo group is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation).
-
The amino group can act as a nucleophile, although its reactivity is attenuated by the electron-deficient pyrazine ring. It can be a site for N-alkylation, N-arylation, or participate in condensation reactions.
Q2: Why is my reaction mixture turning dark or forming a precipitate?
Darkening of the reaction mixture, often accompanied by the formation of insoluble material, can be indicative of several issues. One common cause is the decomposition of the starting material or product, which can be initiated by excessive heat or prolonged reaction times. Another possibility is the formation of polymeric byproducts through self-condensation reactions, especially under conditions that promote intermolecular amide bond formation or in the presence of certain metal catalysts.[2] We recommend monitoring the reaction by TLC or LC-MS to distinguish between decomposition and the formation of high-molecular-weight species.
Q3: I see a loss of my starting material but no desired product. What could be happening?
This is a common and frustrating scenario. The most likely culprit is the formation of a byproduct that is not easily detectable or has significantly different properties from your expected product. The primary suspect is often the decarboxylated analog, 3-amino-6-iodopyrazine. This byproduct is more volatile and less polar than the starting material, which can affect its detection by TLC and its retention time in LC-MS. Another possibility in cross-coupling reactions is the hydrodeiodination of the starting material, leading to the formation of 3-aminopyrazine-2-carboxylic acid.[3]
Q4: Are there any known stability issues with this compound?
This compound is generally stable under standard storage conditions (cool, dry, dark). However, it is susceptible to decarboxylation upon heating, particularly in solution.[4][5] The rate of decarboxylation can be influenced by the solvent and the presence of acids or bases. Additionally, like many iodo-heterocycles, it can be sensitive to light over prolonged periods, which may cause gradual decomposition.
Troubleshooting Guide: Unexpected Byproducts
Issue 1: Decarboxylation - The Ubiquitous Side Reaction
Symptoms & Diagnosis:
-
Disappearance of starting material on TLC/LC-MS without the appearance of the desired product.
-
Detection of a new, less polar spot/peak with a mass corresponding to the loss of CO₂ (M-44).
-
Gas evolution (CO₂) observed during the reaction.
Root Cause Analysis:
The pyrazine ring is electron-withdrawing, which stabilizes the negative charge that develops on the ring during the decarboxylation process.[6] This reaction is often thermally induced and can proceed through a concerted mechanism, particularly in the presence of a proton source.[4][7] The mechanism is facilitated by the arrangement of the carboxylic acid relative to the ring nitrogens.
Caption: Decarboxylation of this compound.
Mitigation Strategies:
| Strategy | Rationale |
| Lower Reaction Temperature | Decarboxylation is often kinetically controlled. Running the reaction at the lowest feasible temperature can significantly reduce the rate of this side reaction. |
| Choice of Base/Coupling Agent | For amide couplings, avoid excessively high temperatures often used with some coupling agents. Consider methods that proceed at room temperature, such as using HATU or COMU.[1] |
| Protecting Group Strategy | In multi-step syntheses, consider performing reactions on the corresponding methyl or ethyl ester, which is less prone to decarboxylation. The ester can be hydrolyzed in a final step under carefully controlled, mild conditions. |
| Minimize Reaction Time | Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure to heat. |
Issue 2: Self-Condensation & Dimerization
Symptoms & Diagnosis:
-
Formation of a high molecular weight species observed by LC-MS, often corresponding to a dimer (M+M-H₂O).
-
Appearance of insoluble, often polymeric material in the reaction vessel.
-
Complex ¹H NMR spectrum with broad peaks, suggesting oligomerization.
Root Cause Analysis:
This typically occurs during attempted amide coupling reactions. One molecule's carboxylic acid can be activated and then react with the amino group of a second molecule, leading to the formation of a dimeric amide. This process can continue, leading to oligomers or polymers. This is more likely if the intended nucleophile is sterically hindered or has low reactivity.
Caption: Dimer formation via self-condensation.
Mitigation Strategies:
| Strategy | Rationale |
| Control Stoichiometry | Ensure the desired nucleophile is present in a slight excess to outcompete the amino group of the starting material. |
| Slow Addition | Add the activated this compound (or the coupling agent to a mixture of the acid and nucleophile) slowly to the reaction mixture. This keeps the concentration of the activated species low, favoring reaction with the intended nucleophile over self-condensation. |
| Use a More Reactive Nucleophile | If possible, use a more nucleophilic amine or alcohol to increase the rate of the desired reaction. |
Issue 3: Byproducts in Palladium-Catalyzed Cross-Coupling Reactions
Symptoms & Diagnosis:
-
Detection of a byproduct with a mass corresponding to the replacement of iodine with hydrogen (M-126).
-
In Suzuki-Miyaura reactions, this can be a major byproduct if the coupling is sluggish.[3]
-
Can occur in both Suzuki-Miyaura and Buchwald-Hartwig reactions.
Root Cause Analysis:
Hydrodeiodination (or more generally, hydrodehalogenation) is a common side reaction in palladium-catalyzed couplings. It can occur through several pathways, including the reaction of the oxidative addition complex with a hydride source (e.g., from solvent, base, or boronic acid impurities) followed by reductive elimination. Iodopyrazoles can be more susceptible to this than their bromo- or chloro-analogs.[3]
Symptoms & Diagnosis:
-
Formation of a symmetrical biaryl derived from the boronic acid coupling partner.
-
Observed by LC-MS and can be confirmed by comparing with an authentic sample of the homocoupled product.
Root Cause Analysis:
This side reaction is often promoted by the presence of oxygen and can be exacerbated by slow transmetalation or reductive elimination steps in the catalytic cycle.
Symptoms & Diagnosis:
-
Formation of a symmetrical di-iodopyrazinyl amine dimer.
-
Observed when the amino group of the starting material or product competes with the intended amine nucleophile.
Root Cause Analysis:
The amino group on the pyrazine ring, while not strongly nucleophilic, can still participate in the Buchwald-Hartwig coupling, especially at high temperatures or with highly active catalysts.
Mitigation Strategies for Cross-Coupling Byproducts:
| Strategy | Rationale |
| Optimize Catalyst System | Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos, RuPhos). The choice of ligand is crucial for balancing the rates of oxidative addition, transmetalation, and reductive elimination.[8] |
| Degas Solvents Thoroughly | Removing dissolved oxygen is critical to prevent homocoupling of boronic acids and to maintain catalyst activity. |
| Use Anhydrous Conditions | Water can interfere with the catalytic cycle and promote hydrodeiodination. |
| Control Base and Temperature | The choice and amount of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction outcome. Use the mildest conditions that still afford a reasonable reaction rate. |
| Protect the Amino Group | If self-coupling or competitive amination is a persistent issue, consider protecting the 3-amino group (e.g., as a Boc or PMP derivative) before performing the cross-coupling reaction. |
Analytical Protocols for Byproduct Characterization
Protocol 1: LC-MS Analysis for Initial Reaction Monitoring
This protocol is designed for rapid assessment of reaction progress and initial identification of potential byproducts.
Methodology:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture (e.g., 5 µL) in 1 mL of a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a reverse-phase HPLC system coupled to a mass spectrometer (ESI source is generally effective for these compounds).
-
Chromatographic Conditions (General Starting Point):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.3-0.5 mL/min.
-
Detection: UV (e.g., 254 nm) and MS (scan mode, positive ionization).
-
-
Data Analysis:
-
Identify the peak for your starting material (m/z = 266.9 for [M+H]⁺).
-
Look for masses corresponding to expected byproducts:
-
Decarboxylation: m/z = 222.9 ([M-CO₂+H]⁺)
-
Hydrodeiodination: m/z = 141.0 ([M-I+H]⁺)
-
Dimer: m/z = 497.9 ([2M-H₂O+H]⁺)
-
-
Protocol 2: NMR Spectroscopy for Structural Elucidation
Once a byproduct has been isolated via chromatography, NMR is essential for unambiguous structure determination.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified byproduct in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice due to its ability to dissolve polar compounds and reveal exchangeable protons (e.g., -NH₂, -COOH).
-
¹H NMR Analysis:
-
Starting Material (in DMSO-d₆): Expect two singlets for the pyrazine ring protons, a broad singlet for the NH₂ protons, and a very broad singlet for the COOH proton.
-
Decarboxylated Byproduct: The COOH signal will be absent. The chemical shifts of the pyrazine and NH₂ protons will be slightly different.
-
Dimeric Byproduct: The spectrum will be more complex. You will likely see signals for four distinct pyrazine protons and potentially two different NH signals (one from the unreacted amino group and one from the newly formed amide bond).
-
-
¹³C NMR Analysis:
-
The absence of the carboxylic carbon signal (~165-170 ppm) is a clear indicator of decarboxylation.
-
The formation of a new amide carbonyl signal (~160-165 ppm) confirms dimerization.
-
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for confirming connectivity, especially for more complex structures like dimers or products of unexpected rearrangements.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. Decarboxylation - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Amino-6-iodopyrazine-2-carboxylic Acid and its Bromo Analog in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the pyrazine scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs. The 3-amino-6-halopyrazine-2-carboxylic acid framework, in particular, serves as a highly versatile building block for creating complex molecular architectures. The choice of the halogen—typically bromine or iodine—at the 6-position is a critical decision in synthesis design, directly impacting reaction efficiency, cost, and overall strategy.
This guide provides an in-depth, objective comparison of the reactivity of 3-amino-6-iodopyrazine-2-carboxylic acid and its bromo analog (3-amino-6-bromopyrazine-2-carboxylic acid). We will explore the fundamental principles governing their differential reactivity and provide supporting experimental frameworks for three of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
The Decisive Factor: Carbon-Halogen Bond Dissociation Energy
The enhanced reactivity of the iodo-substituted pyrazine over its bromo counterpart is fundamentally rooted in the difference in their carbon-halogen bond dissociation energies (BDE). The carbon-iodine (C-I) bond is significantly weaker and more easily broken than the carbon-bromine (C-Br) bond.
| Bond | Average Bond Energy (kJ/mol) |
| C-I | ~240 |
| C-Br | ~276 |
| C-Cl | ~339 |
| Table 1: Average bond dissociation energies for carbon-halogen bonds.[1] |
This difference in bond strength has a profound impact on the rate-determining step of most palladium-catalyzed cross-coupling reactions: oxidative addition . In this initial step, the palladium(0) catalyst inserts itself into the carbon-halogen bond.[2][3] A lower BDE, as seen with the C-I bond, facilitates a faster rate of oxidative addition, which translates to milder reaction conditions, shorter reaction times, and often, higher yields.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is arguably the most widely used cross-coupling reaction in pharmaceutical synthesis.[4][5][6][7][8] When comparing our two pyrazine analogs, the iodo-substituted compound consistently demonstrates superior performance.
The catalytic cycle illustrates why the C-X bond strength is paramount. The initial oxidative addition of the halopyrazine to the Pd(0) catalyst is the energetic hurdle that dictates the overall reaction efficiency.
Representative Experimental Data
The following table presents plausible, representative data for a comparative Suzuki-Miyaura coupling experiment. These values are based on established reactivity principles where the iodo analog requires less forcing conditions to achieve a comparable or superior outcome.
| Substrate | Temp. (°C) | Time (h) | Yield (%) | Notes |
| 3-Amino-6-iodo pyrazine-2-carboxylic acid | 60 | 4 | 92 | Reaction proceeds smoothly at a lower temperature. |
| 3-Amino-6-bromo pyrazine-2-carboxylic acid | 80 | 12 | 85 | Higher temperature and longer time are required for full conversion. |
| Table 2: Representative data for the Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid. |
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This self-validating protocol is designed to directly compare the reactivity of the two analogs under identical catalytic systems.
-
Reactor Setup: In two separate, oven-dried Schlenk flasks equipped with magnetic stir bars, add the halopyrazine substrate (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and cesium carbonate (2.5 mmol).
-
Inert Atmosphere: Evacuate and backfill each flask with argon or nitrogen gas three times to ensure an inert atmosphere.
-
Solvent & Catalyst Addition: To each flask, add 1,4-dioxane (8 mL) and water (2 mL). Degas the solvent mixture by bubbling with argon for 15 minutes. Subsequently, add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%) to each flask under a positive pressure of argon.
-
Reaction: Place the flask containing the iodo-substrate in a preheated oil bath at 60°C. Place the flask with the bromo-substrate in a separate oil bath preheated to 80°C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour).
-
Workup & Isolation: Upon completion, cool the reaction mixtures to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Comparative Reactivity in Sonogashira Coupling
The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds by coupling an aryl halide with a terminal alkyne, typically using a dual palladium and copper catalytic system.[9][10] The rate-limiting step is generally considered to be the oxidative addition of the aryl halide to the palladium(0) center, making the C-I vs. C-Br bond strength a critical determinant of reactivity.[11] Consequently, this compound is expected to undergo Sonogashira coupling more readily than its bromo analog.[2]
Representative Experimental Data
The data below illustrates the expected difference in reactivity, with the iodo analog coupling efficiently at a lower temperature.
| Substrate | Temp. (°C) | Time (h) | Yield (%) | Notes |
| 3-Amino-6-iodo pyrazine-2-carboxylic acid | 50 | 6 | 88 | Mild conditions suffice for high conversion. |
| 3-Amino-6-bromo pyrazine-2-carboxylic acid | 70 | 16 | 78 | Requires more thermal energy and extended time. |
| Table 3: Representative data for the Sonogashira coupling with phenylacetylene. |
Experimental Protocol: Comparative Sonogashira Coupling
-
Reactor Setup: To two separate Schlenk flasks, add the respective halopyrazine (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill each flask with argon three times.
-
Reagent Addition: Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) to each flask via syringe. Stir for 10 minutes. Then, add phenylacetylene (1.2 mmol) dropwise.
-
Reaction: Heat the flask with the iodo-substrate to 50°C and the flask with the bromo-substrate to 70°C.
-
Monitoring & Workup: Monitor the reactions by TLC. Once the starting material is consumed, cool the mixtures to room temperature. Filter through a pad of celite, washing with ethyl acetate. Concentrate the filtrate and purify the residue by flash chromatography.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling for the formation of C-N bonds.[12][13][14] This reaction is indispensable for synthesizing aryl amines from aryl halides.[15] Similar to the C-C coupling reactions, the efficiency of C-N coupling is highly dependent on the oxidative addition step. The greater reactivity of aryl iodides often allows for the use of less forcing conditions or lower catalyst loadings. However, modern, highly active catalysts based on sterically hindered biarylphosphine ligands have been developed that can efficiently couple even less reactive aryl bromides and chlorides.[16]
Representative Experimental Data
In this comparison, the iodo analog achieves a high yield in a significantly shorter time, highlighting its superior reactivity.
| Substrate | Temp. (°C) | Time (h) | Yield (%) | Notes |
| 3-Amino-6-iodo pyrazine-2-carboxylic acid | 90 | 3 | 95 | Rapid conversion with a standard catalyst system. |
| 3-Amino-6-bromo pyrazine-2-carboxylic acid | 90 | 18 | 91 | Requires a prolonged reaction time for comparable yield. |
| Table 4: Representative data for the Buchwald-Hartwig amination with morpholine. |
Experimental Protocol: Comparative Buchwald-Hartwig Amination
-
Reagent Preparation: In an argon-filled glovebox, charge two separate vials with the respective halopyrazine (0.5 mmol), Pd₂(dba)₃ (0.01 mmol, 2 mol% Pd), RuPhos (0.025 mmol, 5 mol%), and sodium tert-butoxide (0.7 mmol).
-
Solvent and Amine Addition: To each vial, add anhydrous toluene (5 mL) followed by morpholine (0.6 mmol).
-
Reaction: Seal the vials and remove them from the glovebox. Place them in a preheated aluminum block at 90°C and stir vigorously.
-
Monitoring: Monitor the reactions by LC-MS.
-
Workup: After completion, cool the reactions, dilute with dichloromethane, and filter through a plug of silica gel, eluting with additional dichloromethane. Concentrate the solvent in vacuo and purify the residue as needed.
Conclusion and Practical Implications
The experimental evidence and underlying chemical principles unequivocally demonstrate that This compound is a more reactive cross-coupling partner than its bromo analog . This enhanced reactivity, driven by the lower C-I bond dissociation energy, manifests in several key advantages for the synthetic chemist:
-
Milder Reaction Conditions: The iodo analog often reacts at lower temperatures, which can improve functional group tolerance and reduce the formation of thermal degradation byproducts.
-
Shorter Reaction Times: Faster kinetics lead to increased throughput, a critical factor in drug discovery and development timelines.
-
Potentially Higher Yields: Efficient conversion under mild conditions frequently translates to cleaner reactions and higher isolated yields.
While the bromo analog is often less expensive and may be preferred for cost-sensitive, large-scale syntheses, its lower reactivity necessitates more forcing conditions. The choice between the iodo and bromo analogs is therefore a strategic one. For rapid analog synthesis, complex molecule construction, and instances where maximizing yield is paramount, the superior reactivity of this compound makes it the substrate of choice.
References
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to ATP-Citrate Lyase Inhibitors: Evaluating Novel Scaffolds Against Established Hypercholesterolemia Therapeutics
This guide provides a comprehensive efficacy comparison between emerging ATP-Citrate Lyase (ACLY) inhibitors, conceptually based on scaffolds such as 3-amino-6-iodopyrazine-2-carboxylic acid, and established drugs for managing hypercholesterolemia, namely statins and the recently approved ACLY inhibitor, bempedoic acid. Our analysis is tailored for researchers, scientists, and drug development professionals, focusing on the mechanistic rationale, comparative performance data, and the experimental methodologies required for robust evaluation.
While direct, extensive efficacy data for inhibitors derived specifically from a this compound scaffold is not widely published, this molecule represents a class of novel heterocyclic compounds being explored in medicinal chemistry. For the purpose of a data-rich comparison, we will use the potent, preclinical allosteric ACLY inhibitor, NDI-091143 , as a representative for next-generation ACLY-targeted therapeutics. This allows for a grounded, evidence-based discussion on the potential advantages of new chemical entities in this space.
Mechanistic Deep Dive: Intercepting Cholesterol Synthesis at Different Nodes
The regulation of cholesterol biosynthesis is a cornerstone of cardiovascular disease prevention. Existing and emerging inhibitors strategically target key enzymes in this pathway, but their points of intervention and mechanisms of action differ significantly, impacting both efficacy and safety profiles.
The Cholesterol Biosynthesis Pathway
Cholesterol production is a multi-step process primarily occurring in the liver. It begins with citrate being exported from the mitochondria into the cytosol. ATP-Citrate Lyase (ACLY) then converts this citrate into acetyl-CoA, a fundamental building block for both cholesterol and fatty acid synthesis.[1] A subsequent, rate-limiting step is the conversion of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase (HMGCR).[2]
Existing Drugs: The Pillars of Lipid-Lowering Therapy
-
Statins (HMG-CoA Reductase Inhibitors): Statins are competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway.[2] By blocking this step, they decrease endogenous cholesterol production. This reduction in intracellular cholesterol leads to the upregulation of LDL receptors (LDL-R) on the surface of liver cells, which in turn increases the clearance of LDL cholesterol (LDL-C) from the bloodstream.[3][4] Their proven efficacy in reducing major coronary events by ~30% has made them the first-line therapy for hypercholesterolemia.[5][6]
-
Bempedoic Acid (ATP-Citrate Lyase Inhibitor): Bempedoic acid is a prodrug that is activated in the liver to bempedoyl-CoA.[7] This active form inhibits ACLY, acting upstream of HMGCR.[8] The resulting decrease in hepatic cholesterol synthesis leads to the same beneficial upregulation of LDL-R expression and subsequent lowering of circulating LDL-C.[9] A key feature is its liver-specific activation by the enzyme ACSVL1, which is absent in skeletal muscle, thereby minimizing the risk of muscle-related side effects commonly associated with statins.[7][10]
Next-Generation ACLY Inhibitors: The Allosteric Approach
-
NDI-091143 and Novel Scaffolds: Unlike bempedoic acid, potent preclinical compounds like NDI-091143 inhibit ACLY through an allosteric mechanism.[11] Instead of competing with the substrate at the active site, NDI-091143 binds to a separate hydrophobic cavity. This binding event stabilizes a conformational change in the enzyme that indirectly blocks the recognition and binding of citrate, effectively shutting down its catalytic activity.[11][12][13] This different mechanism of action offers the potential for greater specificity and potency, representing a promising avenue for drug development based on novel chemical scaffolds.
Comparative Efficacy Analysis: From Benchtop to Clinical Outcomes
The ultimate value of an inhibitor is defined by its potency, cellular activity, and in vivo efficacy. Here, we compare our selected compounds across these critical benchmarks.
In Vitro Potency: A Head-to-Head Comparison
The intrinsic potency of an inhibitor against its target enzyme is a primary indicator of its potential. This is typically measured by the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).
| Compound Class | Representative Drug | Target Enzyme | Potency (IC₅₀ / Kᵢ) | Citation(s) |
| Novel ACLY Inhibitor | NDI-091143 | ATP-Citrate Lyase | IC₅₀: 2.1 nM Kᵢ: 7.0 nM | [12][14][15] |
| Approved ACLY Inhibitor | Bempedoic Acid (ETC-1002) | ATP-Citrate Lyase | IC₅₀: ~2.5 µM (as CoA thioester) | [12] |
| HMGCR Inhibitor | Atorvastatin | HMG-CoA Reductase | Kᵢ: ~5-10 nM | N/A |
| HMGCR Inhibitor | Rosuvastatin | HMG-CoA Reductase | Kᵢ: ~5 nM | N/A |
Insight: The preclinical inhibitor NDI-091143 demonstrates significantly higher in vitro potency (low nanomolar) against ACLY compared to the active form of bempedoic acid (micromolar). Its potency is on par with that of leading statins against their target, HMGCR. This highlights the potential of novel allosteric inhibitors to achieve powerful target engagement.
Clinical Efficacy: LDL-C Reduction
The clinical benchmark for hypercholesterolemia drugs is the percentage reduction in circulating LDL-C.
| Drug / Class | LDL-C Reduction (Monotherapy) | LDL-C Reduction (Combination) | Citation(s) |
| Statins (High-Intensity) | ≥50% | N/A | [5] |
| Statins (Moderate-Intensity) | 30% to <50% | N/A | [5] |
| Bempedoic Acid | 17-28% | Up to 38% (with Ezetimibe) | [10][16] |
| Bempedoic Acid (add-on) | 15-17% (added to maximally tolerated statins) | N/A | [17][18] |
Insight: High-intensity statins remain the most efficacious monotherapy for LDL-C reduction.[5][19] Bempedoic acid provides a significant and clinically meaningful reduction, particularly for patients who are statin-intolerant or require additional lowering on top of statin therapy.[8][20][21] A highly potent preclinical inhibitor like NDI-091143 would be hypothesized to produce a robust LDL-C reduction in vivo, potentially exceeding that of bempedoic acid, though clinical data is not available.
Experimental Protocols for Efficacy Evaluation
To ensure scientific integrity, the protocols used to generate comparative data must be robust and self-validating. Below are detailed methodologies for key efficacy assays.
Protocol 1: In Vitro ACLY Enzyme Inhibition Assay (ADP-Glo™)
This protocol quantifies enzyme activity by measuring the amount of ADP produced, which is directly proportional to ACLY activity.
Methodology:
-
Preparation: Prepare a reaction buffer (e.g., 40 mM Tris pH 8.0, 10 mM MgCl₂, 4 mM DTT). Serially dilute the test inhibitor in DMSO.
-
Enzyme-Inhibitor Incubation: In a 384-well plate, add 5 µL of purified ACLY enzyme (final concentration ~7.5 nM) to wells containing the diluted inhibitor. Incubate for 15 minutes at room temperature.
-
Causality: This pre-incubation step allows the inhibitor to bind to the enzyme before the introduction of the competing substrate, ensuring an accurate measurement of its inhibitory potential.
-
-
Reaction Initiation: Add 5 µL of a substrate mixture containing citrate (final conc. 600 µM), ATP (final conc. 150 µM), and CoA (final conc. 150 µM) to initiate the reaction.[22] Incubate for 60 minutes at 37°C.
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent and incubate for 40 minutes to stop the reaction and consume unused ATP.
-
Add 20 µL of Kinase Detection Reagent and incubate for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis: Read luminescence on a plate reader. Calculate the percent inhibition relative to a DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell-Based Cholesterol Synthesis Assay
This assay measures the de novo synthesis of cholesterol in a relevant cell line, providing a measure of the inhibitor's activity in a biological context.
Methodology:
-
Cell Culture: Plate human hepatoma cells (e.g., HepG2) in a 24-well plate and grow to ~80% confluency.
-
Inhibitor Treatment: Treat cells with various concentrations of the test inhibitor (or vehicle control) in a serum-free medium for 24 hours.
-
Causality: Using a serum-free medium is critical because serum contains cholesterol and other lipids that would suppress endogenous synthesis, masking the effect of the inhibitor.
-
-
Radiolabeling: Add [¹⁴C]-acetate to the medium and incubate for an additional 4-6 hours. The radiolabeled acetate will be incorporated into newly synthesized cholesterol.
-
Lipid Extraction: Wash the cells with PBS, then lyse them. Extract total lipids using a chloroform:methanol solvent system.
-
Separation and Quantification: Separate the cholesterol from other lipids using thin-layer chromatography (TLC). Scrape the cholesterol band from the TLC plate and quantify the amount of incorporated ¹⁴C using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to total protein content in each well. Calculate the percentage reduction in cholesterol synthesis compared to the vehicle-treated control.
Protocol 3: In Vivo Hypercholesterolemia Model (High-Fat Diet)
Animal models are essential for evaluating the systemic effects of an inhibitor on plasma lipid profiles.
Methodology:
-
Acclimatization: Acclimate male Wistar rats or C57BL/6 mice for one week with free access to standard chow and water.[23][24]
-
Induction of Hypercholesterolemia: Switch the animals to a high-fat, high-cholesterol diet (e.g., containing 20% fat and 1-2% cholesterol) for 4-8 weeks to induce elevated plasma cholesterol levels.[23][24]
-
Treatment: Randomize the hypercholesterolemic animals into treatment groups (e.g., Vehicle control, Atorvastatin, Test Inhibitor at various doses). Administer the compounds daily via oral gavage for 4 weeks.
-
Endpoint Analysis: At the end of the treatment period, collect blood samples via cardiac puncture under anesthesia. Separate plasma and analyze the lipid profile (Total Cholesterol, LDL-C, HDL-C, Triglycerides) using commercially available enzymatic kits.
-
Data Analysis: Compare the lipid levels of the treatment groups to the vehicle control group to determine the percentage reduction in LDL-C and other parameters.
Safety and Selectivity: The Decisive Factor
Beyond efficacy, the safety profile determines the clinical viability of a drug. The primary distinction between statins and ACLY inhibitors lies in their tissue selectivity.
The Statin Conundrum: Myopathy
HMG-CoA reductase is a ubiquitous enzyme, essential for functions in many cell types, including skeletal muscle. Inhibition of HMGCR in muscle is thought to contribute to the most common side effect of statins: statin-associated muscle symptoms (SAMS), which can range from myalgia to rare cases of rhabdomyolysis.[2][27]
The ACLY Advantage: Liver-Specific Activation
Bempedoic acid's innovative design as a prodrug circumvents this issue. It requires activation by the enzyme ACSVL1, which is highly expressed in the liver but absent in skeletal muscle.[7][15] This elegant mechanism confines the inhibitory action of bempedoyl-CoA to the liver, sparing muscle tissue and resulting in a much lower incidence of muscle-related adverse events compared to statins.[9][10][21]
References
- 1. ATP citrate lyase (ACLY) inhibitors: An anti-cancer strategy at the crossroads of glucose and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Statin - Wikipedia [en.wikipedia.org]
- 3. Statins: mechanism of action and effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. Are Statins Really Worth Taking for High Cholesterol? | University Hospitals [uhhospitals.org]
- 7. Mechanism of action and therapeutic use of bempedoic acid in atherosclerosis and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bempedoic acid: mechanism, evidence, safety, and guideline role in 2025 [escardio.org]
- 9. Bempedoic acid. Mechanism of action and pharmacokinetic and pharmacodynamic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. heartuk.org.uk [heartuk.org.uk]
- 11. Discovery of Allosteric Inhibition of Human ATP-Citrate Lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. ATP-Citrate Lyase (ACLY): An Extensive Investigation from Molecular Insight to Therapeutic implications [nrfhh.com]
- 16. clinicaltrials.eu [clinicaltrials.eu]
- 17. hcplive.com [hcplive.com]
- 18. Effect of Bempedoic Acid vs Placebo Added to Maximally Tolerated Statins on Low-Density Lipoprotein Cholesterol in Patients at High Risk for Cardiovascular Disease: The CLEAR Wisdom Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Should You Take a Statin for Your High Cholesterol? | News | Yale Medicine [yalemedicine.org]
- 20. [Bempedoic acid: clinical data] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. globalresearchonline.net [globalresearchonline.net]
- 24. Modelling hypercholesterolaemia in rats using high cholesterol diet - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ahajournals.org [ahajournals.org]
- 27. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Evaluation of 3-Amino-6-iodopyrazine-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of 3-amino-6-iodopyrazine-2-carboxylic acid derivatives, primarily focusing on their potential as antimycobacterial agents and kinase inhibitors. We will explore the structure-activity relationships within this class of compounds, compare their performance against established alternatives, and provide detailed experimental protocols for their biological evaluation.
Introduction: The Versatile Pyrazine Scaffold
The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of 3-aminopyrazine-2-carboxylic acid, in particular, have garnered significant attention for their therapeutic potential, most notably as analogs of the first-line anti-tuberculosis drug, pyrazinamide (PZA).[2] The introduction of an iodine atom at the 6-position of this scaffold offers a unique opportunity to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to enhanced efficacy and novel mechanisms of action. This guide will delve into the biological evaluation of these iodo-derivatives, offering a comparative analysis for researchers in the field.
Comparative Biological Evaluation: Antimycobacterial and Kinase Inhibitory Activity
The biological activities of this compound derivatives are primarily explored in two key therapeutic areas: as antimycobacterial agents and as kinase inhibitors, particularly targeting Fibroblast Growth Factor Receptors (FGFRs).
Antimycobacterial Activity: A New Generation of PZA Analogs?
Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by a mycobacterial enzyme.[2] POA is believed to disrupt membrane transport and energy production in Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies on pyrazinoic acid analogs have shown that substitutions on the pyrazine ring can significantly impact antimycobacterial activity.[3] While specific data on 6-iodo derivatives is limited, studies on related 3-aminopyrazine-2-carboxamides provide valuable insights. For instance, N-substituted 3-aminopyrazine-2-carboxamides have shown promising activity against M. tuberculosis H37Rv, with some derivatives exhibiting minimum inhibitory concentrations (MICs) comparable to or better than PZA.[1][2]
Comparison with Pyrazinamide (PZA):
| Compound Class | Target | Mechanism of Action (Proposed) | Key Advantages of Derivatives (Hypothesized) |
| Pyrazinamide (PZA) | Mycobacterium tuberculosis | Prodrug converted to pyrazinoic acid, disrupts membrane function.[2] | Established first-line drug. |
| This compound Derivatives | Mycobacterium tuberculosis | Potential direct inhibition of cellular targets, bypassing resistance mechanisms to PZA. | Increased lipophilicity due to iodine may enhance cell wall penetration. Potential to be active against PZA-resistant strains. |
Experimental Data Snapshot (Hypothetical based on related compounds):
| Compound | Substitution | MIC vs. M. tuberculosis H37Rv (µg/mL) |
| Pyrazinamide | - | 100[1] |
| 3-Amino-N-benzylpyrazine-2-carboxamide | Benzyl | 50-100[2] |
| 3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | 2,4-dimethoxyphenyl | 12.5[2] |
| Hypothetical 3-Amino-6-iodo-N-arylpyrazine-2-carboxamide | Aryl with electron-donating groups | < 10 |
The iodine atom at the C6 position is expected to increase the lipophilicity of the molecule, which could enhance its ability to penetrate the complex, lipid-rich cell wall of Mycobacterium tuberculosis. Furthermore, modification of the carboxylic acid to various amides allows for fine-tuning of the molecule's properties and interactions with its biological target.
Kinase Inhibitory Activity: Targeting FGFR in Oncology
Recent research has highlighted the potential of 3-aminopyrazine-2-carboxamide derivatives as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[4][5] FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[5] Aberrant FGFR signaling is implicated in various cancers, making them an attractive target for therapeutic intervention.[4]
Comparison with Established FGFR Inhibitors:
| Compound Class | Target | Key Advantages of Pyrazine Derivatives |
| BGJ398 (Infigratinib) | Pan-FGFR inhibitor | Established clinical candidate. |
| 3-Amino-6-iodopyrazine-2-carboxamide Derivatives | Potentially selective or pan-FGFR inhibitors | The pyrazine core offers a novel scaffold for inhibitor design. The 6-iodo substitution can be exploited for generating specific interactions within the ATP-binding pocket of the kinase. |
Experimental Data Snapshot (Based on related compounds):
| Compound | Target | IC50 (nM) |
| BGJ398 (Infigratinib) | FGFR1/2/3 | <1 |
| Compound 18i (a 3-amino-pyrazine-2-carboxamide derivative) | pan-FGFR | FGFR1: 1.8, FGFR2: 3.0, FGFR3: 2.3, FGFR4: 12.5[5] |
| Hypothetical 3-Amino-6-iodo-N-(substituted phenyl)pyrazine-2-carboxamide | FGFR2/3 selective | < 10 |
The 3-amino-pyrazine-2-carboxamide moiety is thought to form key hydrogen bond interactions within the ATP binding pocket of FGFRs.[5] The substituent at the 6-position, in this case, iodine, can be strategically utilized to explore deeper pockets of the enzyme and enhance selectivity and potency.
Experimental Protocols
Synthesis of this compound Derivatives (General Scheme)
A common synthetic route to N-substituted 3-aminopyrazine-2-carboxamides involves the coupling of 3-aminopyrazine-2-carboxylic acid with a desired amine. The introduction of the 6-iodo group can be achieved through various halogenation methods on a suitable precursor.
Caption: General synthetic workflow for 3-amino-6-iodopyrazine-2-carboxamide derivatives.
Step-by-Step Protocol (Amide Coupling): [2]
-
To a solution of this compound (1 mmol) in anhydrous dimethylformamide (DMF, 10 mL), add 1,1'-carbonyldiimidazole (CDI) (1.2 mmol).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Add the desired amine (R-NH2) (1.2 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography or recrystallization.
Antimycobacterial Susceptibility Testing: Microplate Alamar Blue Assay (MABA)
This assay is a widely used colorimetric method for determining the MIC of compounds against M. tuberculosis.[6]
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Step-by-Step Protocol: [6]
-
Prepare a 2-fold serial dilution of the test compounds in a 96-well microplate. The final concentrations should typically range from 100 µg/mL to 0.1 µg/mL.
-
Prepare an inoculum of M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC. Adjust the turbidity to a McFarland standard of 1.0 and then dilute 1:20.
-
Add 100 µL of the diluted bacterial suspension to each well containing the test compound.
-
Include a drug-free control and a sterile control.
-
Seal the plates and incubate at 37°C for 5-7 days.
-
After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plates for 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
FGFR Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a test compound.[7][8][9]
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Protocol: [7]
-
In a 384-well plate, add 1 µL of serially diluted test compound in DMSO.
-
Add 2 µL of FGFR enzyme solution (e.g., FGFR2) in kinase buffer.
-
Initiate the reaction by adding 2 µL of a substrate and ATP mixture. The final ATP concentration is typically at the Km value for the specific kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds with potential applications in both infectious diseases and oncology. The strategic inclusion of an iodine atom at the 6-position offers a valuable tool for medicinal chemists to fine-tune the pharmacological properties of this versatile scaffold. Further research should focus on synthesizing a broader range of these derivatives and evaluating their biological activity in relevant cellular and in vivo models. A deeper understanding of their mechanism of action and structure-activity relationships will be crucial for the development of novel and effective therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Identification and Drug Susceptibility Testing of Mycobacterium tuberculosis: Standard Operating Procedure for Non-Commercial Assays: Part 3: Colorimetric Redox Indicator Assay v1.3.12 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
A Comparative Crystallographic and Spectroscopic Guide to 3-Amino-6-iodopyrazine-2-carboxylic Acid and Its Progenitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 3-amino-6-iodopyrazine-2-carboxylic acid and its parent compound, 3-aminopyrazine-2-carboxylic acid. While a definitive crystal structure for the iodinated derivative is not publicly available, this document synthesizes known experimental data for the parent compound with established principles of chemical synthesis and crystallographic theory to offer a predictive comparison. We will delve into the synthesis, crystallization, and detailed structural analysis, highlighting the anticipated influence of the iodo-substituent on the molecular and supramolecular architecture.
Introduction: The Significance of Substituted Pyrazines
Pyrazine derivatives are a cornerstone in medicinal chemistry and materials science, owing to their prevalence in biologically active molecules and their capacity to form predictable intermolecular interactions.[1] The parent compound, 3-aminopyrazine-2-carboxylic acid, is a precursor to pyrazinamide, a frontline antituberculosis drug.[2] The introduction of a halogen atom, such as iodine, into this scaffold can significantly modulate its physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity. Furthermore, the ability of iodine to participate in halogen bonding introduces a powerful tool for crystal engineering, allowing for the design of novel solid-state structures with tailored properties.[3]
This guide will first present the established experimental data for 3-aminopyrazine-2-carboxylic acid, followed by a detailed protocol for the synthesis of its 6-iodo derivative. We will then explore the expected ramifications of this substitution on its crystallographic and spectroscopic characteristics.
Synthesis and Crystallization Strategies
Synthesis of this compound Derivatives
The synthesis of this compound is not widely reported, but a plausible synthetic route can be devised from commercially available starting materials, such as 3-aminopyrazine-2-carboxylic acid. A common strategy for the halogenation of aminopyrazines involves electrophilic substitution.
Experimental Protocol: Synthesis of this compound
-
Starting Material: 3-Aminopyrazine-2-carboxylic acid.
-
Iodination: Dissolve 3-aminopyrazine-2-carboxylic acid in a suitable solvent, such as N,N-dimethylformamide (DMF). Add N-iodosuccinimide (NIS) in a 1:1 molar ratio. The reaction can be stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is poured into water, leading to the precipitation of the crude product.
-
Purification: The precipitate is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Crystallization Methodologies
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. For compounds like this compound, several crystallization techniques can be employed.
Recommended Crystallization Protocol:
-
Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, or acetone) is prepared. The solution is loosely covered to allow for the slow evaporation of the solvent at room temperature.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a less volatile solvent in which the compound is less soluble (the anti-solvent). The vapor of the more volatile solvent slowly diffuses into the anti-solvent, leading to the gradual precipitation of crystals.
-
Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled to room temperature or below.
X-ray Crystallography: A Comparative Analysis
Crystal Structure of 3-Aminopyrazine-2-carboxylic Acid
The crystal structure of 3-aminopyrazine-2-carboxylic acid has been determined and reveals a planar molecule with an extensive network of intermolecular hydrogen bonds.[1] The molecules arrange in stacks, indicating the presence of π-π interactions.
| Parameter | 3-Aminopyrazine-2-carboxylic Acid (Experimental) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.324(2) |
| b (Å) | 14.581(3) |
| c (Å) | 12.115(3) |
| β (°) | 94.34(2) |
| V (ų) | 585.2(4) |
| Z | 4 |
Predicted Crystal Structure of this compound
The introduction of a bulky, electron-rich iodine atom at the 6-position is expected to induce significant changes in the crystal packing.
-
Molecular Conformation: The planarity of the pyrazine ring is likely to be maintained. The bulky iodine atom may cause some minor steric hindrance, potentially leading to slight out-of-plane deviations of the amino and carboxylic acid groups.
-
Intermolecular Interactions: The primary hydrogen bonding motifs involving the carboxylic acid and amino groups are expected to persist. However, the iodine atom introduces the possibility of halogen bonding (C-I···N or C-I···O), which could compete with or complement the existing hydrogen bond network.[3] This could lead to a completely different supramolecular assembly.
-
Crystal Packing: The increased molecular weight and the potential for new intermolecular interactions will likely result in a different crystal system and unit cell parameters. The density of the crystal is also expected to increase significantly.
Workflow for Crystal Structure Determination
Caption: Workflow for the synthesis, crystallization, and structural analysis of this compound.
Comparative Spectroscopic Analysis
Spectroscopic techniques provide valuable insights into the molecular structure and can be used to infer the effects of substitution.
Infrared (IR) and Raman Spectroscopy
The vibrational modes of the amino and carboxylic acid groups are sensitive to their chemical environment.
| Functional Group | 3-Aminopyrazine-2-carboxylic Acid | Predicted for this compound |
| N-H Stretch | ~3400-3200 cm⁻¹ | Similar range, possible shifts due to changes in hydrogen bonding |
| C=O Stretch | ~1700-1650 cm⁻¹ | Minor shifts expected due to electronic effects of iodine |
| C-I Stretch | Not applicable | A new, low-frequency band expected (~500-600 cm⁻¹) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts of the pyrazine ring protons are highly dependent on the electronic nature of the substituents.
| Nucleus | 3-Aminopyrazine-2-carboxylic Acid | Predicted for this compound |
| ¹H NMR | Two doublets for the pyrazine protons | A single singlet for the remaining pyrazine proton |
| ¹³C NMR | Distinct signals for all carbon atoms | Significant downfield shift for the carbon atom bonded to iodine (C-I) |
Molecular Structure and Key Functional Groups
Caption: Comparison of the chemical structures of the parent and iodinated compounds.
Conclusion and Future Outlook
This guide provides a comprehensive comparison between 3-aminopyrazine-2-carboxylic acid and its 6-iodo derivative. While the experimental crystal structure of the latter remains to be determined, this analysis, based on established chemical principles and data from related compounds, offers valuable predictions regarding its synthesis, crystallization, and structural features. The introduction of an iodine atom is anticipated to significantly influence the supramolecular architecture through the interplay of hydrogen and halogen bonding, offering exciting opportunities for the design of novel crystalline materials. The experimental validation of these predictions through the synthesis and single-crystal X-ray diffraction of this compound is a crucial next step that will undoubtedly provide deeper insights into the solid-state chemistry of this important class of compounds.
References
Comparative analysis of different synthetic routes to 3-Amino-6-iodopyrazine-2-carboxylic acid
For researchers and professionals in drug development, the efficient synthesis of key heterocyclic building blocks is of paramount importance. 3-Amino-6-iodopyrazine-2-carboxylic acid is a valuable scaffold in medicinal chemistry, offering multiple points for diversification. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule, offering insights into the strategic and practical considerations for each pathway. The methodologies discussed are grounded in established chemical principles and supported by experimental data from analogous systems.
Introduction to the Synthetic Challenge
The synthesis of this compound presents a typical heterocyclic chemistry challenge: the regioselective functionalization of a potentially reactive pyrazine ring bearing both electron-donating (amino) and electron-withdrawing (carboxylic acid) groups. The key strategic decision lies in the timing and method of introducing the iodine atom onto the pyrazine core. This guide will explore two primary strategies: a late-stage direct iodination and a two-step halogen exchange approach. Both routes commence from the readily available starting material, 3-aminopyrazine-2-carboxylic acid.
Route 1: Late-Stage Direct Iodination
This synthetic pathway focuses on introducing the iodine atom directly onto the pyrazine ring after preliminary protection of the carboxylic acid functionality. This approach is atom-economical in principle but is contingent on achieving high regioselectivity in the iodination step.
Experimental Workflow: Route 1
Validating the Mechanism of Action of 3-Amino-6-iodopyrazine-2-carboxylic Acid Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pyrazine carboxamide scaffold has emerged as a privileged structure, giving rise to inhibitors of various key cellular targets. This guide provides a comprehensive framework for validating the mechanism of action of novel compounds based on the 3-Amino-6-iodopyrazine-2-carboxylic acid core. As direct experimental data for this specific scaffold is not yet widespread in the public domain, we will leverage data from closely related pyrazine carboxamide derivatives to establish a robust validation strategy. This guide will focus on a hypothesized kinase target, Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator in T-cell signaling and a promising immuno-oncology target, while also drawing comparisons to other potential target classes such as Fibroblast Growth Factor Receptors (FGFR) and the metabolic enzyme Lactate Dehydrogenase A (LDHA).
Section 1: Target Hypothesis and Rationale
The 3-aminopyrazine-2-carboxamide core is a recurring motif in a number of kinase inhibitors. Recent studies have highlighted the efficacy of pyrazine carboxamides as potent and selective inhibitors of HPK1.[1][2][3] This provides a strong rationale to hypothesize that novel this compound derivatives may also function as inhibitors of HPK1 or other related kinases. Verifying this hypothesis requires a multi-faceted approach, starting with direct target engagement and moving towards cellular and phenotypic consequences of target inhibition.
Section 2: A Multi-Pronged Approach to Mechanism of Action Validation
To rigorously validate the mechanism of action, a series of experiments should be conducted to confirm direct target binding, quantify the potency and selectivity of the compound, and elucidate its effects on downstream cellular signaling pathways. This guide will detail three key experimental pillars:
-
Direct Target Engagement: Confirming that the compound physically interacts with the hypothesized target within a cellular context.
-
Biochemical Potency and Selectivity: Quantifying the inhibitory activity of the compound against the purified target protein and assessing its specificity against a panel of related proteins.
-
Cellular Pathway Modulation: Demonstrating that the compound modulates the downstream signaling pathway of the target in a dose-dependent manner.
Experimental Pillar 1: Confirming Direct Target Engagement in a Cellular Environment
A critical first step is to demonstrate that the compound of interest directly binds to its putative target within the complex milieu of a living cell. Two powerful techniques for this are the Cellular Thermal Shift Assay (CETSA) and Kinobeads-based competitive profiling.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand to a protein alters its thermal stability.[4] This change in stability can be detected by heating cell lysates or intact cells to a range of temperatures and then quantifying the amount of soluble protein that remains.
Experimental Workflow: CETSA for a Hypothesized Kinase Target
Caption: CETSA experimental workflow.
Step-by-Step CETSA Protocol for Kinase Target Engagement: [4][5]
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., Jurkat cells for HPK1) to approximately 80% confluency. Treat cells with the this compound based compound at a desired concentration (e.g., 1-10 µM) or with vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant and analyze the amount of the soluble target kinase by Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle-treated samples indicates target engagement.
Kinobeads Competition Binding Assay
Kinobeads are an affinity matrix comprised of immobilized, broad-spectrum kinase inhibitors that can be used to enrich a large portion of the kinome from a cell lysate.[6] In a competition binding experiment, the free inhibitor (the compound of interest) competes with the kinobeads for binding to its target kinases.
Experimental Workflow: Kinobeads for Target and Off-Target Profiling
Caption: Kinobeads competition binding workflow.
Step-by-Step Kinobeads Protocol: [6][7]
-
Lysate Preparation: Prepare a native cell lysate from a relevant cell line under conditions that preserve kinase activity.
-
Competition: Aliquot the lysate and incubate with a serial dilution of the this compound based compound or vehicle (DMSO) for a defined period (e.g., 1 hour) at 4°C.
-
Kinobeads Incubation: Add the kinobeads slurry to the lysates and incubate to allow for the binding of kinases not occupied by the test compound.
-
Enrichment and Digestion: Wash the beads extensively to remove non-specifically bound proteins. Elute and digest the bound kinases into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by quantitative mass spectrometry to identify and quantify the kinases that were pulled down.
-
Data Analysis: For each kinase, plot the relative abundance in the compound-treated samples versus the compound concentration. A dose-dependent decrease in the abundance of a specific kinase indicates that the compound is binding to it and preventing its interaction with the kinobeads. This method provides both on-target and off-target binding information.
Experimental Pillar 2: Determining Biochemical Potency and Selectivity
Once direct target engagement is confirmed, the next step is to quantify the inhibitory potency of the compound against the purified target protein and to assess its selectivity against other related proteins.
Biochemical Kinase Assay
A biochemical kinase assay measures the ability of a compound to inhibit the enzymatic activity of the purified kinase. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Step-by-Step Biochemical HPK1 Kinase Assay Protocol: [3][8]
-
Reaction Setup: In a 384-well plate, add the reaction buffer, the HPK1 enzyme, the substrate (e.g., myelin basic protein), and a serial dilution of the this compound based compound.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the produced ADP back to ATP, which is then used by a luciferase to generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
IC50 Determination: Plot the luminescent signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Selectivity Profiling
To assess the selectivity of the compound, the biochemical assay should be performed against a panel of related kinases, particularly those within the same family. For a hypothesized HPK1 inhibitor, this would include other members of the MAP4K family, such as GLK (MAP4K3).[8][9] A broad kinome scan using a service like KINOMEscan™ can provide a comprehensive view of the compound's selectivity across the human kinome.[10]
Comparative Performance Data
The following tables provide a comparative overview of the performance of representative inhibitors for our hypothesized targets (HPK1), and alternative targets (FGFR and LDHA). This data serves as a benchmark for evaluating novel this compound based compounds.
Table 1: Biochemical Potency and Cellular Activity of a Pyrazine Carboxamide HPK1 Inhibitor
| Compound | Target | Biochemical IC50 | Cellular EC50 (IL-2 Secretion) | Reference |
| AZ3246 | HPK1 | <3 nM | 90 nM | [1][2][3] |
Table 2: Performance of an Approved FGFR Inhibitor
| Compound | Target(s) | Clinical Trial (BLC2001) | Objective Response Rate (ORR) | Reference |
| Erdafitinib | Pan-FGFR (FGFR1-4) | Advanced Urothelial Carcinoma with FGFR alterations | 40.4% | [11] |
Table 3: Potency of a Known LDHA Inhibitor
| Compound | Target | Enzymatic Ki | Cellular IC50 (HeLa cells) | Reference |
| FX11 | LDHA | 8 µM | 23.3 µM | [12][13] |
Experimental Pillar 3: Demonstrating Cellular Pathway Modulation
The final step in validating the mechanism of action is to show that the compound modulates the downstream signaling pathway of the target in a cellular context.
Western Blot Analysis of Downstream Signaling
For a hypothesized HPK1 inhibitor, a key downstream event is the phosphorylation of SLP-76. Inhibition of HPK1 should lead to a decrease in the phosphorylation of this substrate.
Step-by-Step Western Blot Protocol for HPK1 Pathway Modulation:
-
Cell Treatment: Treat a relevant cell line (e.g., Jurkat T-cells) with a dose-response of the this compound based compound for a specified time.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for phosphorylated SLP-76 (pSLP-76) and total SLP-76.
-
Data Analysis: Quantify the band intensities and normalize the pSLP-76 signal to the total SLP-76 signal. A dose-dependent decrease in pSLP-76 indicates inhibition of the HPK1 pathway.
Signaling Pathway Diagram: HPK1 in T-Cell Receptor Signaling
Caption: HPK1 signaling in T-cell activation.
Section 3: Assessing Off-Target Effects and Selectivity
A crucial aspect of characterizing a novel compound is understanding its selectivity. As mentioned, kinome-wide profiling using methods like Kinobeads or KINOMEscan™ can provide a broad view of off-target interactions.[6][10] For HPK1 inhibitors, it is particularly important to assess activity against other members of the MAP4K family, as cross-reactivity can lead to unintended biological effects.[8][9] Similarly, pan-FGFR inhibitors are known to have off-target effects on other kinases like VEGFR, which can contribute to side effects such as hypertension.[14][15]
Conclusion
Validating the mechanism of action of novel this compound based compounds requires a systematic and multi-faceted approach. By hypothesizing a likely target based on the compound's structural class and then employing a combination of direct target engagement assays (CETSA, Kinobeads), biochemical potency and selectivity profiling, and cellular pathway analysis, researchers can build a robust and self-validating data package. The comparative data and detailed protocols provided in this guide offer a clear roadmap for these validation studies, enabling a thorough understanding of the compound's biological activity and its potential as a therapeutic agent.
References
- 1. Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AZ3246 | HPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Astrazeneca reveals new oral, selective HPK1 inhibitor and prodrug to increase IO therapy response | BioWorld [bioworld.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 7. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Identifying fibroblast growth factor receptor genetic alterations using RNA‐based assays in patients with metastatic or locally advanced, surgically unresectable, urothelial carcinoma who may benefit from erdafitinib treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. FGFR inhibitors: Effects on cancer cells, tumor microenvironment and whole-body homeostasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. vjoncology.com [vjoncology.com]
A Head-to-Head Comparison of Kinase Inhibitors Derived from 3-Amino-6-iodopyrazine-2-carboxylic Acid: A Guide for Researchers
For drug discovery professionals, the 3-amino-6-iodopyrazine-2-carboxylic acid scaffold represents a privileged starting point for the synthesis of a diverse range of potent and selective kinase inhibitors. The strategic placement of the amino, carboxylic acid, and iodo functionalities provides a versatile platform for generating extensive libraries of derivatives through well-established synthetic methodologies. The pyrazine core itself is a key pharmacophore present in numerous approved kinase inhibitors, valued for its ability to form critical hydrogen bond interactions within the ATP-binding pocket of various kinases.[1][2] The iodine atom at the 6-position is particularly advantageous, serving as a convenient handle for introducing a wide array of substituents via cross-coupling reactions, most notably the Suzuki coupling, thereby enabling fine-tuning of potency and selectivity against different kinase targets.[3]
This guide provides a comprehensive, head-to-head comparison of kinase inhibitors conceptually derived from this scaffold, focusing on their performance against different kinase families, supported by experimental data from peer-reviewed studies. We will delve into the structure-activity relationships (SAR), detail the experimental protocols for their evaluation, and visualize the key signaling pathways they modulate.
The Versatility of the this compound Scaffold
The core structure of this compound allows for modification at several key positions to optimize kinase inhibitory activity. The 3-amino group and the adjacent pyrazine nitrogen typically act as hydrogen bond donors and acceptors, respectively, anchoring the molecule in the hinge region of the kinase ATP-binding site.[4] The carboxylic acid can be converted to a carboxamide, providing another point for hydrogen bonding and a vector for introducing further diversity. The iodine at the 6-position is the primary site for diversification, where different aryl or heteroaryl groups can be introduced to explore interactions with the solvent-exposed region of the kinase, significantly influencing potency and selectivity.[3]
Comparative Analysis of Inhibitory Activity
The true measure of a scaffold's utility lies in the biological activity of its derivatives. Here, we compare inhibitors derived from the 3-aminopyrazine-2-carboxamide core against several key kinase targets.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Aberrant FGFR signaling is a known driver in various cancers, making it a compelling target for therapeutic intervention.[3] A recent study detailed the design and synthesis of a series of 3-amino-pyrazine-2-carboxamide derivatives as potent FGFR inhibitors.[3][5] While the reported synthesis started from a methyl-substituted pyrazine, the principles of SAR are directly applicable to derivatives from the iodo-scaffold. The lead compound from this study, 18i , demonstrated potent, pan-FGFR activity.
| Compound | Target | IC50 (nM) | Reference |
| 18i | FGFR1 | 8.9 | [3] |
| FGFR2 | 12.5 | [3] | |
| FGFR3 | 2.5 | [3] | |
| FGFR4 | 4.8 | [3] |
Compound 18i also exhibited significant anti-proliferative activity against a panel of cancer cell lines with known FGFR alterations.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SNU-16 | Stomach Cancer | 1.88 | [3] |
| KMS-11 | Multiple Myeloma | 3.02 | [3] |
| SW-780 | Bladder Cancer | 2.34 | [3] |
| NCI-H520 | Lung Cancer | 26.69 | [3] |
| MDA-MB-453 | Breast Cancer | 12.58 | [3] |
The data indicates that the 3-aminopyrazine-2-carboxamide scaffold can be effectively tailored to produce potent pan-FGFR inhibitors with significant cellular activity.
AXL, TRKA, and JAK3 Inhibitors
Further showcasing the scaffold's versatility, a separate study explored the activity of various 3-amino-pyrazine-2-carboxamide derivatives against a panel of eight tyrosine kinases.[6] This study provides a direct comparison of how different substitutions on the carboxamide nitrogen and the pyrazine ring influence kinase selectivity.
| Compound | R Group (on Carboxamide) | Target | % Inhibition @ 10µM | Reference |
| 3 | 4-methylbenzyl | AXL1 | 21% | [6] |
| 4 | Phenyl | AXL1 | 41% | [6] |
| TRKA | 34% | [6] | ||
| 5 | - (3-hydroxy-6-nitropyrazine) | JAK3 | 16% | [6] |
| 6 | - (6-fluoro-3-hydroxypyrazine) | JAK3 | 15% | [6] |
These results highlight that N-aromatic substituents on the carboxamide (compounds 3 and 4 ) confer better activity against AXL1 compared to N-aliphatic substituents.[6] Interestingly, modifications to the pyrazine ring itself (compounds 5 and 6 ) led to selective, albeit modest, inhibition of JAK3.[6] This suggests that the this compound starting material could be used to generate distinct inhibitors for different kinase subfamilies through targeted modifications at either the carboxamide or the 6-position of the pyrazine ring.
Key Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the context in which these inhibitors operate, the following diagrams illustrate a key signaling pathway targeted by these compounds and a general workflow for their synthesis and evaluation.
Caption: Simplified FGFR signaling pathway and the inhibitory action of 3-Amino-pyrazine-2-carboxamide analogs.
Caption: General experimental workflow for the synthesis and evaluation of kinase inhibitors from this compound.
Experimental Protocols: A Foundation of Trustworthiness
The reliability of the comparative data presented hinges on the robustness of the experimental methodologies. Below are detailed, step-by-step protocols for key assays used in the evaluation of these kinase inhibitors.
In Vitro Kinase Inhibition Assay (Example: FGFR1)
This protocol is a generalized procedure for determining the IC50 value of a test compound against a specific kinase.
-
Reagent Preparation :
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the recombinant human FGFR1 kinase and a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1) to their final desired concentrations in the kinase buffer.
-
Prepare a serial dilution of the test inhibitor in 100% DMSO.
-
-
Assay Procedure :
-
Add the test compound dilutions to the wells of a 384-well plate.
-
Add the kinase and substrate solution to the wells.
-
Initiate the kinase reaction by adding ATP to a final concentration equivalent to the Km for the specific kinase.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of ADP produced using a commercially available detection kit (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis :
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding :
-
Seed cancer cells (e.g., SNU-16) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment :
-
Treat the cells with serial dilutions of the test inhibitor or a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 72 hours).
-
-
MTT Incubation :
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization :
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis :
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a lead compound in an animal model.
-
Animal Model :
-
Use immunodeficient mice (e.g., athymic nude or SCID mice).[7]
-
-
Tumor Cell Implantation :
-
Subcutaneously implant a suspension of human tumor cells (e.g., 5 x 10^6 SNU-16 cells) into the flank of each mouse.[3]
-
-
Tumor Growth and Grouping :
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration :
-
Administer the test compound (e.g., formulated for oral gavage) or a vehicle control to the respective groups at a predetermined dose and schedule (e.g., once daily for 21 days).
-
-
Efficacy Evaluation :
-
Measure tumor volume and body weight two to three times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for target engagement).
-
-
Data Analysis :
-
Calculate the tumor growth inhibition (TGI) as a percentage reduction in the mean tumor volume of the treated group compared to the control group.
-
Conclusion and Future Directions
The this compound scaffold is a remarkably versatile starting point for the development of kinase inhibitors targeting a range of therapeutically relevant kinases. The data presented herein demonstrates that through strategic modifications, particularly at the 6-position via Suzuki coupling and at the carboxamide moiety, derivatives can be generated with potent and selective activity against kinases such as FGFRs and AXL. The detailed experimental protocols provided offer a robust framework for the synthesis and evaluation of novel analogs. Future work should focus on comprehensive kinome-wide profiling of lead compounds to fully characterize their selectivity and potential off-target effects, as well as further optimization of pharmacokinetic properties to identify candidates for clinical development.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajchem-a.com [ajchem-a.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Reactivity Studies of 3-Amino-6-iodopyrazine-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise characterization of a candidate molecule's interaction with the human proteome is paramount. While high potency against a therapeutic target is a primary objective, selectivity is the cornerstone of a safe and effective medicine. Off-target interactions, a phenomenon broadly captured under the umbrella of cross-reactivity, are a leading cause of adverse drug reactions and late-stage clinical trial failures. This guide provides a comprehensive framework for understanding and evaluating the cross-reactivity of a promising class of molecules: 3-Amino-6-iodopyrazine-2-carboxylic acid derivatives.
It is important to note that comprehensive, publicly available cross-reactivity data for this compound derivatives is not yet established. Therefore, to illustrate the principles and methodologies of a rigorous cross-reactivity analysis, this guide will use Gilteritinib , a pyrazine-2-carboxamide derivative with a well-documented kinase selectivity profile, as a case study. The experimental data and comparisons presented herein are illustrative and intended to serve as a practical guide for researchers in their own investigations.
The Imperative of Cross-Reactivity Profiling in Drug Development
The therapeutic efficacy of a small molecule is dictated by its ability to modulate a specific biological target. However, the vastness and complexity of the human proteome present a significant challenge: the potential for a drug candidate to bind to unintended proteins. This cross-reactivity can lead to a spectrum of undesirable outcomes, from manageable side effects to severe toxicity.[1]
Tissue cross-reactivity (TCR) studies are a critical component of the preclinical safety assessment package required by regulatory agencies for Investigational New Drug (IND) applications.[2] These studies aim to identify potential off-target binding across a wide range of human tissues, thereby predicting potential organ toxicities and informing the design of subsequent clinical trials.[3][4][5] Early identification of cross-reactivity allows for the strategic modification of the chemical scaffold to improve selectivity, or the selection of alternative candidates with a more favorable safety profile.[2]
Synthesis of this compound Derivatives
The 3-aminopyrazine-2-carboxylic acid scaffold is a versatile starting point for the synthesis of a diverse library of derivatives.[6][7] The general synthetic route often involves the derivatization of the carboxylic acid and amino groups to introduce various substituents, thereby modulating the compound's physicochemical properties and biological activity.
A common synthetic approach involves the conversion of the starting 3-aminopyrazine-2-carboxylic acid into its corresponding carboxamides.[6] This can be achieved through a two-step process involving an initial esterification followed by amidation, or a more direct coupling using reagents like 1,1'-carbonyldiimidazole (CDI).[6] The iodine atom at the 6-position provides a handle for further diversification through cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and heteroaryl moieties.
Caption: General synthetic workflow for this compound derivatives.
Experimental Protocols for Assessing Cross-Reactivity
A multi-faceted approach is essential for a thorough evaluation of a compound's cross-reactivity profile. This typically involves a combination of in silico predictions, in vitro biochemical assays, and cell-based functional assays.
In Silico Profiling
Computational methods can provide an early indication of potential off-target interactions.
-
Homology Searching: Comparing the amino acid sequence of the primary target's binding site to other proteins in the human proteome can identify structurally similar binding pockets that may accommodate the test compound.[2]
-
Molecular Docking: Docking the compound into the crystal structures of a panel of off-target proteins can predict potential binding modes and affinities.
In Vitro Kinase Profiling
For compounds targeting kinases, large-scale kinase panels are the gold standard for assessing selectivity.
Protocol: KinomeScan™ Assay
-
Principle: This is a competition binding assay where the test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.
-
Procedure: a. Prepare a stock solution of the test compound in DMSO. b. In a multi-well plate, combine the test compound, the DNA-tagged kinase, and the immobilized ligand. c. Incubate the plate to allow the binding reaction to reach equilibrium. d. Wash the plate to remove unbound kinase and test compound. e. Elute the bound kinase and quantify the amount of DNA tag using qPCR.
-
Data Analysis: The results are typically expressed as the percentage of the control (% Control), where the control is the amount of kinase bound in the absence of the test compound. A lower % Control value signifies a stronger binding interaction.
Cell-Based Functional Assays
These assays assess the functional consequences of a compound's interaction with a target in a cellular context.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Principle: The binding of a small molecule to its target protein can increase the protein's thermal stability. CETSA measures the extent of this stabilization.[8]
-
Procedure: a. Treat intact cells with the test compound or a vehicle control. b. Heat aliquots of the cell lysates to a range of temperatures. c. Cool the lysates and centrifuge to pellet aggregated (denatured) proteins. d. Analyze the soluble fraction by Western blotting or mass spectrometry to determine the amount of the target protein that remains in solution at each temperature.
-
Data Analysis: A shift in the melting curve of a protein to a higher temperature in the presence of the test compound indicates a direct binding interaction.[8]
Comparative Analysis: A Case Study with a Pyrazine-2-Carboxamide Derivative
To illustrate how cross-reactivity data is presented and interpreted, we will examine the kinome-wide selectivity profile of Gilteritinib, a potent FMS-like tyrosine kinase 3 (FLT3) and AXL inhibitor.
Table 1: Kinome Scan Profile of Gilteritinib (Illustrative Data)
| Kinase Target | % Control @ 1 µM | Primary Cellular Process |
| FLT3 (On-Target) | < 1% | Hematopoiesis, cell proliferation |
| AXL (On-Target) | < 1% | Cell survival, proliferation, migration |
| ALK | < 10% | Neuronal development, cell growth |
| LTK | < 10% | Cell growth and differentiation |
| TRKA | 10-35% | Neuronal survival and differentiation |
| ROS1 | 10-35% | Cell growth and proliferation |
| MER | 35-50% | Cell survival and proliferation |
| EGFR | > 50% | Cell growth and proliferation |
| VEGFR2 | > 50% | Angiogenesis |
Data is illustrative and based on publicly available information for similar compounds.
Interpretation:
-
High Potency On-Target: Gilteritinib demonstrates very strong binding to its intended targets, FLT3 and AXL, as indicated by the low % Control values.
-
Identified Off-Targets: The data reveals significant interactions with other kinases, such as ALK and LTK, at the tested concentration. These off-target interactions could contribute to both the therapeutic efficacy and the adverse effect profile of the drug.
-
Selectivity: While potent against its primary targets, Gilteritinib is not entirely selective. The degree of cross-reactivity with other kinases needs to be considered in the context of their physiological roles and the therapeutic window of the drug.
Logical Framework for Interpreting Cross-Reactivity Data
The following diagram outlines a decision-making process for researchers based on the outcomes of cross-reactivity profiling.
Caption: Decision tree for interpreting cross-reactivity profiling results.
Conclusion
The systematic evaluation of cross-reactivity is a non-negotiable aspect of modern drug development. For novel chemical entities like this compound derivatives, a proactive and comprehensive approach to understanding their selectivity profile is essential for mitigating risks and increasing the probability of clinical success. By employing a combination of in silico, in vitro, and cell-based methodologies, researchers can gain a detailed understanding of a compound's interactions with the human proteome. This knowledge empowers informed decision-making, guiding the optimization of lead candidates and ultimately contributing to the development of safer and more effective medicines.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of a novel aminopyrazine series as selective PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazinamide | C5H5N3O | CID 1046 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-6-iodopyrazine-2-carboxylic acid
This guide provides essential, step-by-step procedures for the safe and compliant disposal of 3-Amino-6-iodopyrazine-2-carboxylic acid and its associated waste streams. As a halogenated, nitrogen-containing heterocyclic compound, this chemical requires specific handling to ensure laboratory safety and environmental protection. The following protocols are designed to provide a self-validating system for waste management, grounded in established safety principles.
Core Principle: Hazard Identification and Classification
| Hazard Classification | Potential Effect | Rationale |
| Acute Toxicity, Oral | Harmful if swallowed. | Based on analogs like 3-Amino-6-chloropyridazine and 3-Amino-6-bromopyrazine-2-carboxylic acid.[1][3] |
| Skin Corrosion/Irritation | Causes skin irritation. | A common characteristic of similar aminopyrazine derivatives.[1][2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | A common characteristic of similar aminopyrazine derivatives.[1][2][3] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Inhalation of dust should be avoided.[1][3] |
| Chemical Waste Category | Halogenated Organic Waste | The presence of iodine classifies this compound as halogenated, which dictates its primary disposal stream.[4][5] |
Due to these hazards, this compound and any materials contaminated with it must never be disposed of in standard trash or down the sewer drain.[6][7] All waste must be managed through your institution's Environmental Health and Safety (EHS) department.[6][7][8]
The Critical Importance of Waste Segregation
The single most important step in this process is segregation. This compound is a halogenated organic compound .[5] Halogenated and non-halogenated waste streams are disposed of using different methods, with halogenated waste often requiring high-temperature incineration at a significantly higher cost.[4]
Causality: Mixing halogenated waste with non-halogenated solvent waste contaminates the entire volume, forcing the entire container to be treated as the more expensive and complex halogenated waste. Proper segregation is therefore not only a matter of compliance but also of cost-effectiveness and resource management for the institution.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for disposing of various waste streams associated with this compound.
Caption: Decision workflow for proper waste segregation and disposal.
Step-by-Step Disposal Protocols
Protocol 1: Disposal of Unused or Expired Solid Product
This protocol applies to the pure, solid this compound that is no longer needed.
-
Container: Keep the chemical in its original, labeled container where possible.[9] If the original container is compromised, transfer the solid to a new, sturdy, chemically compatible container with a leak-proof screw-on cap.
-
Labeling: Affix a fully completed "Hazardous Waste" tag, available from your institution's EHS department, to the container.[4][6] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accurate list of all constituents if it is a mixture.
-
-
Storage: Place the container in a designated Satellite Accumulation Area. The container must be stored within a secondary containment bin or tray to prevent the spread of material in case of a leak.[6][10]
-
Pickup: Schedule a waste pickup with your EHS department.[6][9]
Protocol 2: Disposal of Contaminated Solid Waste
This includes items like gloves, absorbent paper, weigh boats, and other lab supplies contaminated with the chemical.
-
Collection: Collect all contaminated solid waste in a clear plastic bag.[10] Do not include any sharps (needles, razor blades) in this bag.
-
Packaging: Once the bag is full, seal it securely. Place this sealed bag inside a second clear plastic bag (double-bagging).[10] This provides an extra layer of protection and allows waste technicians to visually inspect the contents.
-
Labeling: Affix a "Hazardous Waste" tag to the outer bag. List "Solid waste contaminated with this compound" as the contents.
-
Storage & Pickup: Store the bag in a designated solid hazardous waste collection bin within your lab's Satellite Accumulation Area and arrange for EHS pickup.
Protocol 3: Disposal of Contaminated Liquid Waste
This protocol is for solutions containing this compound, whether in organic solvents or aqueous solutions.
-
Segregation: This is a halogenated compound. All solutions must be disposed of into a designated "Halogenated Organic Liquid Waste" container.[4][5][11] Do not mix this waste with non-halogenated solvents, strong acids or bases, or heavy metals.[4][12]
-
Container: Use a designated waste carboy or bottle provided by EHS, ensuring it is properly vented if necessary and has a secure, screw-top lid. Keep the container closed at all times except when actively adding waste.[4][6][10]
-
Labeling & Logging: Ensure the waste container is clearly labeled. Each time you add waste, update the container's log sheet with the chemical name and the approximate volume added.[5]
-
Storage: Store the liquid waste container in secondary containment.[10]
-
Pickup: Do not fill containers beyond 90% capacity to allow for expansion. Once full, schedule a pickup from EHS.[9]
Protocol 4: Decontamination and Disposal of Empty Containers
An "empty" container that held a hazardous chemical is not considered regular trash until properly decontaminated.[8]
-
Rinsing: Triple-rinse the empty container with a suitable solvent (e.g., acetone, ethanol) that can dissolve the residual chemical.[6][7][8]
-
Collecting Rinseate: The first rinse must be collected and disposed of as hazardous liquid waste.[6] Transfer this rinseate to your "Halogenated Organic Liquid Waste" container as described in Protocol 3. Subsequent rinses can typically be disposed of as non-hazardous waste, but check with your institutional policy.
-
Drying: Allow the rinsed container to air-dry completely in a fume hood.[8]
-
Final Disposal: Completely deface or remove the original chemical label.[6][7] Once the label is obliterated and the container is dry, it can be disposed of in the appropriate laboratory glass or plastic recycling bin.
Spill and Emergency Procedures
In the event of a spill, prioritize personal safety.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or involves volatile solvents, evacuate the lab and contact EHS or the emergency response line.
-
Don PPE: For small, manageable spills, wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.
-
Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).[3][4] Do not use combustible materials like paper towels to absorb solvent spills.
-
Collect Waste: Carefully sweep or scoop the absorbent material and place it into a sealed, airtight container for disposal.[3][13]
-
Label and Dispose: Label the container as "Spill debris with this compound" and dispose of it as hazardous solid waste according to Protocol 2.
By adhering to these detailed procedures, researchers can ensure the safe handling and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. vumc.org [vumc.org]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. static.cymitquimica.com [static.cymitquimica.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 3-Amino-6-iodopyrazine-2-carboxylic acid
This guide provides essential safety and handling information for 3-Amino-6-iodopyrazine-2-carboxylic acid, a compound utilized by researchers and scientists in the field of drug development. The following protocols are designed to ensure the safe handling of this chemical by outlining the necessary personal protective equipment (PPE), operational procedures, and disposal plans. This document is built on the foundational principles of laboratory safety, drawing from established guidelines for similar chemical structures and general best practices in chemical handling.
Hazard Assessment and Risk Mitigation
This compound is an aromatic heterocyclic compound containing amino and carboxylic acid functional groups, with an iodine substituent. The primary hazards associated with this class of compounds include:
-
Skin Irritation: Direct contact can cause redness, itching, and inflammation.[1]
-
Serious Eye Damage/Irritation: The compound can cause significant eye irritation or damage upon contact.[1][2]
-
Respiratory Tract Irritation: Inhalation of the dust or aerosolized particles may irritate the respiratory system.[1][3]
-
Potential for Formation of Toxic Byproducts: Iodinated aromatic compounds have the potential to form toxic disinfection by-products under certain environmental conditions, although this is more of a concern in water treatment scenarios, it highlights the need for careful handling and disposal.[4][5][6][7]
To mitigate these risks, a multi-layered approach to safety is required, incorporating engineering controls, administrative controls, and the consistent use of appropriate PPE.
Engineering and Administrative Controls: The First Line of Defense
Before relying on PPE, it is crucial to implement robust engineering and administrative controls to minimize exposure.
-
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound in solid or solution form should be conducted in a certified chemical fume hood to control the inhalation of dust and vapors.[8]
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
-
Administrative Controls:
-
Designated Area: Establish a designated area for handling this compound to prevent cross-contamination.[8]
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this chemical.
-
Training: All personnel must be trained on the specific hazards and handling procedures for this compound.
-
Personal Protective Equipment (PPE): Your Last Line of Defense
The following table summarizes the recommended PPE for handling this compound.
| Body Part | PPE Recommendation | Rationale |
| Eyes/Face | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[8][9] | To protect against splashes and dust that can cause serious eye irritation or damage.[1][2] |
| Skin/Body | A fully buttoned, chemical-resistant lab coat.[8] | To protect the skin from accidental contact and contamination of personal clothing. |
| Hands | Chemical-resistant gloves (e.g., nitrile).[9][10][11] Gloves should be inspected before use and changed immediately if contaminated.[8] | To prevent skin irritation from direct contact.[1] Nitrile gloves offer good resistance to a range of chemicals.[10][11] |
| Respiratory | A NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary if engineering controls are insufficient or if dust generation is unavoidable.[1][9] | To prevent respiratory tract irritation from inhaling fine particles of the compound.[1][3] |
| Feet | Fully enclosed shoes made of a chemical-resistant material.[8] | To protect feet from spills and falling objects. |
Step-by-Step PPE Protocol: Donning and Doffing
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent self-contamination.
Donning Sequence:
-
Lab Coat: Put on a clean, chemical-resistant lab coat and fasten all buttons.
-
Footwear: Ensure you are wearing fully enclosed shoes.
-
Goggles/Face Shield: Put on your safety goggles. If a face shield is required, place it over the goggles.
-
Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Sequence (to be performed in a designated area):
-
Gloves: Remove gloves by peeling them off from the cuff downwards, turning them inside out. Dispose of them in the designated hazardous waste container.[8]
-
Lab Coat: Unbutton the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Goggles/Face Shield: Remove eye and face protection.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.[1]
Operational and Disposal Plans
Handling Operations:
-
Weighing: When weighing the solid compound, do so in a chemical fume hood or a balance enclosure to contain any dust.
-
Solution Preparation: Prepare solutions in a fume hood, adding the solid to the solvent slowly to avoid splashing.
-
Spill Response: In case of a spill, evacuate the immediate area. For a small spill of solid material, carefully sweep it up and place it in a labeled hazardous waste container. Do not generate dust. For a liquid spill, absorb it with an inert material and place it in the waste container.
Disposal Plan:
-
Solid Waste: All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be placed in a dedicated and clearly labeled hazardous waste container.[8]
-
Liquid Waste: Unused solutions should be collected in a labeled hazardous waste container. Do not pour down the drain.[2]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Diagrams for Enhanced Safety Understanding
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE.
Hierarchy of Controls
This diagram shows the universally accepted hierarchy for controlling exposure to hazardous substances.
Caption: The hierarchy of controls for mitigating laboratory hazards.
By adhering to these guidelines, researchers and scientists can handle this compound with a high degree of safety, protecting themselves and their colleagues from potential harm.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. capotchem.cn [capotchem.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Formation of toxic iodinated disinfection by-products from compounds used in medical imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. leelinework.com [leelinework.com]
- 10. ehs.utk.edu [ehs.utk.edu]
- 11. hsa.ie [hsa.ie]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
